Leucinal
Descripción
Structure
3D Structure
Propiedades
Número CAS |
82473-52-7 |
|---|---|
Fórmula molecular |
C6H13NO |
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-methylpentanal |
InChI |
InChI=1S/C6H13NO/c1-5(2)3-6(7)4-8/h4-6H,3,7H2,1-2H3/t6-/m0/s1 |
Clave InChI |
ZOFRRNUENOHELM-LURJTMIESA-N |
SMILES |
CC(C)CC(C=O)N |
SMILES isomérico |
CC(C)C[C@@H](C=O)N |
SMILES canónico |
CC(C)CC(C=O)N |
Apariencia |
Solid powder |
Otros números CAS |
82473-52-7 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2-amino-4-methyl-1-pentanal L-leucinal leucinal |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Leucinal
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leucinal, an aldehyde analog of the amino acid L-leucine, functions primarily as a potent and competitive inhibitor of several classes of proteases. Its principal mechanism of action involves the reversible covalent interaction of its aldehyde group with the active site residues of target enzymes, effectively blocking their catalytic activity. The primary targets for this compound are cysteine proteases, particularly calpains, and certain metalloproteases like leucine aminopeptidase. Inhibition of these enzymes disrupts downstream cellular processes, including protein turnover, signal transduction, apoptosis, and autophagy. This guide provides a comprehensive overview of this compound's mechanism, quantitative inhibitory data, its impact on key signaling pathways, and detailed experimental protocols for its characterization.
Core Mechanism: Competitive Protease Inhibition
This compound acts as a transition-state analog inhibitor. The aldehyde functional group is key to its inhibitory activity, forming a reversible covalent bond (a thiohemiacetal) with the active site cysteine residue of cysteine proteases. For metalloproteases, it interacts with the active site metal ions. This binding mimics the tetrahedral intermediate of peptide bond hydrolysis, thereby competitively inhibiting the enzyme.
Primary Enzymatic Targets
This compound exhibits potent inhibitory activity against several families of proteases:
-
Cysteine Proteases : This is the most significantly inhibited class.
-
Calpains : this compound is a strong, competitive inhibitor of the Ca²⁺-dependent neutral cysteine proteases, calpain I and calpain II.[1] These enzymes are critical in cytoskeletal remodeling, signal transduction, and apoptosis.[2]
-
Cathepsins : It demonstrates potent inhibition of lysosomal cysteine proteases such as cathepsin B and cathepsin L.[1][3]
-
Papain : this compound is also a strong inhibitor of papain.[1]
-
-
Metalloproteases :
-
Serine Proteases : this compound shows weak to no inhibitory activity against serine proteases like trypsin and α-chymotrypsin, highlighting its selectivity.[1]
Quantitative Data Presentation
The inhibitory potency of this compound and its closely related analog, Calpain Inhibitor I (ALLN), has been quantified against various proteases. The inhibition constant (Kᵢ) and the 50% inhibitory concentration (IC₅₀) are key metrics.
| Inhibitor | Target Protease | Inhibition Metric | Value | Reference |
| L-Leucinal | Soluble Aminopeptidase (rat brain) | Kᵢ | 22 µM | [4] |
| Calpain Inhibitor I (ALLN) | Calpain I | Kᵢ | 190 nM | [3] |
| Calpain Inhibitor I (ALLN) | Calpain II | Kᵢ | 220 nM | [3] |
| Calpain Inhibitor I (ALLN) | Cathepsin B | Kᵢ | 150 nM | [3] |
| Calpain Inhibitor I (ALLN) | Cathepsin L | Kᵢ | 500 pM | [3] |
| Calpain Inhibitor I (ALLN) | Platelet Calpain | ID₅₀ | 0.05 µM | [1] |
| Calpain Inhibitor I (ALLN) | L1210 cells | IC₅₀ | 3 µM | [3] |
| Calpain Inhibitor I (ALLN) | Melanoma B16 cells | IC₅₀ | 14.5 µM | [3] |
Signaling Pathways and Downstream Cellular Effects
The inhibition of key proteases by this compound has significant consequences for cellular signaling and physiological processes.
Regulation of Apoptosis
Calpains are known to cleave multiple substrates involved in the apoptotic cascade. By inhibiting calpains, this compound can modulate programmed cell death. This can be either pro-survival by preventing the cleavage of essential proteins or pro-apoptotic in certain contexts, for instance, in tumor cells where apoptosis pathways are dysregulated.[6][7]
Caption: this compound inhibits calpains, preventing cleavage of substrates that regulate apoptosis.
Modulation of Autophagy
Leucine, the parent molecule of this compound, is a critical regulator of autophagy, primarily through the mTORC1 signaling pathway.[8][9][10] Leucine abundance inhibits autophagy by activating mTORC1.[9][10] Conversely, leucine deprivation can induce autophagy as a survival mechanism.[11][12] However, in some cancer cells with hyperactive signaling pathways, leucine deprivation fails to activate autophagy, leading to apoptotic cell death.[11] this compound's role in this context is complex; by inhibiting proteases, it may affect the cellular pool of amino acids, thereby influencing the same signaling nodes. A derivative, N-Acetyl-L-Leucine, has been proposed to inhibit mTORC1, which would promote autophagy.[13]
Caption: this compound indirectly influences the mTORC1-autophagy axis by inhibiting proteolysis.
Potentiation of Analgesia
By inhibiting leucine aminopeptidases in the brain, this compound prevents the degradation of endogenous opioid peptides like leu-enkephalin and beta-endorphin.[4] This increases the local concentration and prolongs the action of these peptides, resulting in a potentiation of their analgesic effects.[4]
Experimental Protocols
In Vitro Calpain Inhibition Assay (Fluorometric)
This protocol describes a method to measure the inhibitory effect of this compound on purified calpain enzymes in vitro.
Materials:
-
Purified µ-calpain or m-calpain
-
This compound (or other inhibitors like ALLN)
-
Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM DTT, 100 mM NaCl)
-
Calcium Chloride (CaCl₂) solution (e.g., 100 mM)
-
DMSO (for dissolving inhibitor)
-
96-well black microplates
-
Fluorometric microplate reader (Ex/Em = ~354/442 nm for AMC)[14]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired concentrations.
-
Prepare a vehicle control (Assay Buffer with the same final concentration of DMSO).
-
Dilute the purified calpain enzyme to the working concentration in ice-cold Assay Buffer.
-
Prepare the fluorogenic substrate solution in Assay Buffer.
-
-
Assay Execution:
-
To each well of a 96-well black microplate, add the serially diluted this compound or vehicle control.
-
Add the diluted calpain enzyme solution to each well.
-
Incubate the plate (e.g., at 30°C for 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic calpain substrate and CaCl₂ to each well.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at regular intervals using a microplate reader.
-
Calculate the reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable inhibition model to determine the IC₅₀ value.
-
The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.
-
Caption: Experimental workflow for the fluorometric calpain activity assay.
Western Blotting for Calpain Substrate Cleavage
This protocol is used to assess calpain activity in a cellular context by detecting the cleavage of a known substrate, such as α-spectrin.[15][16]
Materials:
-
Cell or tissue lysates
-
Lysis buffer containing protease inhibitors (excluding calpain inhibitors for the control)
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target substrate (e.g., anti-α-spectrin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with an inducing agent (to activate calpains) in the presence or absence of this compound.
-
Harvest and lyse cells in ice-cold lysis buffer.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-α-spectrin) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities for the full-length substrate and its specific cleavage products (e.g., for α-spectrin, breakdown products of ~145-150 kDa are indicative of calpain activity).[15][16]
-
Compare the extent of cleavage in this compound-treated samples versus untreated controls to determine the inhibitory effect.
-
References
- 1. Calpain Inhibitor I N-Acetyl-Leu-Leu-northis compound, synthetic 110044-82-1 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound inhibits brain aminopeptidase activity and potentiates analgesia induced by leu-enkephalen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Leucine deprivation inhibits proliferation and induces apoptosis of human breast cancer cells via fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Apoptosis in Lung Cancer Cells by TRAIL and L-leucyl-L-leucine Methyl Ester [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Leucine regulates autophagy via acetylation of the mTORC1 component raptor. [repository.cam.ac.uk]
- 10. Leucine regulates autophagy via acetylation of the mTORC1 component raptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Defective regulation of autophagy upon leucine deprivation reveals a targetable liability of human melanoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Autophagy and leucine promote chronological longevity and respiration proficiency during calorie restriction in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. eurogentec.com [eurogentec.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Leucinal as a Calpain and Proteasome Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinal, and more complexly its peptidyl aldehyde derivatives, represent a significant class of inhibitors for both calpains and proteasomes. These enzymes play crucial roles in cellular protein turnover, signaling, and apoptosis. Their dysregulation is implicated in a variety of pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders. This technical guide provides a comprehensive overview of this compound-based aldehydes as inhibitors of these critical enzyme systems, focusing on their mechanism of action, inhibitory kinetics, and the experimental protocols for their characterization. While specific data for the simple compound this compound ((2S)-2-amino-4-methylpentanal) is limited in publicly available research, this guide will focus on its well-characterized di- and tri-leucine peptide aldehyde derivatives, namely Z-Leu-Leu-al (ZLLal) and Z-Leu-Leu-Leu-al (ZLLLal or MG132), as potent inhibitors of both calpain and the proteasome.
Core Concepts: Calpain and Proteasome Inhibition
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. They are involved in a myriad of cellular processes, including signal transduction, cell proliferation, and apoptosis. Their activation is tightly regulated, and aberrant calpain activity is linked to various diseases.
The Proteasome is a large, multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins in eukaryotes. The ubiquitin-proteasome system (UPS) is central to the regulation of numerous cellular processes by degrading ubiquitinated proteins. The 26S proteasome consists of a 20S catalytic core and a 19S regulatory particle. The 20S core possesses three main proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (or peptidyl-glutamyl peptide-hydrolyzing).
This compound-based peptide aldehydes act as reversible inhibitors of both calpains and the proteasome. The aldehyde group forms a covalent hemiacetal with the active site cysteine (in calpains) or threonine (in the proteasome), thereby blocking substrate access and enzymatic activity.
Quantitative Data on Inhibitory Potency
The inhibitory potency of this compound-based peptide aldehydes varies depending on the specific compound and the target enzyme. The following tables summarize the available quantitative data for Z-Leu-Leu-al (ZLLal) and Z-Leu-Leu-Leu-al (ZLLLal/MG132).
| Inhibitor | Target Enzyme | Substrate | IC50 | Reference |
| Z-Leu-Leu-al (ZLLal) | Calpain | Casein | 1.20 µM | [1] |
| Proteasome (Chymotrypsin-like) | Suc-LLVY-MCA | 120 µM | [1] | |
| Proteasome (Caspase-like) | Z-LLE-MCA | 110 µM | [1] | |
| Z-Leu-Leu-Leu-al (ZLLLal/MG132) | Calpain | Casein | 1.25 µM | [1] |
| Proteasome (Chymotrypsin-like) | Suc-LLVY-MCA | 850 nM | [1] | |
| Proteasome (Caspase-like) | Z-LLL-MCA | 100 nM | [1] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity under the specified assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of calpain and proteasome inhibition by this compound-based compounds.
In Vitro Calpain Activity Assay (Fluorometric)
This protocol describes a method to measure the inhibitory effect of a this compound-based aldehyde on purified calpain enzymes.
Materials:
-
Purified µ-calpain or m-calpain
-
This compound-based inhibitor (e.g., ZLLal)
-
Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC [Suc-LLVY-AMC])
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM DTT, 100 mM NaCl)
-
Calcium Chloride (CaCl₂) solution (100 mM)
-
DMSO (for dissolving the inhibitor)
-
96-well black microplates
-
Fluorometric microplate reader (Ex/Em = 380/460 nm for AMC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound-based inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor in Assay Buffer to achieve a range of final concentrations for IC50 determination.
-
Prepare a vehicle control containing the same final concentration of DMSO.
-
Dilute the purified calpain enzyme to the desired working concentration in ice-cold Assay Buffer.
-
Prepare the fluorogenic substrate solution in Assay Buffer.
-
-
Assay Procedure:
-
To each well of a 96-well black microplate, add the serially diluted inhibitor or vehicle control.
-
Add the diluted calpain enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic calpain substrate and CaCl₂ to each well.
-
Immediately begin monitoring the fluorescence intensity at regular intervals for 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (initial velocity) from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vitro Proteasome Activity Assay (Fluorometric)
This protocol outlines a method to measure the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.[2]
Materials:
-
Cell lysate containing active proteasomes
-
This compound-based inhibitor (e.g., ZLLLal/MG132)
-
Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Proteasome Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5)[3]
-
DMSO (for dissolving the inhibitor)
-
96-well black microplates
-
Fluorometric microplate reader (Ex/Em = 380/460 nm for AMC)[3]
Procedure:
-
Reagent Preparation:
-
Prepare cell lysates by homogenizing cells in a suitable lysis buffer without protease inhibitors.
-
Determine the protein concentration of the cell lysate.
-
Prepare a stock solution of the this compound-based inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor in Assay Buffer.
-
Prepare the fluorogenic substrate solution in Assay Buffer.
-
-
Assay Procedure:
-
To each well of a 96-well black microplate, add a specific amount of cell lysate (e.g., 20-50 µg of total protein).[3]
-
Add the serially diluted inhibitor or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic proteasome substrate to each well.
-
Immediately measure the fluorescence intensity in a kinetic mode at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate from the linear phase of the fluorescence curve.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
Inhibition of calpain and the proteasome by this compound-based aldehydes can significantly impact cellular signaling pathways, particularly those involved in apoptosis and inflammation.
Calpain and Proteasome Inhibition in Apoptosis
Both calpain and the proteasome are key players in the complex regulation of apoptosis. Proteasome inhibitors can induce apoptosis by preventing the degradation of pro-apoptotic factors and causing the accumulation of misfolded proteins, leading to endoplasmic reticulum stress. Calpains can be activated during apoptosis and contribute to the execution of cell death by cleaving various cellular substrates.
Calpain and Proteasome Inhibition of the NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Calpain can also contribute to NF-κB activation by cleaving IκB.
Experimental Workflow for Inhibitor Characterization
A systematic workflow is essential for the discovery and characterization of novel calpain and proteasome inhibitors based on the this compound scaffold.
Conclusion
This compound-based peptide aldehydes are potent, reversible inhibitors of both calpain and the proteasome. Their ability to modulate these key cellular enzymes makes them valuable research tools and potential starting points for the development of therapeutics for a range of diseases. This guide has provided a detailed overview of their inhibitory characteristics, methods for their evaluation, and their impact on critical cellular signaling pathways. Further research into the specificity and in vivo efficacy of novel this compound derivatives will be crucial for translating their therapeutic potential.
References
- 1. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Role of Leucinal in Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinal, also widely known by its synonym Leupeptin, is a microbial-derived organic compound that functions as a potent, reversible, and competitive inhibitor of a broad spectrum of proteases.[1][2] Chemically, it is an acetyl-L-leucyl-L-leucyl-L-arginal.[3] Its ability to inhibit both serine and cysteine proteases, including key players in programmed cell death like calpains and certain caspases, has established it as an invaluable tool in the field of apoptosis research.[4][5] This guide provides a comprehensive overview of this compound's mechanism of action, its application in studying apoptotic signaling pathways, and detailed experimental protocols for its use.
Mechanism of Action in Apoptosis
Apoptosis is a highly regulated cellular process involving a cascade of proteolytic events. This compound intervenes in this process by targeting key enzymatic players. Its inhibitory action is primarily attributed to the aldehyde group in its structure which forms a covalent bond with the catalytic residues of target proteases.[3][6]
1. Calpain Inhibition: Calpains are a family of calcium-dependent cysteine proteases.[7] An influx of intracellular calcium can trigger their activation, which is an early event in several apoptotic pathways.[7] Activated calpains can cleave a variety of cellular substrates, leading to the breakdown of the cell's architecture.[7] More directly in apoptosis, calpains can cleave and activate pro-apoptotic proteins such as Bid. The resulting truncated Bid (tBid) translocates to the mitochondria, inducing cytochrome c release and initiating the caspase cascade.[8] this compound effectively inhibits calpain activity, thereby preventing these downstream apoptotic events and making it a critical tool for studying calpain-dependent apoptosis.[7][9]
2. Caspase Inhibition: Caspases are the central executioners of apoptosis, acting in a proteolytic cascade to dismantle the cell.[10][11] This cascade involves initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).[12][13] While not a pan-caspase inhibitor, this compound has been shown to inhibit certain caspases, contributing to its anti-apoptotic effects.[14] By blocking these proteases, this compound can halt the final execution phase of apoptosis, preventing the cleavage of essential cellular proteins.
3. Lysosomal Protease Inhibition: this compound also inhibits lysosomal cysteine proteases, such as cathepsins B, H, and L.[4] The destabilization of lysosomes and the subsequent release of cathepsins into the cytosol can trigger apoptosis. This compound's inhibition of these proteases can prevent cell death initiated through the lysosomal pathway.
Apoptotic Signaling Pathways Modulated by this compound
This compound's broad inhibitory profile allows it to intersect with multiple apoptosis signaling pathways.
The Calpain-Mediated Apoptotic Pathway
An increase in intracellular Ca2+ activates calpains.[7] Activated calpain can cleave the pro-apoptotic protein Bid into its truncated form, tBid.[8] tBid then translocates to the mitochondria, promoting the release of cytochrome c.[8] Cytochrome c release leads to the formation of the apoptosome and the activation of caspase-9, which in turn activates the executioner caspase-3, leading to apoptosis.[10] this compound can inhibit calpain at the beginning of this cascade.
The Caspase Cascade
Apoptosis can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of a caspase cascade.[13] The extrinsic pathway is triggered by ligands binding to death receptors, leading to the activation of initiator caspase-8.[15] The intrinsic pathway, often initiated by cellular stress, leads to cytochrome c release from the mitochondria and the activation of initiator caspase-9.[16] Both initiator caspases can then cleave and activate executioner caspases like caspase-3, which carry out the systematic dismantling of the cell.[10] this compound can act on specific caspases within this cascade to block apoptosis.
Quantitative Data on this compound (Leupeptin) Inhibition
The inhibitory potency of this compound is often expressed as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50). These values can vary depending on the enzyme source and assay conditions.
| Target Protease | Inhibitor Constant (Ki) | IC50 |
| Calpain | 10 nM[5] | - |
| Cathepsin B | 6 nM[5] | - |
| Trypsin | 35 nM[5][17] | - |
| Plasmin | 3.4 µM[5][17] | - |
| Kallikrein | 19 µM[5] | - |
| SARS-CoV-2 Mpro | - | 127.2 µM[6] |
| Human Coronavirus 229E | - | ~0.8 µM (0.4 µg/mL)[1][17] |
Note: These values are compiled from various sources and should be used as a reference. Experimental conditions can significantly affect these values.
Experimental Protocols
This compound is commonly used in a variety of cellular assays to investigate its effects on apoptosis. A typical working concentration ranges from 10-100 μM.[3][4]
Workflow for Assessing this compound's Effect on Apoptosis
This workflow outlines the general steps to study the impact of this compound on apoptosis induced by a specific stimulus.
Detailed Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18]
Materials:
-
Cell culture reagents
-
Apoptosis-inducing agent
-
This compound (Leupeptin)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells as per the experimental design (e.g., control, stimulus, this compound + stimulus, this compound alone) for the desired duration.[18]
-
Cell Harvesting:
-
For suspension cells, transfer the cells into centrifuge tubes.
-
For adherent cells, gently collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells with PBS and then detach them using a gentle cell dissociation agent like trypsin. Combine these cells with the collected medium.[19]
-
-
Cell Washing: Centrifuge the cell suspension at approximately 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of about 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells[18]
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells[18]
-
Annexin V- / PI+ : Necrotic cells
Conclusion
This compound (Leupeptin) remains a cornerstone tool for researchers investigating the proteolytic cascades in apoptosis. Its ability to inhibit key proteases like calpains and caspases allows for the elucidation of their specific roles in different apoptotic pathways. While its broad specificity requires careful interpretation of results, often in conjunction with more specific inhibitors, this compound's utility in dissecting the complex machinery of programmed cell death is undeniable. The protocols and data presented in this guide offer a solid foundation for its effective application in apoptosis research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Leupeptin - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cephamls.com [cephamls.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Mechanism of Microbial Metabolite Leupeptin in the Treatment of COVID-19 by Traditional Chinese Medicine Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calpains, mitochondria, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calpain-mediated pathway dominates cisplatin-induced apoptosis in human lung adenocarcinoma cells as determined by real-time single cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abeomics.com [abeomics.com]
- 11. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caspases Inhibitors and Activators [sigmaaldrich.com]
- 13. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis induced by novel aldehyde calpain inhibitors in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apoptosis and cancer signaling pathway | Abcam [abcam.com]
- 16. Caspase - Wikipedia [en.wikipedia.org]
- 17. apexbt.com [apexbt.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
The Dichotomous Roles of Leucinal and Leucine in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of Leucinal and its parent amino acid, L-Leucine, on critical cell signaling pathways. This compound, the aldehyde derivative of Leucine, is a potent inhibitor of the ubiquitin-proteasome pathway and various aminopeptidases. Its actions have significant implications for cancer therapy and neuropharmacology. In contrast, L-Leucine is a primary activator of the mTOR signaling cascade, a central regulator of cell growth and protein synthesis. This document elucidates the distinct mechanisms of action of these two molecules, presenting detailed experimental protocols, quantitative data, and visual pathway diagrams to facilitate further research and drug development.
Introduction: Distinguishing this compound from Leucine
It is crucial to differentiate between this compound and L-Leucine, as their effects on cellular signaling are markedly different.
-
L-Leucine is one of the three branched-chain amino acids (BCAAs) and is an essential amino acid in humans. It is a fundamental building block for proteins and a key signaling molecule that indicates nutrient availability, primarily activating the mTOR pathway to promote protein synthesis and cell growth.
-
This compound ((2S)-2-amino-4-methylpentanal) is the aldehyde derivative of L-Leucine. It is not an amino acid but a reactive carbonyl species. Its primary role in cell biology is that of an inhibitor, most notably as a reversible inhibitor of proteases, including the proteasome and aminopeptidases. This compound is a key component of the widely used proteasome inhibitor MG132 (carbobenzoxy-L-leucyl-L-leucyl-L-leucinal).
This guide will first explore the inhibitory effects of this compound on the ubiquitin-proteasome and NF-κB pathways, as well as its impact on aminopeptidases. Subsequently, it will provide a comparative overview of the well-established role of L-Leucine as an activator of the mTOR signaling pathway.
This compound's Effect on Cell Signaling Pathways
As a potent inhibitor of the proteasome and other proteases, this compound's primary impact on cell signaling is through the modulation of protein degradation.
The Ubiquitin-Proteasome Pathway
The ubiquitin-proteasome pathway (UPP) is the principal mechanism for the degradation of most short-lived intracellular proteins, playing a critical role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, a large multi-catalytic protease complex, is the central executioner of this pathway, degrading proteins that have been tagged with a polyubiquitin chain.
This compound, particularly in the context of peptide aldehydes like MG132, acts as a potent and reversible inhibitor of the chymotrypsin-like activity of the 20S catalytic core of the proteasome. The aldehyde group of this compound forms a reversible covalent bond with the active site N-terminal threonine residue of the proteasome's β-subunits, thereby blocking its proteolytic activity.
Figure 1: this compound's Inhibition of the Ubiquitin-Proteasome Pathway.
The NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, immunity, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by various signals (e.g., TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus and activate the transcription of its target genes.
By inhibiting the proteasome, this compound (as part of MG132) prevents the degradation of phosphorylated IκBα.[1][2] This leads to the accumulation of IκBα in the cytoplasm, which keeps NF-κB in its inactive state, thereby suppressing the inflammatory and pro-survival signals mediated by this pathway.[1][2]
Figure 2: this compound's Suppression of NF-κB Activation.
Inhibition of Aminopeptidases
This compound also functions as a competitive inhibitor of certain aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of proteins and peptides. For instance, L-Leucinal has been shown to inhibit soluble aminopeptidase activity from rat brain. This inhibition can potentiate the effects of certain neuropeptides, such as leu-enkephalin, by preventing their degradation.
L-Leucine's Effect on Cell Signaling: The mTOR Pathway
In stark contrast to this compound's inhibitory role, L-Leucine is a potent activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway. mTOR is a serine/threonine kinase that forms two distinct complexes, mTOR Complex 1 (mTORC1) and mTORC2. mTORC1 is a master regulator of cell growth, proliferation, and protein synthesis, and its activity is highly sensitive to amino acid availability, particularly Leucine.
Leucine signals to mTORC1 through a complex mechanism involving its binding to cellular sensors like Sestrin2. This ultimately leads to the activation of the Rag GTPases, which recruit mTORC1 to the lysosomal surface where it is activated by Rheb. Activated mTORC1 then phosphorylates its downstream targets, including p70 S6 Kinase 1 (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Phosphorylation of p70S6K leads to increased ribosome biogenesis and translation of mRNAs encoding ribosomal proteins, while phosphorylation of 4E-BP1 causes its dissociation from the translation initiation factor eIF4E, allowing for cap-dependent translation to proceed.
Figure 3: L-Leucine Activation of the mTOR Signaling Pathway.
Quantitative Data Summary
The following tables summarize key quantitative data related to the bioactivity of this compound (primarily as MG132) and L-Leucine.
Table 1: Inhibitory Concentrations (IC50) of MG132 (containing this compound) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |
| HeLa | Cervical Cancer | ~5 | 24 | MTT |
| NCI-H2452 | Mesothelioma | 0.25 - 2 | 36 | Western Blot (Apoptosis) |
| MeWo | Melanoma | 0.01 - 1 | 24 | Flow Cytometry (Cell Cycle) |
| PANC-1 | Pancreatic Cancer | 0.25 - 20 (Dose-dependent) | 48 | RTCA |
| SW1990 | Pancreatic Cancer | 0.25 - 20 (Dose-dependent) | 48 | RTCA |
| C6 Glioma | Glioma | 18.5 | 24 | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: Inhibition Constants (Ki) of this compound and Related Compounds for Aminopeptidases
| Inhibitor | Enzyme | Ki |
| L-Leucinal | Rat Brain Aminopeptidase | 22 µM |
| L-Leucine hydroxamate | Porcine Kidney Leucine Aminopeptidase | 14 µM |
| Bestatin | Leishmanial Leucine Aminopeptidase | 4.375 nM |
| Amastatin | Leishmanial Leucine Aminopeptidase | 7.18 nM |
Table 3: Quantitative Effects of L-Leucine on mTORC1 Signaling
| Cell/Tissue Type | Leucine Concentration | Measured Parameter | Fold Change/Effect |
| Human Skeletal Muscle | Infusion | p70S6K phosphorylation | 4-fold increase |
| Human Skeletal Muscle | Infusion (with Insulin) | p70S6K phosphorylation | 18-fold increase |
| Rat EDL Muscle | 100 µM | p70S6K phosphorylation | ~1.2-fold increase |
| Rat EDL Muscle | 200 µM | p70S6K phosphorylation | ~1.5-fold increase |
| Human Myotubes | 5 mM | mTOR (Ser2448) phosphorylation | 1.3-fold increase |
Experimental Protocols
Protocol for Proteasome Activity Assay using MG132
This protocol provides a general method for measuring the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate and MG132 as an inhibitor.
Materials:
-
Cell culture of interest
-
Ice-cold PBS
-
Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1% NP-40, with protease inhibitors)
-
Protein assay reagent (e.g., BCA or Bradford)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
MG132 stock solution (10 mM in DMSO)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in ice-cold Lysis Buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
Assay Setup:
-
In a black 96-well plate, add 20-50 µg of cell lysate to each well.
-
For inhibitor control wells, add MG132 to a final concentration of 10-50 µM.
-
For blank wells, add Lysis Buffer instead of cell lysate.
-
Adjust the volume in all wells to 90 µL with Assay Buffer.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate (to a final concentration of 50-100 µM) to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 350/440 nm for AMC) kinetically over 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Proteasome activity is the difference between the rate in the absence and presence of MG132.
-
Protocol for Western Blot Analysis of p70S6K Phosphorylation after L-Leucine Stimulation
This protocol outlines the steps to detect changes in the phosphorylation of p70S6K in response to L-Leucine treatment in cultured cells.
Materials:
-
Cell culture of interest
-
Amino acid-free culture medium
-
L-Leucine stock solution
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane and transfer buffer
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p70S6K (Thr389) and anti-total-p70S6K
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Starve cells in amino acid-free medium for 1-2 hours.
-
Treat cells with the desired concentration of L-Leucine (e.g., 5 mM) for 30-60 minutes. Include an untreated control.
-
-
Sample Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Determine protein concentration of the lysates.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p70S6K overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody against total p70S6K for loading control.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated p70S6K signal to the total p70S6K signal.
-
Conclusion
This compound and L-Leucine, despite their structural similarity, exhibit fundamentally different and, in some ways, opposing effects on cellular signaling. This compound, as a key component of proteasome inhibitors like MG132, functions as a powerful tool to modulate the ubiquitin-proteasome pathway, with significant implications for inhibiting NF-κB signaling and inducing apoptosis in cancer cells. In contrast, L-Leucine acts as a critical nutrient signal that activates the mTOR pathway, promoting protein synthesis and cell growth. Understanding these distinct roles is paramount for researchers in basic science and for professionals in drug development aiming to target these crucial cellular pathways for therapeutic benefit. The data and protocols provided in this guide serve as a comprehensive resource to facilitate further investigation into the complex and divergent signaling roles of these two molecules.
References
The Researcher's Guide to Leucinal-Containing Inhibitors in Protein Degradation Studies
An In-depth Technical Guide for Scientists and Drug Development Professionals
This guide provides a comprehensive overview of the use of leucinal-containing peptide aldehydes as powerful tools for investigating the intricacies of protein degradation. These inhibitors, most notably MG-132 and ALLN, have become indispensable in cell biology and drug discovery for their ability to potently and often reversibly inhibit key players in cellular proteostasis, namely the proteasome and calpains. This document details their mechanism of action, provides comparative quantitative data on their efficacy, and offers detailed protocols for their application in key experimental assays.
Introduction to this compound-Containing Inhibitors
This compound-containing peptide aldehydes are a class of synthetic compounds that mimic the transition state of peptide substrates for certain proteases. The C-terminal this compound (leucine aldehyde) residue is crucial for their inhibitory activity, as the aldehyde group forms a reversible covalent bond (a hemiacetal) with the active site threonine or cysteine residues of their target proteases. This mechanism allows for the potent inhibition of the 26S proteasome, a multi-catalytic protease complex central to the ubiquitin-proteasome system (UPS), and calpains, a family of calcium-dependent cysteine proteases.
The UPS is the primary pathway for the degradation of most intracellular proteins, playing a critical role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. Dysregulation of the UPS is implicated in a variety of diseases, including cancer and neurodegenerative disorders. Calpains are involved in a range of cellular functions such as cell motility, signal transduction, and apoptosis. Their overactivation can lead to cellular damage.
The ability of this compound-containing inhibitors to block these pathways makes them invaluable for:
-
Elucidating the role of the proteasome and calpains in various cellular processes.
-
Identifying substrates of the ubiquitin-proteasome pathway.
-
Investigating the therapeutic potential of targeting protein degradation in disease.
Quantitative Data on Inhibitor Potency
The efficacy and selectivity of this compound-containing inhibitors are critical parameters for their application in research. The following tables summarize key quantitative data for some of the most commonly used inhibitors.
| Inhibitor | Target | Assay/Substrate | IC50 | Ki | Reference |
| MG-132 (Z-Leu-Leu-Leu-al) | Proteasome (Chymotrypsin-like) | Z-LLL-MCA | 100 nM | 4 nM | [1][2] |
| Proteasome (Chymotrypsin-like) | Suc-LLVY-MCA | 850 nM | - | [3] | |
| Calpain | Casein | 1.2 µM | - | [1][2] | |
| NF-κB activation | - | 3 µM | - | [1] | |
| ALLN (Ac-Leu-Leu-Nle-al, MG-101) | Calpain I | - | - | 190 nM | [4] |
| Calpain II | - | - | 220 nM | [4] | |
| Cathepsin B | - | - | 150 nM | [4] | |
| Cathepsin L | - | - | 500 pM | [4] | |
| Z-LLal (Z-Leu-Leu-al) | Calpain | Casein | 1.20 µM | - | [5] |
| Proteasome (Suc-LLVY-MCA) | Suc-LLVY-MCA | 120 µM | - | [5] | |
| Proteasome (Z-LLL-MCA) | Z-LLL-MCA | 110 µM | - | [5] |
Table 1: Inhibitory Potency of this compound-Containing Inhibitors against Proteasome and Calpain. This table provides a comparative overview of the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for commonly used this compound-containing inhibitors.
| Inhibitor | Cell Line | Cancer Type | Incubation Time (h) | IC50 | Reference |
| MG-132 | RPMI-8226 | Multiple Myeloma | 48 | 3.2 nM | [6] |
| MM.1S | Multiple Myeloma | 48 | 7.5 nM | [6] | |
| MM1R | Multiple Myeloma | 48 | 4.5 nM | [6] | |
| U266 | Multiple Myeloma | 48 | 6.1 nM | [6] | |
| Bortezomib (for comparison) | RPMI-8226 | Multiple Myeloma | 48 | 4.5 nM | [6] |
| MM.1S | Multiple Myeloma | 48 | 15 nM | [6] | |
| MM1R | Multiple Myeloma | 48 | 8.9 nM | [6] | |
| U266 | Multiple Myeloma | 48 | 13.5 nM | [6] | |
| ALL cell lines (average) | Acute Lymphoblastic Leukemia | - | 7.5 nM | [7] | |
| AML cell lines (average) | Acute Myeloid Leukemia | - | 19 nM | [7] |
Table 2: Cytotoxic Effects of Proteasome Inhibitors on Cancer Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) values for the cytotoxic effects of MG-132 and the clinically approved proteasome inhibitor Bortezomib on various cancer cell lines.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound-containing inhibitors.
Caption: The Ubiquitin-Proteasome Pathway and its inhibition.
Caption: The Calpain Signaling Pathway and its inhibition.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effect of a this compound-containing inhibitor on protein degradation.
Caption: A typical experimental workflow for inhibitor studies.
Detailed Experimental Protocols
Proteasome Activity Assay (Fluorogenic Substrate-based)
This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates using the fluorogenic substrate Suc-LLVY-AMC.
Materials:
-
Cells of interest
-
This compound-containing inhibitor (e.g., MG-132)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitor cocktail.
-
Assay Buffer: 25 mM HEPES (pH 7.6), 0.5 mM EDTA.
-
Suc-LLVY-AMC substrate (10 mM stock in DMSO).
-
96-well black, clear-bottom plates.
-
Fluorometer (Excitation: 380 nm, Emission: 460 nm).
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the this compound-containing inhibitor at various concentrations for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Lysis Buffer to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Assay Setup:
-
Dilute the Suc-LLVY-AMC stock solution to a working concentration of 100 µM in Assay Buffer.
-
In a 96-well plate, add 20-50 µg of protein lysate to each well.
-
Bring the final volume in each well to 100 µL with Assay Buffer.
-
Add 100 µL of the 100 µM Suc-LLVY-AMC solution to each well.
-
-
Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorometer.
-
Measure the fluorescence intensity every 5 minutes for 1-2 hours.
-
-
Data Analysis:
-
Calculate the rate of AMC release (change in fluorescence over time).
-
Normalize the activity to the protein concentration.
-
Plot the percentage of proteasome inhibition against the inhibitor concentration to determine the IC50 value.
-
Western Blot for Detection of Polyubiquitinated Proteins
This protocol is for the detection of the accumulation of polyubiquitinated proteins in cells treated with a proteasome inhibitor.
Materials:
-
Cells of interest
-
This compound-containing inhibitor (e.g., MG-132)
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and deubiquitinase inhibitors (e.g., NEM).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary antibody: Anti-ubiquitin antibody.
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
ECL detection reagent.
Procedure:
-
Cell Culture and Treatment: Treat cells with the inhibitor as described in the previous protocol. A positive control of a known inducer of protein ubiquitination can be included.
-
Cell Lysis and Protein Quantification: Lyse the cells using RIPA buffer and determine the protein concentration as previously described.
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL detection reagent according to the manufacturer's instructions.
-
Visualize the bands using a chemiluminescence imaging system. A smear of high molecular weight bands indicates the accumulation of polyubiquitinated proteins.
-
MTT Cell Viability Assay
This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells of interest
-
This compound-containing inhibitor
-
96-well clear, flat-bottom plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the treatment period.
-
Cell Treatment: The following day, treat the cells with a serial dilution of the this compound-containing inhibitor. Include a vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
Conclusion
This compound-containing inhibitors are invaluable for dissecting the complex processes of protein degradation. Their ability to target the proteasome and calpains provides researchers with a powerful means to investigate the roles of these proteases in health and disease. This guide has provided a comprehensive resource for the effective use of these inhibitors, from understanding their quantitative properties to applying them in detailed experimental protocols. By following these guidelines, researchers can confidently employ this compound-containing inhibitors to advance our understanding of protein degradation and explore new therapeutic avenues.
References
- 1. stemcell.com [stemcell.com]
- 2. selleckchem.com [selleckchem.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. benchchem.com [benchchem.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Effects of a novel proteasome inhibitor BU-32 on multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Structure-Activity Relationship of Leucinal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinal, the aldehyde derivative of the amino acid Leucine, is a critical pharmacophore in a variety of peptidyl aldehyde inhibitors targeting cysteine proteases. Its isobutyl side chain plays a significant role in the binding affinity and selectivity of these inhibitors for enzymes such as calpains, cathepsins, and the proteasome. Understanding the structure-activity relationship (SAR) of this compound is paramount for the rational design of potent and specific protease inhibitors for therapeutic applications in oncology, neurodegenerative diseases, and inflammatory disorders. This technical guide provides a comprehensive overview of the SAR of this compound, including quantitative inhibitory data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Structure-Activity Relationship of this compound and its Derivatives
The inhibitory potency of peptidyl aldehydes is significantly influenced by the nature of the amino acid residues at the P1, P2, and P3 positions, which interact with the corresponding S1, S2, and S3 pockets of the target protease. This compound, commonly occupying the P1 position, provides a crucial anchor into the typically hydrophobic S1 pocket of many cysteine proteases.
Key SAR Insights:
-
P1 Position (this compound): The isobutyl side chain of this compound is well-suited for the hydrophobic S1 pockets of proteases like calpains and the chymotrypsin-like active site of the proteasome. Modifications to this side chain can dramatically alter potency and selectivity. For instance, increasing the bulk and hydrophobicity at this position can enhance binding affinity.
-
P2 Position: A large hydrophobic residue at the P2 position, such as Leucine or Phenylalanine, is often favored for potent inhibition of norovirus protease when this compound or a similar residue is at P1[1]. The interaction between the P2 residue and the S2 pocket of the enzyme contributes significantly to the binding affinity[1].
-
P3 Position: The P3 residue appears to play a role in fine-tuning the inhibitory activity. While bulky, hydrophobic residues at the P3 position can increase the potency of peptide aldehyde inhibitors of the proteasome, the influence is generally less pronounced than that of the P1 and P2 residues[2].
-
Aldehyde Warhead: The aldehyde group of this compound is a key feature, acting as a "warhead" that forms a reversible covalent bond (thiohemiacetal) with the active site cysteine of the target protease. This electrophilic character is a major contributor to the inhibitory activity, sometimes even overriding the strict substrate specificity of the enzyme[3][4].
Quantitative Inhibitory Data
The following tables summarize the inhibitory concentrations (IC50) of various this compound-containing peptide aldehydes against different proteases. This data highlights the importance of the surrounding peptide sequence in modulating the intrinsic inhibitory potential of the this compound pharmacophore.
| Compound | Target Protease | IC50 (nM) | Reference(s) |
| Z-LLL-al (MG-132) | Proteasome (ChT-L) | 63.5 | |
| Z-LLL-al (MG-132) | m-Calpain | 653 | |
| Z-LLL-al (MG-132) | Cathepsin B | 230 | |
| Z-LLL-al | Cathepsin B | 88 | [5] |
| Z-LLL-al | Cathepsin L | 163 | [5] |
| Isonicotinyl-LLL-al | Cathepsin B | 12 | [5] |
| Isonicotinyl-LLL-al | Cathepsin L | 20 | [5] |
| Cbz-Glu(OtBu)-Phe-Leucinal | Proteasome (ChT-L) | 3.1 | [6] |
| Cbz-Glu(OtBu)-Leu-Leucinal | Proteasome (ChT-L) | 4.2 | [6] |
| Boc-Ser(OBzl)-Leu-Leucinal | Proteasome (ChT-L) | 7.8 | [6] |
Z-LLL-al (also known as MG-132) is Benzyloxycarbonyl-Leucyl-Leucyl-Leucinal.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of the inhibitory activity of this compound derivatives.
In Vitro Calpain Inhibition Assay (Fluorometric)
This protocol outlines a method for determining the in vitro inhibitory activity of this compound derivatives against calpain using a fluorogenic substrate.
Materials:
-
Purified µ-calpain or m-calpain
-
This compound derivative (test inhibitor)
-
Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC or Ac-LLY-AFC)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM DTT, 100 mM NaCl)
-
Calcium Chloride (CaCl₂) solution (100 mM)
-
DMSO (for dissolving inhibitor)
-
96-well black microplates
-
Fluorometric microplate reader (e.g., Ex/Em = 354/442 nm or 400/505 nm for AMC/AFC substrates respectively)
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the this compound derivative in DMSO. Serially dilute the stock solution in Assay Buffer to obtain a range of desired concentrations.
-
Enzyme Preparation: Dilute the purified calpain enzyme to a working concentration in ice-cold Assay Buffer.
-
Assay Setup: In a 96-well black microplate, add the diluted inhibitor solutions. Include a vehicle control (Assay Buffer with the same final concentration of DMSO) and a positive control (no inhibitor).
-
Enzyme Addition: Add the diluted calpain enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic calpain substrate and CaCl₂ to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals for a set period using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the fluorescence versus time plots. Determine the IC50 value by plotting the reaction velocity against the inhibitor concentration.
26S Proteasome Chymotrypsin-Like Activity Assay (Fluorometric)
This protocol details a method for assessing the inhibition of the chymotrypsin-like activity of the 26S proteasome by this compound derivatives.
Materials:
-
Purified 26S proteasome
-
This compound derivative (test inhibitor)
-
Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP)
-
DMSO (for dissolving inhibitor)
-
96-well black microplates
-
Fluorometric microplate reader (Ex/Em = 380/460 nm for AMC)
Procedure:
-
Inhibitor Preparation: Prepare and serially dilute the this compound derivative in Assay Buffer as described for the calpain assay.
-
Proteasome Preparation: Dilute the purified 26S proteasome to a working concentration in ice-cold Assay Buffer.
-
Assay Setup: In a 96-well black microplate, add the diluted inhibitor solutions, a vehicle control, and a positive control.
-
Proteasome Addition: Add the diluted 26S proteasome to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the fluorogenic substrate to each well to start the reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time at 37°C.
-
Data Analysis: Determine the initial reaction velocities and calculate the IC50 value as described for the calpain assay.
Signaling Pathways and Visualizations
While direct studies on the effect of this compound on specific signaling pathways are limited, its parent amino acid, Leucine, is a well-established activator of the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.[1][7][8][9] Given that this compound-based inhibitors can modulate the activity of the proteasome, which is involved in the degradation of key signaling proteins, it is plausible that these inhibitors could indirectly affect various signaling cascades.
Leucine-mTORC1 Signaling Pathway
The following diagram illustrates the established signaling pathway through which Leucine activates mTORC1.
Caption: Leucine activates mTORC1 by disrupting the Sestrin2-GATOR2 interaction.
Experimental Workflow for Calpain Inhibitor Screening
The following flowchart visualizes the general workflow for screening this compound derivatives as calpain inhibitors.
Caption: A typical workflow for the discovery of this compound-based calpain inhibitors.
Conclusion
This compound is a foundational component in the design of potent peptidyl aldehyde inhibitors of cysteine proteases. Its isobutyl side chain provides a strong hydrophobic interaction within the S1 pocket of target enzymes, while the aldehyde group ensures a reversible covalent inhibition mechanism. The structure-activity relationship of this compound-containing inhibitors is further modulated by the amino acid residues at the P2 and P3 positions, offering multiple avenues for optimizing potency and selectivity. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design of novel and effective protease inhibitors for a range of therapeutic indications. Further investigation into the direct effects of this compound derivatives on cellular signaling pathways will undoubtedly open new avenues for their therapeutic application.
References
- 1. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Macrocyclic Peptide Aldehydes as Potent and Selective Inhibitors of the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of rat liver cathepsins B and L by the peptide aldehyde benzyloxycarbonyl-leucyl-leucyl-leucinal and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. foundmyfitness.com [foundmyfitness.com]
- 9. quora.com [quora.com]
Leucinal: A Technical Guide to its Discovery, Synthesis, and Application in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucinal, the aldehyde derivative of the essential amino acid L-leucine, serves as a critical tool in biochemical and pharmacological research. As a potent, reversible inhibitor of various proteases, including calpains and components of the proteasome, it provides a means to investigate the roles of these enzymes in numerous cellular processes. This technical guide offers an in-depth overview of the discovery and synthesis of this compound for research applications. It provides detailed experimental protocols for its synthesis and for key assays to determine its biological activity. Furthermore, this document elucidates the signaling pathways influenced by this compound, primarily through its inhibitory effects on key cellular proteases. All quantitative data are presented in structured tables for clarity, and complex biological and experimental workflows are illustrated with detailed diagrams.
Discovery and Background
L-Leucinal, chemically known as (2S)-2-amino-4-methylpentanal, was identified as a transition-state analog inhibitor of aminopeptidases. A 1983 study reported its activity as a competitive inhibitor of soluble aminopeptidase activity from rat brain, with a Ki of 22 μM.[1][2] This initial discovery highlighted its potential as a tool to study the function of proteases that recognize leucine residues. This compound belongs to the class of peptide aldehydes, which are known to be potent inhibitors of cysteine and serine proteases. Their mechanism of action involves the formation of a reversible covalent bond between the aldehyde group and the active site thiol or hydroxyl group of the enzyme.
Physicochemical Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| IUPAC Name | (2S)-2-amino-4-methylpentanal |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| CAS Number | 82473-52-7 |
| Appearance | Not specified in literature; likely an oil or low-melting solid |
| Solubility | Expected to be soluble in water and polar organic solvents |
Synthesis of L-Leucinal
The synthesis of L-Leucinal for research purposes is typically achieved through the controlled reduction of a protected L-leucine derivative. A common and effective method involves the reduction of the corresponding N-protected amino acid to the amino alcohol, followed by a mild oxidation to the aldehyde.
Experimental Protocol: Synthesis of L-Leucinal from L-Leucine
This protocol outlines a representative two-step synthesis of L-Leucinal from L-Leucine.
Step 1: Reduction of N-Boc-L-Leucine to N-Boc-L-Leucinol
-
Materials:
-
N-Boc-L-leucine
-
Anhydrous tetrahydrofuran (THF)
-
Borane dimethyl sulfide complex (BMS) or Lithium aluminum hydride (LAH)
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator.
-
-
Procedure:
-
Dissolve N-Boc-L-leucine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the reducing agent (e.g., BMS or LAH) in THF to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Add saturated NaHCO₃ solution and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield N-Boc-L-leucinol.
-
Step 2: Oxidation of N-Boc-L-Leucinol to N-Boc-L-Leucinal
-
Materials:
-
N-Boc-L-leucinol
-
Anhydrous dichloromethane (DCM)
-
Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography.
-
-
Procedure:
-
Dissolve N-Boc-L-leucinol in anhydrous DCM in a round-bottom flask.
-
Add the oxidizing agent (e.g., DMP or PCC) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of Na₂S₂O₃ and NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-Boc-L-Leucinal.
-
Step 3: Deprotection to Yield L-Leucinal
-
Materials:
-
N-Boc-L-Leucinal
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the purified N-Boc-L-Leucinal in DCM.
-
Add an excess of TFA or a solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure to yield L-Leucinal as its corresponding salt (e.g., trifluoroacetate or hydrochloride).
-
Workflow for L-Leucinal Synthesis
Caption: Workflow for the three-step synthesis of L-Leucinal from L-Leucine.
Biological Activity and Quantitative Data
This compound's primary biological activity stems from its ability to inhibit proteases. This inhibition can have significant downstream effects on various cellular signaling pathways.
Protease Inhibition
This compound is a known inhibitor of calpains and has been shown to affect the activity of the proteasome, often as part of a larger peptide aldehyde inhibitor.
| Target Protease | Inhibitor | IC₅₀ / Kᵢ | Notes |
| Brain Aminopeptidase | L-Leucinal | Kᵢ = 22 µM | Competitive inhibitor.[1][2] |
| Calpain | This compound-containing peptides (e.g., MG-132) | Varies (nM to low µM range) | This compound is a key component of many potent calpain inhibitors. |
| 20S Proteasome (Chymotrypsin-like activity) | Leucine (amino acid) | Dose-dependent inhibition | Direct IC₅₀ for this compound is not well-documented, but the parent amino acid shows inhibitory effects.[3] |
Modulation of Signaling Pathways
While direct studies on this compound's modulation of signaling pathways are limited, its effects can be inferred from its targets (calpain and the proteasome) and from the extensive research on its parent amino acid, L-leucine.
L-leucine is a potent activator of the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway, a central regulator of cell growth and protein synthesis.[4][5] Leucine signals to mTORC1, leading to the phosphorylation of its downstream targets, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4] This cascade ultimately promotes the translation of mRNA into protein.
Conversely, this compound, by inhibiting the proteasome, can suppress the degradation of proteins. The ubiquitin-proteasome system is a major pathway for protein catabolism. By inhibiting this pathway, this compound can lead to the accumulation of polyubiquitinated proteins and affect cellular processes regulated by protein turnover. Leucine has been shown to suppress myofibrillar proteolysis by down-regulating the ubiquitin-proteasome pathway.[6]
Signaling Pathway Diagram: Leucine and the mTORC1 Pathway
Caption: Simplified diagram of the mTORC1 signaling pathway activated by L-Leucine.
Experimental Protocols for Biological Assays
To characterize the inhibitory activity of this compound, in vitro enzyme assays are essential. The following are generalized protocols for calpain and proteasome activity assays.
Calpain Activity Assay
This protocol describes a fluorometric assay to measure calpain activity and its inhibition by this compound.
-
Materials:
-
Purified calpain enzyme
-
Calpain substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., Tris-HCl with CaCl₂ and a reducing agent like DTT)
-
This compound stock solution (in DMSO or appropriate solvent)
-
96-well black microplate
-
Fluorometric plate reader (Excitation ~360-380 nm, Emission ~440-460 nm for AMC).
-
-
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In the wells of the 96-well plate, add the assay buffer, this compound dilutions (or vehicle control), and purified calpain enzyme.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the calpain substrate to each well.
-
Immediately begin kinetic measurement of fluorescence intensity over a period of 30-60 minutes at 37°C.
-
The rate of increase in fluorescence is proportional to calpain activity.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.
-
Proteasome Activity Assay
This protocol outlines a method to assess the chymotrypsin-like activity of the 20S proteasome and its inhibition.
-
Materials:
-
Purified 20S proteasome
-
Proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.5)
-
This compound stock solution
-
96-well black microplate
-
Fluorometric plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
To the wells of the microplate, add the assay buffer, this compound dilutions (or vehicle), and the purified 20S proteasome.
-
Pre-incubate the mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Start the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence kinetically for 30-60 minutes.
-
Determine the rate of substrate cleavage for each condition.
-
Calculate the percentage of inhibition and the IC₅₀ value for this compound.
-
Experimental Workflow for Inhibitor Characterization
Caption: General workflow for determining the IC50 of this compound in a protease assay.
Conclusion
This compound is a valuable research tool for investigating the roles of various proteases in cellular function and disease. Its synthesis from the readily available amino acid L-leucine is straightforward, and its inhibitory activity can be readily quantified using standard enzymatic assays. By inhibiting proteases such as calpains and the proteasome, this compound can be used to probe the complex signaling networks that regulate protein turnover, cell growth, and apoptosis. This guide provides a comprehensive foundation for researchers and drug development professionals to synthesize, characterize, and effectively utilize this compound in their studies. Further research into the specific downstream effects of this compound on signaling pathways will continue to enhance its utility as a chemical probe.
References
- 1. This compound inhibits brain aminopeptidase activity and potentiates analgesia induced by leu-enkephalen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Double-blind, placebo-controlled pilot trial of L-Leucine-enriched amino-acid mixtures on body composition and physical performance in men and women aged 65–75 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of proteasome activity by selected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]
- 5. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leucine suppresses myofibrillar proteolysis by down-regulating ubiquitin-proteasome pathway in chick skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Brain's Resilience: A Technical Guide to the Therapeutic Potential of Leucinal Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucinal derivatives, a class of compounds structurally related to the amino acid leucine, are emerging as a promising therapeutic avenue for a range of debilitating neurological disorders. This technical guide provides an in-depth exploration of their therapeutic potential, with a primary focus on their roles as calpain inhibitors and modulators of the mTOR signaling pathway. This document synthesizes preclinical and clinical data, details key experimental methodologies, and visualizes the complex biological pathways involved to offer a comprehensive resource for researchers and drug development professionals in the field of neurotherapeutics.
Introduction: The Promise of this compound Derivatives in Neuroprotection
Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and stroke, represent a significant and growing global health burden. A common pathological feature of these conditions is the dysregulation of cellular signaling pathways, leading to neuronal dysfunction and death. This compound derivatives have garnered considerable attention for their potential to intervene in these pathological cascades. Their primary mechanisms of action involve the inhibition of calpains, a family of calcium-dependent proteases implicated in neuronal damage, and the modulation of the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and survival. This guide will delve into the scientific underpinnings of these mechanisms and the evidence supporting the therapeutic development of this compound derivatives.
Mechanisms of Action
Calpain Inhibition: A Shield Against Neuronal Injury
Calpains are intracellular cysteine proteases that, when overactivated by elevated intracellular calcium levels—a common occurrence in neurodegenerative conditions—contribute significantly to neuronal damage.[1][2] This overactivation leads to the breakdown of essential cellular components, including cytoskeletal proteins and signaling molecules, ultimately triggering neuronal death.[1][2] this compound derivatives, such as Ac-Leu-Leu-Norleucinol (ALLN), act as potent calpain inhibitors, offering a direct mechanism for neuroprotection.
mTOR Pathway Modulation: Regulating Cell Survival and Growth
The mTOR signaling pathway is a critical regulator of fundamental cellular processes, including protein synthesis, cell growth, and autophagy. Leucine and its derivatives can influence this pathway, which plays a complex role in neurodegeneration. While mTOR activation is crucial for neuronal survival and plasticity, its dysregulation can contribute to pathological processes. Certain this compound derivatives may help restore the homeostatic balance of the mTOR pathway, promoting cell survival and mitigating the detrimental effects of neurodegenerative stressors.
Quantitative Data on this compound Derivatives
The following tables summarize the available quantitative data on the inhibitory potency and clinical efficacy of select this compound derivatives.
Table 1: In Vitro Inhibitory Activity of this compound Derivatives and Related Calpain Inhibitors
| Compound | Target | IC50 / Ki | Selectivity Profile |
| Ac-Leu-Leu-Norleucinol (ALLN) | Calpain I | Ki: 190 nM | Also inhibits Calpain II (Ki: 220 nM), Cathepsin B (Ki: 150 nM), and Cathepsin L (Ki: 0.5 nM) |
| Calpain II | Ki: 220 nM | ||
| NA-184 | Calpain-2 | - | Selective inhibitor |
| ABT-957 | Calpain-1 and -2 | - | Phase I clinical trial for Alzheimer's disease |
| SNJ-1945 | Calpain | - | Clinical development |
Data compiled from multiple sources.
Table 2: Preclinical Efficacy of this compound Derivatives in Animal Models of Neurological Injury
| Compound | Disease Model | Animal Model | Key Efficacy Endpoints |
| NA-184 | Traumatic Brain Injury (TBI) | Mouse | Enhanced long-term potentiation, facilitated learning and memory, significant neuroprotection.[3][4] |
Table 3: Clinical Efficacy of N-acetyl-L-leucine in Neurodegenerative Diseases
| Disease | Clinical Trial Phase | Key Efficacy Endpoints & Results |
| GM2 Gangliosidoses (Tay-Sachs & Sandhoff diseases) | Phase IIb | Met primary endpoint (Clinical Impression of Change in Severity), showing statistically significant and clinically relevant improvements in functioning and quality of life.[5][6][7][8][9] |
| Ataxia-Telangiectasia (A-T) | Phase II Extension | Slowed disease progression, demonstrated by a mean change from baseline of -2.25 points on the Scale for the Assessment and Rating of Ataxia (SARA) after 12 months.[10] A separate randomized, double-blind, placebo-controlled, crossover trial failed to show significant improvement in motor function but did improve nausea and constipation.[11] |
| Niemann-Pick disease type C | - | In vitro studies showed reversal of disease-related cellular phenotypes. |
Key Signaling Pathways
The therapeutic effects of this compound derivatives can be largely attributed to their influence on the calpain and mTOR signaling pathways.
Caption: Calpain Signaling Pathway in Neurodegeneration.
Caption: Leucine-mediated mTORC1 Signaling Pathway.
Experimental Protocols
Calpain Activity Assay (Fluorometric)
This protocol outlines a method to quantify calpain activity in cell lysates using a fluorometric substrate.
Materials:
-
Cells of interest (e.g., primary neurons, SH-SY5Y cells)
-
This compound derivative (e.g., ALLN) or vehicle control
-
Reagent for inducing cellular stress (e.g., glutamate, calcium ionophore)
-
Calpain Activity Assay Kit (containing Extraction Buffer, Reaction Buffer, Calpain Substrate, and Calpain Inhibitor)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Microcentrifuge
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader (Excitation/Emission = 400/505 nm)
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat cells with the this compound derivative or vehicle for the desired time, followed by the addition of a stress-inducing agent to activate calpains.
-
Cell Lysis:
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Extraction Buffer.
-
Incubate on ice for 20 minutes with gentle vortexing every 5 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration.
-
-
Assay Reaction:
-
In a 96-well plate, add 50-100 µg of protein lysate per well. Adjust the volume to 85 µL with Extraction Buffer.
-
Include a positive control (active calpain) and a negative control (lysate from untreated cells or lysate with a known calpain inhibitor).
-
Add 10 µL of 10X Reaction Buffer to each well.
-
Add 5 µL of Calpain Substrate to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Measure the fluorescence at Ex/Em = 400/505 nm.
-
-
Data Analysis: Calpain activity is proportional to the fluorescence intensity. Normalize the fluorescence values to the protein concentration of each sample.
Caption: Experimental Workflow for Calpain Activity Assay.
Western Blot for mTOR Pathway Activation
This protocol describes the detection of key phosphorylated proteins in the mTOR pathway by Western blotting to assess the effect of this compound derivatives.
Materials:
-
Cells or tissue samples treated with this compound derivative or vehicle.
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Sample Preparation:
-
Lyse cells or homogenize tissue in ice-cold RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.
-
-
SDS-PAGE and Protein Transfer:
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize protein bands using a chemiluminescence imager.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.
-
Caption: Experimental Workflow for Western Blotting.
Conclusion and Future Directions
This compound derivatives represent a versatile class of molecules with significant therapeutic potential for a spectrum of neurological disorders. Their ability to target key pathological mechanisms, namely calpain overactivation and mTOR pathway dysregulation, positions them as strong candidates for further drug development. The preclinical and emerging clinical data, particularly for N-acetyl-L-leucine, are encouraging and warrant continued investigation.
Future research should focus on:
-
Broadening the Scope: Investigating the efficacy of a wider range of this compound derivatives in preclinical models of common neurodegenerative diseases like Alzheimer's and Parkinson's disease.
-
Quantitative Efficacy Studies: Conducting studies that provide robust quantitative data on neuroprotection and functional outcomes to facilitate direct comparisons and inform clinical trial design.
-
Clinical Advancement: Progressing promising candidates, such as the selective calpain-2 inhibitor NA-184, into clinical trials for indications like traumatic brain injury.[2][4]
-
Biomarker Development: Identifying and validating biomarkers to monitor the target engagement and therapeutic response to this compound derivatives in clinical settings.
The continued exploration of this compound derivatives holds the promise of delivering novel and effective treatments for patients suffering from devastating neurological conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Calpain-2 Inhibitors as Therapy for Traumatic Brain Injury [research.westernu.edu]
- 3. Identification and neuroprotective properties of NA‐184, a calpain‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amylyx Pharmaceuticals Announces New Safety and Tolerability Cohort 1 Data of AMX0114 in ALS from First-in-Human LUMINA Trial | Amylyx [amylyx.com]
- 6. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parkinson’s Disease Drug Therapies in the Clinical Trial Pipeline: 2024 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Animal models of Alzheimer’s disease: preclinical insights and challenges – ScienceOpen [scienceopen.com]
- 11. Emerging preclinical pharmacological targets for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Studies of Leucinal-Containing Compounds in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark in many of these disorders is the accumulation of misfolded and aggregated proteins. The cellular machinery responsible for protein degradation, primarily the ubiquitin-proteasome system (UPS) and the calpain family of proteases, plays a critical role in maintaining protein homeostasis. Dysregulation of these pathways is increasingly implicated in the pathogenesis of neurodegeneration.
This technical guide focuses on the foundational studies of Leucinal-containing peptide aldehydes, particularly Z-Leu-Leu-Leu-al (also known as MG132), in various in vitro and in vivo models of neurodegenerative diseases. Z-Leu-Leu-Leu-al is a potent, cell-permeable, and reversible inhibitor of the 26S proteasome and also exhibits inhibitory activity against calpains[1][2]. This dual inhibitory action makes it a valuable tool for investigating the roles of proteasomal and calpain dysfunction in neurodegeneration and for exploring potential therapeutic strategies.
Mechanism of Action: Dual Inhibition of Proteasome and Calpain
This compound-containing peptide aldehydes such as Z-Leu-Leu-Leu-al (MG132) exert their biological effects primarily through the inhibition of two key cellular proteolytic systems:
-
The Ubiquitin-Proteasome System (UPS): The UPS is the principal mechanism for the degradation of most intracellular proteins, including misfolded and damaged proteins. MG132 inhibits the chymotrypsin-like activity of the 26S proteasome, leading to the accumulation of ubiquitinated proteins and the induction of cellular stress responses, including apoptosis[3].
-
Calpains: Calpains are a family of calcium-dependent cysteine proteases. Overactivation of calpains has been implicated in neuronal injury and death in various neurodegenerative conditions[4]. MG132 has been shown to inhibit calpain activity, although its potency is greater towards the proteasome.
The dual inhibition of these pathways can trigger a cascade of cellular events, including the activation of apoptotic pathways and the modulation of inflammatory signaling, such as the NF-κB pathway.
Foundational Studies in Neurodegenerative Disease Models
Alzheimer's Disease (AD)
In models of Alzheimer's disease, the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles are key pathological features. The UPS and calpains are involved in the metabolism of both Aβ and tau.
Quantitative Data in AD Models:
| Model System | Compound | Concentration/Dose | Outcome Measure | Result | Reference |
| Murine cortical cell cultures | MG132 | 0.1 µM | Neuronal apoptosis | Widespread apoptosis | [4] |
| Murine cortical cell cultures | MG132 | 0.1 µM | Proteasome activity | Inhibition to 30-50% of control | [4] |
| Murine cortical cell cultures | MG132 | 10 µM | Neuronal apoptosis | Reduced apoptosis compared to 0.1 µM | [4] |
| Murine cortical cell cultures | MG132 | 10 µM | Proteasome activity | Almost complete blockade | [4] |
| Murine cortical cell cultures | MG132 | 0.1 µM | Tau degradation | Increased degradation | [4] |
Experimental Protocols:
-
Induction of Neuronal Apoptosis in Murine Cortical Cell Cultures:
-
Primary cortical neurons are cultured from mouse embryos.
-
Cells are treated with varying concentrations of MG132 (e.g., 0.1 µM to 10 µM) for a specified duration (e.g., 24 hours).
-
Apoptosis is assessed by TUNEL staining or by quantifying condensed and fragmented nuclei using a fluorescent DNA-binding dye like Hoechst 3442.
-
Proteasome activity is measured using a fluorogenic substrate such as Suc-LLVY-AMC.
-
Changes in protein levels (e.g., tau, caspases) are analyzed by Western blotting.
-
Signaling Pathways:
The inhibition of the proteasome by MG132 in neuronal cells can lead to the accumulation of pro-apoptotic proteins and trigger the mitochondrial apoptosis pathway.
Parkinson's Disease (PD)
Parkinson's disease is characterized by the loss of dopaminergic neurons in the substantia nigra and the presence of Lewy bodies, which are aggregates of α-synuclein. The UPS is critically involved in the degradation of α-synuclein.
Quantitative Data in PD Models:
| Model System | Compound | Concentration/Dose | Outcome Measure | Result | Reference |
| N27 dopaminergic cells | MG132 | 2-10 µM | Cytotoxicity | Dose- and time-dependent | [5] |
| N27 dopaminergic cells | MG132 | 5 µM | Proteasome activity | >70% reduction in 10 min | [5] |
| N27 dopaminergic cells | MG132 | 5 µM | Caspase-3 activity | Significant increase at 90-150 min | [5] |
| N27 dopaminergic cells | MG132 | 5 µM | DNA fragmentation | 12-fold increase | [5] |
| Primary mesencephalic neurons | MG132 | 5 µM | TH-positive neuron loss | >60% loss | [5][6] |
| C57 black mice (in vivo) | MG132 | 0.4 µg in 4 µl (intranigral) | Striatal dopamine depletion | Significant depletion | [5][6] |
| C57 black mice (in vivo) | MG132 | 0.4 µg in 4 µl (intranigral) | TH-positive neuron number in SNc | Significant decrease | [5][6] |
Experimental Protocols:
-
Stereotaxic Injection of MG132 into the Substantia Nigra of Mice:
-
Anesthetize C57 black mice using an appropriate anesthetic.
-
Secure the mouse in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole at the coordinates corresponding to the substantia nigra pars compacta (SNc).
-
Slowly inject a solution of MG132 (e.g., 0.4 µg in 4 µl of vehicle) into the SNc using a microsyringe.
-
The contralateral side can be injected with vehicle as a control.
-
After a specified period (e.g., 1-2 weeks), sacrifice the animals.
-
Analyze striatal dopamine and DOPAC levels by HPLC.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) on brain sections to quantify the loss of dopaminergic neurons.
-
Signaling Pathways:
In dopaminergic neurons, MG132-induced proteasome inhibition leads to the accumulation of cytotoxic protein aggregates and triggers apoptotic cell death, mimicking key aspects of Parkinson's disease pathology.
Huntington's Disease (HD)
Huntington's disease is caused by a polyglutamine expansion in the huntingtin (Htt) protein, leading to its aggregation and neuronal toxicity, particularly in the striatum. The UPS is involved in the clearance of mutant Htt fragments.
Quantitative Data in HD Models:
| Model System | Compound | Concentration | Outcome Measure | Result | Reference |
| ST14A rat striatal cells (105Q-Htt) | MG132 | 1 µM | Cell viability | ~40% viability after 24h | [7] |
| ST14A rat striatal cells (26Q-Htt) | MG132 | 1 µM | Cell viability | ~60% viability after 24h | [7] |
Experimental Protocols:
-
Cell Viability Assay in ST14A Huntington's Disease Cell Model:
-
Culture ST14A cells expressing either wild-type (e.g., 26Q) or mutant (e.g., 105Q) huntingtin.
-
Plate cells in 96-well plates.
-
Treat cells with various concentrations of MG132 for a specified time (e.g., 24 hours).
-
Assess cell viability using an MTT or similar colorimetric assay.
-
Measure absorbance at the appropriate wavelength to quantify cell viability relative to untreated controls.
-
Signaling Pathways:
Inhibition of the proteasome by MG132 exacerbates the toxicity of mutant huntingtin, leading to decreased cell survival.
Amyotrophic Lateral Sclerosis (ALS)
ALS is characterized by the progressive degeneration of motor neurons. A significant portion of familial ALS cases is linked to mutations in the superoxide dismutase 1 (SOD1) gene, which can lead to protein misfolding and aggregation.
Quantitative Data in ALS Models:
| Model System | Compound | Concentration | Outcome Measure | Result | Reference |
| NSC-34 cells (G93A-SOD1) | MG132 | 10 µM (24h) | Mutant SOD1 aggregation | Increased aggregation | [8] |
| NSC-34 cells (wt-SOD1) | MG132 | 10 µM (24h) | Wild-type SOD1 aggregation | No significant aggregation | [8] |
Experimental Protocols:
-
Filter Retardation Assay for SOD1 Aggregation in NSC-34 Cells:
-
Culture NSC-34 motor neuron-like cells and transfect them with constructs expressing either wild-type (wt) or mutant (e.g., G93A) SOD1.
-
Treat the cells with MG132 (e.g., 10 µM) for a specified duration (e.g., 24 hours) to inhibit the proteasome.
-
Lyse the cells and treat the lysates with a detergent (e.g., SDS).
-
Filter the lysates through a cellulose acetate membrane. Aggregated proteins will be retained on the filter.
-
Perform an immunoblot analysis on the filter using an anti-SOD1 antibody to detect the amount of aggregated SOD1.
-
Quantify the signal to compare the levels of aggregation between different conditions.
-
Conclusion
The foundational studies utilizing the this compound-containing peptide aldehyde Z-Leu-Leu-Leu-al (MG132) have been instrumental in elucidating the roles of the ubiquitin-proteasome system and calpains in the pathogenesis of neurodegenerative diseases. By inducing proteasomal and calpain inhibition, MG132 effectively models key aspects of neurodegeneration, including protein aggregation, oxidative stress, and apoptotic cell death in cellular and animal models of Alzheimer's, Parkinson's, Huntington's, and ALS. While primarily a research tool, the insights gained from these studies are invaluable for the identification of novel therapeutic targets and the development of future neuroprotective strategies aimed at restoring protein homeostasis in these devastating disorders. Further research into more specific and less toxic inhibitors of these pathways holds promise for the development of effective treatments for neurodegenerative diseases.
References
- 1. MG-132 | Z-Leu-Leu-Leu-CHO | 26S proteasome inhibitor | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. MG132, a proteasome inhibitor, induces apoptosis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction and attenuation of neuronal apoptosis by proteasome inhibitors in murine cortical cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteasome inhibitor MG-132 induces dopaminergic degeneration in cell culture and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proteasome inhibitor MG132 induces selective apoptosis in glioblastoma cells through inhibition of PI3K/Akt and NFkappaB pathways, mitochondrial dysfunction, and activation of p38-JNK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Leucinal in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinal and its derivatives are potent, cell-permeable peptide aldehydes that function as inhibitors of various proteases, most notably calpains and the proteasome. These compounds, such as Calpain Inhibitor I (Ac-Leu-Leu-Northis compound, ALLN) and MG-132 (Z-Leu-Leu-Leu-al), are invaluable tools in cell biology research for studying cellular processes regulated by protein degradation. By inhibiting calpains and the proteasome, this compound derivatives can modulate a variety of signaling pathways, including the NF-κB pathway, and are widely used to study apoptosis, cell cycle progression, and inflammatory responses. This document provides detailed protocols for the use of this compound derivatives in cell culture experiments, along with quantitative data and visualizations to guide experimental design.
Data Presentation
Inhibitor Properties and Efficacy
The inhibitory potential of commonly used this compound derivatives is summarized below. These values can serve as a starting point for determining the optimal working concentration for a specific cell line and experimental setup.
| Inhibitor | Target(s) | Ki (Calpain I) | Ki (Calpain II) | ID50 (Platelet Calpain) | Typical Working Concentration |
| Calpain Inhibitor I (ALLN, MG-101) | Calpain I, Calpain II, Proteasome, Cathepsin L | 190 nM[1][2] | 220 nM[1][2] | 0.05 µM | 0.1 - 10 µM[2] |
| MG-132 (Z-Leu-Leu-Leu-al) | Proteasome, Calpain, Cathepsin K | - | - | - | 1 - 50 µM[3] |
Note: The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition. It is recommended to perform a dose-response curve to identify the desired biological effect while minimizing cytotoxicity.
Signaling Pathway
Inhibition of the NF-κB Signaling Pathway by this compound Derivatives
This compound derivatives, by inhibiting the proteasome, can effectively block the canonical NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by various signals (e.g., TNFα, IL-1β), the IκB kinase (IKK) complex is activated and phosphorylates IκBα. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and immune responses.[4][5][6] this compound derivatives prevent the degradation of IκBα, thereby trapping NF-κB in the cytoplasm and inhibiting its function as a transcription factor.[1]
Inhibition of the NF-κB pathway by this compound.
Experimental Protocols
Protocol 1: General Protocol for Treating Cells with this compound Derivatives
This protocol provides a general guideline for preparing and treating cells with this compound derivatives.
Materials:
-
This compound derivative (e.g., Calpain Inhibitor I, MG-132)
-
Dimethyl sulfoxide (DMSO) or ethanol (cell culture grade)
-
Complete cell culture medium appropriate for the cell line
-
Cell line of interest
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile pipette tips
-
Cell culture plates or flasks
Methodology:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10-20 mM) of the this compound derivative in sterile DMSO or ethanol.[7] For example, to prepare a 10 mM stock of MG-132 (MW: 475.62 g/mol ), dissolve 4.76 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Warming to 37°C may aid in dissolving some compounds.[7]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage. Solutions in DMSO or ethanol are generally stable for several weeks at -20°C.
-
-
Cell Seeding:
-
Seed cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase and will not be over-confluent at the end of the experiment.
-
Allow the cells to adhere and recover overnight in a CO2 incubator at 37°C.
-
-
Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final working concentration. It is crucial to maintain the final solvent concentration (e.g., DMSO) below a non-toxic level, typically less than 0.1%.[7]
-
Prepare a vehicle control by adding the same volume of solvent (e.g., DMSO) to the culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the this compound derivative or the vehicle control.
-
Incubate the cells for the desired period (e.g., 1, 6, 12, 24 hours), depending on the specific assay.
-
Protocol 2: Western Blotting for Detection of Poly-ubiquitinated Proteins
This protocol is used to confirm the inhibitory effect of this compound derivatives on the proteasome by detecting the accumulation of poly-ubiquitinated proteins.
Materials:
-
Cells treated with this compound derivative and vehicle control (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-ubiquitin or anti-polyubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well or dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system. A characteristic high-molecular-weight smear, representing the accumulation of poly-ubiquitinated proteins, should be observed in the lanes corresponding to the this compound-treated samples.[7]
-
Protocol 3: Calpain and Proteasome Activity Fluorometric Assay
This protocol provides a method for measuring the enzymatic activity of calpain and the proteasome in cell lysates using specific fluorogenic substrates.
Materials:
-
Cells treated with this compound derivative and vehicle control (from Protocol 1)
-
Assay Buffer (specific to the commercial kit)
-
Fluorogenic substrate for calpain (e.g., Suc-Leu-Leu-Val-Tyr-AMC) or proteasome (e.g., Z-LLE-AMC for caspase-like activity)[7][8]
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader
Methodology:
-
Prepare Cell Lysates:
-
Harvest and wash cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add a standardized amount of protein lysate (e.g., 20-50 µg) to each well.
-
For each sample, prepare a parallel well containing the lysate plus a high concentration of the specific inhibitor (e.g., this compound derivative) to measure background (non-specific) activity.
-
Bring the total volume in each well to a consistent volume (e.g., 100 µL) with Assay Buffer.
-
-
Initiate Reaction:
-
Add the specific fluorogenic substrate to each well to a final concentration of 50-100 µM.
-
-
Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence kinetically over a period of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Subtract the rate of the inhibitor-treated well from the untreated well to determine the specific calpain or proteasome activity.
-
Compare the activity in the this compound-treated samples to the vehicle control to determine the percentage of inhibition.
-
Experimental Workflows
Workflow for Assessing this compound's Effect on Cell Viability and Proteasome Inhibition
Workflow for this compound experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteasome Inhibitors [labome.com]
- 4. NF-κB - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. The complexity of NF-κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Limitations of SLLVY-AMC in calpain and proteasome measurements - PMC [pmc.ncbi.nlm.nih.gov]
Leucinal (ALLN): Application Notes for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinal, also known as N-Acetyl-L-leucyl-L-leucyl-L-northis compound or ALLN, is a potent, cell-permeable inhibitor of a range of proteases. Primarily recognized as a calpain inhibitor, ALLN also effectively inhibits the 26S proteasome, as well as other cysteine proteases such as cathepsins. Its ability to block the degradation of specific cellular proteins makes it a valuable tool in studying various signaling pathways, including those involved in apoptosis, inflammation, and cell cycle regulation. Western blotting is a key technique used to observe the effects of ALLN on protein stability and signaling pathway modulation. This document provides detailed application notes and protocols for the use of this compound in Western blot experiments.
Mechanism of Action
This compound (ALLN) primarily functions by inhibiting two major cellular protein degradation systems:
-
Calpains: A family of calcium-dependent, non-lysosomal cysteine proteases. Inhibition of calpains by ALLN can prevent the cleavage of various substrate proteins involved in cytoskeletal rearrangement, cell motility, and apoptosis.
-
The Ubiquitin-Proteasome System (UPS): ALLN inhibits the chymotrypsin-like activity of the 26S proteasome. This leads to the accumulation of polyubiquitinated proteins that would otherwise be targeted for degradation. The UPS plays a critical role in the regulation of numerous cellular processes by degrading key regulatory proteins, including those involved in cell cycle progression (e.g., cyclins), signal transduction (e.g., IκBα), and apoptosis.
By inhibiting these proteolytic systems, ALLN treatment can lead to the stabilization and accumulation of specific proteins, allowing for their detection and analysis by Western blot.
Key Applications in Western Blotting
-
Stabilization of Proteasome Substrates: Investigating the role of the proteasome in the degradation of a protein of interest.
-
Inhibition of Calpain Activity: Studying the involvement of calpains in specific cellular events, such as apoptosis or cellular injury.
-
Modulation of Signaling Pathways: Elucidating the role of protein degradation in pathways such as NF-κB, apoptosis, and mTOR signaling.
Working Concentration and Treatment Time
The optimal working concentration and treatment time for this compound (ALLN) can vary depending on the cell line, the specific protein of interest, and the experimental goals. Based on available data, the following ranges are recommended.
| Parameter | Recommended Range | Starting Concentration | Notes |
| Working Concentration | 0.1 - 50 µM | 10 - 25 µM | A concentration of 17 µg/ml is suggested as a starting point for observing half-maximal inhibition of calpain I.[1] |
| Treatment Time | 4 - 24 hours | 6 - 12 hours | Shorter incubation times may be sufficient to observe the accumulation of rapidly degraded proteins. Longer times may be necessary for other targets but can lead to cytotoxicity. |
Note: It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.
Experimental Protocols
Protocol 1: General Western Blot Protocol for Analyzing Protein Stabilization by this compound (ALLN)
This protocol provides a general workflow for treating cells with this compound and preparing lysates for Western blot analysis.
Materials:
-
This compound (ALLN)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow to 70-80% confluency.
-
Prepare a stock solution of this compound (ALLN) in DMSO.
-
Dilute the ALLN stock solution in fresh cell culture medium to the desired final concentration (e.g., 10 µM, 25 µM, 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest ALLN treatment.
-
Aspirate the old medium and replace it with the ALLN-containing or vehicle control medium.
-
Incubate the cells for the desired treatment time (e.g., 4, 8, 12, or 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Based on the protein concentration, normalize all samples to the same concentration with lysis buffer.
-
Add 1/4 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to standard procedures.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Protocol 2: Analysis of NF-κB Signaling Pathway
This compound (ALLN) can be used to study the NF-κB pathway by preventing the proteasomal degradation of its inhibitor, IκBα.
Procedure:
-
Follow the general cell culture and treatment protocol as described above. A shorter treatment time (e.g., 30 minutes to 4 hours) with ALLN prior to stimulation is often sufficient.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10 ng/mL) for a short period (e.g., 15-30 minutes) before harvesting.
-
Proceed with cell lysis, protein quantification, and Western blotting as described in the general protocol.
-
Probe the Western blot with antibodies against phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65. A loading control (e.g., β-actin or GAPDH) should also be included.
Expected Results: In stimulated cells, ALLN treatment is expected to cause an accumulation of phosphorylated IκBα and prevent the degradation of total IκBα, thereby inhibiting the translocation of p65 to the nucleus.
Data Presentation
The following table summarizes the expected effects of this compound (ALLN) on key proteins in different signaling pathways, which can be quantified by Western blot analysis.
| Signaling Pathway | Protein Target | Expected Effect of ALLN Treatment |
| NF-κB | Phospho-IκBα | Increase |
| Total IκBα | Increase (prevents degradation) | |
| Nuclear p65 | Decrease | |
| Apoptosis | Cleaved Caspase-3 | Variable (can be enhanced or inhibited depending on the stimulus) |
| Cleaved PARP | Variable | |
| Pro-apoptotic Bcl-2 family proteins (e.g., Bax) | Accumulation | |
| Cell Cycle | Cyclin B | Accumulation |
Visualizations
Signaling Pathways
References
Application Notes and Protocols for Leucinal (ALLM) Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinal, also known as N-Acetyl-L-leucyl-L-leucyl-L-methional (ALLM), is a potent, cell-permeable inhibitor of calpain I and II, as well as other cysteine proteases such as cathepsin B and cathepsin L. Its ability to modulate the activity of these proteases makes it a valuable tool in studying a variety of cellular processes, including apoptosis, cell cycle progression, and signal transduction. Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and obtaining reliable results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound (ALLM) stock solutions.
Chemical Properties
A clear understanding of the chemical properties of this compound is fundamental to its effective use in research.
| Property | Value |
| Molecular Formula | C₁₉H₃₅N₃O₄S |
| Molecular Weight | 401.6 g/mol |
| CAS Number | 136632-32-1 |
| Appearance | White to off-white solid |
Solubility and Recommended Solvents
The choice of solvent is crucial for preparing a stable and effective stock solution. This compound exhibits good solubility in several common organic solvents.
| Solvent | Solubility | Recommended Concentration |
| Dimethyl Sulfoxide (DMSO) | ≥ 14.85 mg/mL | 10-50 mM |
| Ethanol (EtOH) | ≥ 20.27 mg/mL | 10-50 mM |
| Methanol (MeOH) | Soluble | 10-50 mM |
Note: It is recommended to use anhydrous solvents to minimize hydrolysis of the compound.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro studies.
Materials:
-
This compound (ALLM) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For a 1 mL of 10 mM stock solution, weigh out 4.016 mg of this compound (Molecular Weight = 401.6 g/mol ).
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For 4.016 mg of this compound, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.
Stability and Storage Recommendations
While specific long-term stability data for this compound (ALLM) stock solutions is not extensively published, general guidelines for peptide aldehydes should be followed to ensure the integrity of the compound.
| Storage Temperature | Recommended Duration | Notes |
| -20°C | Up to 1 month | Protect from light. Avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Protect from light. Considered the optimal condition for long-term storage. |
Best Practices for Maintaining Stock Solution Integrity:
-
Use Anhydrous Solvents: Moisture can lead to the hydrolysis of the aldehyde group in this compound.
-
Aliquot: Prepare single-use aliquots to minimize the number of freeze-thaw cycles.
-
Protect from Light: Store stock solutions in amber vials or wrap clear vials in foil.
-
Use Fresh Solutions: For critical experiments, it is always best to prepare a fresh stock solution.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Stock Solution Preparation
Caption: A flowchart illustrating the key steps for preparing a this compound (ALLM) stock solution.
This compound (ALLM) and the Calpain Signaling Pathway
Caption: this compound (ALLM) inhibits calpain activation, affecting downstream signaling pathways.
Conclusion
The protocols and data presented in these application notes are intended to provide a comprehensive guide for the preparation and use of this compound (ALLM) stock solutions. Adherence to these guidelines will help ensure the stability and efficacy of the compound, leading to more reliable and reproducible experimental outcomes in research and drug development. For the most accurate results, it is always recommended to refer to the manufacturer's specific instructions for the lot of this compound being used.
Application Notes and Protocols for Leucinal in In Vitro Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinal, also known as N-acetyl-L-leucyl-L-leucinal or ALLN, is a potent, cell-permeable inhibitor of calpains, a family of calcium-dependent cysteine proteases.[1][2][3] While also showing inhibitory activity against other proteases like cathepsins, this compound is widely utilized in cell biology to investigate the roles of calpains in various cellular processes, including apoptosis.[1][3] Dysregulation of calpain activity has been implicated in numerous pathological conditions, making its inhibitors valuable tools in research and drug development.
These application notes provide a comprehensive overview of the use of this compound in in vitro apoptosis assays. They include detailed protocols for inducing and quantifying apoptosis, as well as an exploration of the underlying signaling pathways.
Mechanism of Action in Apoptosis
This compound induces apoptosis primarily through the inhibition of calpains. Calpains are involved in a multitude of cellular functions, and their inhibition can trigger programmed cell death through several mechanisms. The primary pathway involves the disruption of cellular homeostasis, leading to the activation of the intrinsic apoptotic cascade.
Key events in this compound-induced apoptosis include:
-
Calpain Inhibition: this compound covalently modifies the active site cysteine of calpains, reversibly inhibiting their proteolytic activity.[1]
-
Caspase Activation: Inhibition of calpains can lead to the activation of executioner caspases, such as caspase-3, which are central to the apoptotic process.[2] Some studies suggest that calpain can directly cleave and activate certain caspases, and its inhibition can modulate this process.[4][5]
-
Mitochondrial Pathway Involvement: The signaling cascade often involves the mitochondrial pathway of apoptosis. This can include the cleavage of pro-apoptotic Bcl-2 family members like Bcl-xL by calpain, which, when inhibited, can alter the balance of pro- and anti-apoptotic proteins.[5] This can lead to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.
-
Apoptosome Formation: Released cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and subsequent activation of initiator caspase-9, which in turn activates executioner caspases.[6]
Data Presentation
The anti-proliferative and apoptotic effects of this compound and similar aldehyde calpain inhibitors have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric to assess the potency of a compound.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Aldehyde Calpain Inhibitor 1 | PC-3 | Prostate Cancer | ~5.2 | [1] |
| Aldehyde Calpain Inhibitor 1 | HeLa | Cervical Cancer | ~3.5 | [1] |
| Aldehyde Calpain Inhibitor 1 | Jurkat | T-cell Leukemia | ~2.2 | [1] |
| Aldehyde Calpain Inhibitor 1 | Daudi | B-cell Lymphoma | ~4.8 | [1] |
| Aldehyde Calpain Inhibitor 2 | PC-3 | Prostate Cancer | >30 | [1] |
| Aldehyde Calpain Inhibitor 2 | HeLa | Cervical Cancer | ~15 | [1] |
| Aldehyde Calpain Inhibitor 2 | Jurkat | T-cell Leukemia | ~10 | [1] |
| Aldehyde Calpain Inhibitor 2 | Daudi | B-cell Lymphoma | ~12 | [1] |
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol describes the general procedure for treating cultured cells with this compound to induce apoptosis.
Materials:
-
This compound (ALLN)
-
Cell culture medium appropriate for the cell line
-
Selected cell line (e.g., HeLa, Jurkat)
-
DMSO (for dissolving this compound)
-
Sterile, tissue culture-treated plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
For adherent cells (e.g., HeLa), seed cells in a 6-well plate at a density of 2-5 x 10^5 cells/well and allow them to attach overnight.
-
For suspension cells (e.g., Jurkat), seed cells in a 6-well plate at a density of 5 x 10^5 to 1 x 10^6 cells/mL.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in sterile DMSO to prepare a stock solution of 10-50 mM.
-
Store the stock solution at -20°C.
-
-
Treatment of Cells:
-
On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations (a typical working concentration range is 10-100 µM).[1]
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
-
Incubation:
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically for each cell line and experimental setup.
-
-
Harvesting Cells for Analysis:
-
For adherent cells, aspirate the medium (which may contain detached apoptotic cells) and wash the cells with PBS. Then, detach the adherent cells using trypsin-EDTA. Combine the detached cells with the cells from the medium.
-
For suspension cells, directly collect the cells by centrifugation.
-
Wash the cells with cold PBS before proceeding to the apoptosis assay.
-
Protocol 2: Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells (from Protocol 1)
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and wash the cells as described in Protocol 1.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (typically 50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained and single-stained controls to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression and cleavage of key apoptotic proteins following this compound treatment.
Materials:
-
This compound-treated and control cells (from Protocol 1)
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-cytochrome c)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the harvested cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine changes in protein expression and cleavage. An increase in cleaved caspase-3 and cleaved PARP, and a change in the Bax/Bcl-2 ratio are indicative of apoptosis.
-
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for this compound apoptosis assay.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Apoptosis induced by novel aldehyde calpain inhibitors in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. calpain-inhibitor-i.com [calpain-inhibitor-i.com]
- 4. Implication of calpain in caspase activation during B cell clonal deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Talk between Two Cysteine Protease Families: Activation of Caspase-12 by Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Assessing Leucinal-Induced Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of Leucinal, a leucine derivative with potential as a therapeutic agent. The protocols detailed below are designed to quantify cell viability, membrane integrity, and the induction of apoptosis following treatment with this compound.
Introduction
This compound, the aldehyde derivative of the amino acid Leucine, has garnered interest for its potential cytotoxic effects on cancer cells. Its mechanism of action is believed to be similar to other peptide aldehydes, such as Z-Leu-Leu-Leucinal (MG-132), which are potent inhibitors of the proteasome. Inhibition of the proteasome disrupts cellular protein homeostasis, leading to the accumulation of misfolded and regulatory proteins, ultimately triggering programmed cell death (apoptosis). These notes provide standard operating procedures for key assays to characterize the cytotoxic profile of this compound.
Data Presentation: this compound Derivative (MG-132) Cytotoxicity
As a proxy for this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of the well-characterized this compound derivative, Z-Leu-Leu-Leucinal (MG-132), in various cancer cell lines. These values demonstrate the potent cytotoxic nature of this class of compounds.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | MTT | 24 | ~5 | [1] |
| A549 | Lung Carcinoma | - | - | 20 | [2] |
| HCT-116 | Colon Carcinoma | MTT | 72 | 0.82 | [3] |
| PC-3 | Prostate Cancer | Growth Inhibition | 48 | 0.6 | [4] |
| HEK293 | Human Embryonic Kidney | Proteasome Activity | 2 | 0.009 | [3] |
| LP-1 | Multiple Myeloma | Apoptosis | 24 | 0.3 | [4] |
| COS-7 | Monkey Kidney Fibroblast | XTT | - | < 10 | [3] |
Experimental Protocols
Detailed methodologies for three key experiments to assess this compound-induced cytotoxicity are provided below.
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
LDH Assay for Cytotoxicity
Principle: The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment period at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant and incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values relative to the spontaneous and maximum release controls.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
6-well cell culture plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Mandatory Visualizations
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for assessing this compound-induced cytotoxicity.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: this compound-induced apoptosis via proteasome inhibition.
References
Application Notes and Protocols: Leucinal Treatment for Inhibiting Calpain Activity in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play crucial roles in a variety of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[1] Dysregulation of calpain activity is implicated in numerous pathological conditions such as neurodegenerative diseases, muscular dystrophy, cancer, and diabetes.[1][2] Consequently, the inhibition of calpain activity is a significant area of research for therapeutic intervention.
Leucinal, also known as N-Acetyl-L-leucyl-L-leucyl-L-northis compound (ALLN), is a potent, cell-permeable, and reversible tripeptide aldehyde inhibitor of calpains and other cysteine proteases.[3] Its aldehyde group forms a covalent but reversible bond with the active site cysteine residue of the target protease, thereby blocking its enzymatic activity.[3] These application notes provide detailed protocols for the use of this compound to inhibit calpain activity in cell lysates, including methods for lysate preparation, calpain activity assays, and data analysis.
Data Presentation
Inhibitory Activity of this compound (ALLN)
The following table summarizes the inhibitory constants (Ki) and typical working concentrations for this compound against calpains.
| Parameter | Value | Target(s) | Reference |
| Ki for Calpain I | 190 nM | Calpain I | [4] |
| Ki for Calpain II | 220 nM | Calpain II | [4] |
| Typical Working Concentration | 0.1 - 10 µM | In vitro and cell-based assays | [4][5] |
Physical and Chemical Properties of this compound (ALLN)
| Property | Description | Reference |
| Appearance | White powder | [5] |
| Solubility | Soluble in DMSO, DMF, ethanol, or methanol to 10 mg/mL | [4][5] |
| Storage (Powder) | 2-8°C | [5] |
| Storage (Stock Solution) | -15 to -25°C (stable for up to 4 weeks) | [4][5] |
Signaling Pathway
Experimental Workflow
Experimental Protocols
Protocol 1: Preparation of Cell Lysates
This protocol describes the preparation of cell lysates for the subsequent measurement of calpain activity.
Materials:
-
Cultured cells (adherent or suspension)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., RIPA buffer or specialized calpain extraction buffer)[6][7]
-
Protease inhibitor cocktail (optional, but recommended)
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
-
Cell scraper (for adherent cells)
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium and wash the cells once with ice-cold PBS. Scrape the cells in a minimal volume of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.[6]
-
Suspension Cells: Transfer the cell suspension to a conical tube and centrifuge at 300-500 x g for 5 minutes at 4°C.[8] Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Cell Lysis:
-
Centrifuge the harvested cells at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer. A common starting point is 100 µL of buffer per 1-2 x 10^6 cells.[9][10]
-
Incubate the mixture on ice for 20-30 minutes, with gentle vortexing every 10 minutes.[9][11]
-
-
Clarification of Lysate:
-
Protein Concentration Determination:
-
Determine the protein concentration of the cell lysate using a standard protein assay method (e.g., BCA or Bradford assay). Due to potentially high concentrations of reducing agents in some lysis buffers, a 10-fold dilution of the lysate may be necessary before the protein assay.[9][10]
-
The lysate can be used immediately or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.[7]
-
Protocol 2: Fluorometric Calpain Activity Assay
This protocol outlines the procedure for measuring calpain activity in cell lysates and assessing the inhibitory effect of this compound using a fluorogenic substrate.
Materials:
-
Cell lysate (prepared as in Protocol 1)
-
This compound (ALLN) stock solution (e.g., 10 mM in DMSO)
-
Calpain Assay Buffer (composition can vary, but a typical buffer is 50 mM HEPES, 50 mM NaCl, 5 mM CaCl₂, 5 mM β-mercaptoethanol, pH 7.4)[5]
-
Fluorogenic calpain substrate (e.g., Ac-LLY-AFC or Suc-LLVY-AMC)[9][11]
-
96-well black microplate with a clear bottom[5]
-
Fluorometric microplate reader with filters for Ex/Em ≈ 400/505 nm (for AFC) or Ex/Em ≈ 360/460 nm (for AMC).[9]
-
Positive control (purified active calpain) and negative control (lysate with a known potent calpain inhibitor or a buffer containing a calcium chelator like BAPTA) are recommended.[10][11]
Procedure:
-
Preparation of Reagents:
-
Prepare working solutions of this compound by diluting the stock solution in Assay Buffer to the desired final concentrations.
-
Prepare the calpain substrate according to the manufacturer's instructions, typically diluted in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
-
Initiation of Reaction:
-
Incubation:
-
Fluorescence Measurement:
Protocol 3: Data Analysis
-
Background Subtraction: Subtract the fluorescence reading of a blank well (containing all reagents except the cell lysate) from all experimental readings.
-
Normalization: Normalize the fluorescence signal to the protein concentration of the lysate in each well to express calpain activity as Relative Fluorescence Units (RFU) per milligram of protein.[10]
-
Calculation of Percent Inhibition: Calculate the percentage of calpain inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (RFU of this compound-treated sample / RFU of vehicle-treated sample)] * 100
-
IC50 Determination (Optional): Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).[3]
Troubleshooting
"Problem1" [label="{Problem: Low or No Calpain Activity Detected
|Possible Causes:\l- Inactive calpain enzyme\l- Suboptimal assay conditions (pH, temp)\l- Insufficient Ca2+ in buffer\l- Lysate degradation\l|Solutions:\l- Use fresh lysates or a positive control (active calpain)\l- Ensure buffer pH is ~7.4 and incubation is at 37°C\l- Verify CaCl₂ concentration in assay buffer\l- Keep lysates on ice and avoid freeze-thaw cycles\l}", fillcolor="#F1F3F4", fontcolor="#202124"]; "Problem2" [label="{Problem: High Background Fluorescence|Possible Causes:\l- Substrate degradation (light sensitive)\l- Contamination of reagents\l- Autofluorescence of lysate or compounds\l|Solutions:\l- Protect substrate from light; prepare fresh\l- Use fresh, high-purity reagents\l- Run controls without substrate to measure background\l}", fillcolor="#F1F3F4", fontcolor="#202124"]; "Problem3" [label="{Problem: Inconsistent or No Inhibition by this compound|Possible Causes:\l- this compound degradation\l- Incorrect inhibitor concentration\l- Presence of endogenous inhibitors (calpastatin)\l- Off-target effects\l|Solutions:\l- Prepare fresh this compound dilutions from stock\l- Verify stock concentration and dilution calculations\l- Optimize this compound concentration range\l- Use a more specific calpain inhibitor as a control\l}", fillcolor="#F1F3F4", fontcolor="#202124"];}
References
- 1. Calpain inhibition: a therapeutic strategy targeting multiple disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Why calpain inhibitors are interesting leading compounds to search for new therapeutic options to treat leishmaniasis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biomol.com [biomol.com]
- 7. ptglab.com [ptglab.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Calpain Activity Assay Kit (Fluorometric) (ab65308) | Abcam [abcam.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Calpain Activity Assay Kit (Fluorometric) (ab65308) | Abcam [abcam.com]
Application Notes and Protocols for In Vivo Administration of Leucinal-Based Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucinal, an aldehyde derivative of the amino acid leucine, and its derivatives are recognized for their inhibitory effects on certain proteases. Primarily, they are known to target calpains, a family of calcium-dependent cysteine proteases, and to a certain extent, the proteasome, a key component of the ubiquitin-proteasome system. Dysregulation of these proteolytic pathways is implicated in a variety of pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders. Consequently, this compound-based inhibitors represent a promising class of therapeutic agents.
These application notes provide a comprehensive guide for the in vivo administration of this compound-based inhibitors in mouse models, drawing upon established protocols for calpain and proteasome inhibitors. The information presented herein is intended to serve as a foundational resource for researchers designing preclinical studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of these compounds.
Data Presentation
The following tables summarize quantitative data from various in vivo studies on calpain and proteasome inhibitors in mouse models. This information can guide dose selection and administration scheduling for novel this compound-based compounds.
Table 1: In Vivo Administration of Calpain Inhibitors in Mouse Models
| Compound | Dose | Administration Route & Schedule | Mouse Model | Key Outcome |
| E64 | 6.4 mg/kg | i.p., daily for 60 days | APP/PS1 (Alzheimer's Disease) | Improved spatial working and associative fear memory.[1] |
| BDA-410 | 30 mg/kg | Oral gavage, daily for 60 days | APP/PS1 (Alzheimer's Disease) | Restored normal synaptic function and improved memory.[1] |
| MDL-28170 | 10 mg/kg | i.p., twice daily | MPTP (Parkinson's Disease) | Attenuated loss of dopaminergic neurons and abolished motor deficits.[2] |
| Calpeptin | 1 mg/kg | i.p., daily | MPTP (Parkinson's Disease) | Reduced neuroinflammation and astrogliosis. |
Table 2: In Vivo Administration of Proteasome Inhibitors in Mouse Models
| Compound | Dose | Administration Route & Schedule | Mouse Model | Key Outcome |
| PS-341 (Bortezomib) | 0.5 - 1.0 mg/kg | i.v., twice weekly | RPMI-8226 Myeloma Xenograft | Significant inhibition of tumor growth and prolonged survival.[3] |
| ONX 0912 | 30 mg/kg | Oral gavage, twice weekly for 7 weeks | MM.1S Myeloma Xenograft | Marked reduction in tumor growth.[4] |
| NNU546 | 2 mg/kg | Oral gavage, daily | ARH77 Myeloma Xenograft | Significant growth-inhibitory effects.[5] |
| MG132 | 0.5 mg/kg | s.c., daily | MHV-1 (SARS-like pneumonitis) | Reduced mortality rate and decreased viral replication.[6] |
| LC53-0110 | 50 mg/kg | Oral gavage, twice weekly for 3 weeks | RPMI8226 Myeloma Xenograft | 68% inhibition of tumor growth.[7] |
Signaling Pathways
Understanding the underlying signaling pathways targeted by this compound-based inhibitors is crucial for experimental design and data interpretation.
Caption: Calpain signaling cascade and point of inhibition.
Caption: Ubiquitin-proteasome system and point of inhibition.
Experimental Protocols
The following are detailed protocols for key in vivo experiments. These should be adapted based on the specific this compound-based inhibitor, mouse model, and research question.
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical efficacy study using a subcutaneous xenograft model, common in cancer research.
1. Materials:
-
This compound-based inhibitor
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude), 6-8 weeks old
-
Cancer cell line (e.g., RPMI-8226 for multiple myeloma)
-
Sterile PBS and cell culture medium
-
Syringes and needles for injection (appropriate for the route of administration)
-
Calipers for tumor measurement
-
Standard animal handling and monitoring equipment
2. Procedure:
-
Tumor Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells and resuspend in sterile PBS at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
When tumors reach an average volume of 100-150 mm3, randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Inhibitor Formulation and Administration:
-
Prepare the this compound-based inhibitor formulation fresh on each day of dosing. The vehicle composition may need to be optimized for the specific compound's solubility.
-
Based on dose-finding studies or literature on similar compounds, determine the appropriate dose (e.g., 10-50 mg/kg).
-
Administer the inhibitor via the determined route (e.g., oral gavage or intraperitoneal injection) according to the planned schedule (e.g., daily, twice weekly). The control group receives the vehicle only.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor mice for any signs of toxicity.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of significant morbidity.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).
-
Caption: General workflow for an in vivo efficacy study.
Protocol 2: Pharmacokinetic (PK) Study
This protocol describes a typical PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a this compound-based inhibitor.
1. Materials:
-
This compound-based inhibitor
-
Appropriate formulation for the intended clinical route of administration
-
Healthy, non-tumor-bearing mice (e.g., C57BL/6)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge for plasma separation
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
2. Procedure:
-
Dosing:
-
Administer a single dose of the this compound-based inhibitor to a cohort of mice via the intended route (e.g., intravenous bolus for bioavailability comparison and oral gavage for oral PK).
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Typically, a sparse sampling design is used where small blood volumes are collected from each mouse at a few time points, or terminal bleeds are performed at each time point from different mice.
-
-
Plasma Preparation:
-
Immediately place blood samples into EDTA-coated tubes and keep on ice.
-
Centrifuge the blood at 4°C to separate the plasma.
-
Collect the plasma supernatant and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the this compound-based inhibitor in the plasma samples using a validated analytical method like LC-MS/MS.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and bioavailability.
-
Disclaimer: These protocols are intended as a general guide. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with an approved animal care and use protocol. Researchers should optimize these protocols for their specific experimental needs.
References
- 1. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Calpains Prevents Neuronal and Behavioral Deficits in an MPTP Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. In vitro and in vivo efficacy of the novel oral proteasome inhibitor NNU546 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteasome Inhibition In Vivo Promotes Survival in a Lethal Murine Model of Severe Acute Respiratory Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
Application Note: Flow Cytometry Analysis of Apoptosis After Leucinal Treatment
Introduction
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. The induction of apoptosis is a primary goal for many therapeutic agents in drug development. Leucinal, also known as Z-Leu-Leu-leucinal or ZLLLal, is a potent, cell-permeant proteasome inhibitor. By blocking the proteasome, this compound prevents the degradation of key regulatory proteins, leading to cell cycle arrest and the induction of apoptosis. One of the core mechanisms involves the stabilization and accumulation of the p53 tumor suppressor protein, which can trigger the intrinsic mitochondrial pathway of apoptosis.[1][2]
Flow cytometry is a powerful and high-throughput technique that allows for the rapid, quantitative analysis of apoptosis at the single-cell level.[3] By using specific fluorescent probes, researchers can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells within a heterogeneous population. This application note provides detailed protocols for analyzing this compound-induced apoptosis using two common flow cytometry-based methods: Annexin V and Propidium Iodide (PI) staining and Caspase-3/7 activity analysis.
Core Principles of Apoptosis Detection
-
Annexin V & Propidium Iodide (PI) Staining: In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[4] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells.[5] It can only enter cells that have lost membrane integrity, a characteristic of late-stage apoptotic and necrotic cells.[5] This dual-staining method allows for the differentiation of four distinct cell populations:
-
Live Cells: Annexin V-negative and PI-negative (Lower Left Quadrant).[6][7]
-
Early Apoptotic Cells: Annexin V-positive and PI-negative (Lower Right Quadrant).[6][7]
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Upper Right Quadrant).[6][7]
-
Necrotic Cells: Annexin V-negative and PI-positive (Upper Left Quadrant).[7][8][9]
-
-
Caspase-3/7 Activity Assay: Caspases are a family of cysteine proteases that are central executioners of apoptosis.[10] Caspase-3 and Caspase-7 are key effector caspases that, once activated, cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[10] Assays for their activity often use a cell-permeable, non-fluorescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active Caspase-3 and -7. Upon cleavage, the substrate releases a fluorescent dye, and the resulting fluorescence is proportional to the caspase activity within the cell.
Quantitative Data Presentation
Summarizing quantitative data in a structured format is crucial for interpreting experimental outcomes. Below are example tables for presenting data from dose-response and time-course experiments investigating this compound's effect on apoptosis.
Table 1: Dose-Response Effect of this compound on Apoptosis in Cancer Cells (48h Treatment)
| This compound Conc. (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic (Annexin V+ / PI+) | % Necrotic (Annexin V- / PI+) |
| 0 (Vehicle) | 92.5 ± 2.1 | 3.1 ± 0.8 | 2.5 ± 0.5 | 1.9 ± 0.4 |
| 1 | 85.3 ± 3.5 | 8.2 ± 1.2 | 4.1 ± 0.7 | 2.4 ± 0.6 |
| 5 | 61.7 ± 4.2 | 22.5 ± 2.5 | 12.3 ± 1.8 | 3.5 ± 0.9 |
| 10 | 35.8 ± 5.1 | 38.9 ± 3.1 | 20.1 ± 2.4 | 5.2 ± 1.1 |
| 25 | 15.2 ± 3.9 | 45.3 ± 4.0 | 32.6 ± 3.3 | 6.9 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course Effect of this compound (10 µM) on Apoptosis in Cancer Cells
| Time Point (hours) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic (Annexin V+ / PI+) | % Necrotic (Annexin V- / PI+) |
| 0 | 94.1 ± 1.8 | 2.5 ± 0.6 | 1.8 ± 0.4 | 1.6 ± 0.3 |
| 12 | 80.2 ± 3.3 | 12.6 ± 1.5 | 4.5 ± 0.9 | 2.7 ± 0.7 |
| 24 | 58.9 ± 4.0 | 25.4 ± 2.2 | 11.8 ± 1.6 | 3.9 ± 1.0 |
| 48 | 35.8 ± 5.1 | 38.9 ± 3.1 | 20.1 ± 2.4 | 5.2 ± 1.1 |
| 72 | 18.3 ± 4.5 | 29.7 ± 3.8 | 43.5 ± 4.2 | 8.5 ± 1.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols & Visualizations
The following sections provide detailed protocols for cell preparation and staining, accompanied by diagrams to illustrate key workflows and principles.
Caption: Experimental workflow for apoptosis analysis.
Protocol 1: Annexin V & Propidium Iodide (PI) Staining
This protocol details the steps for staining cells treated with this compound to differentiate cell populations based on apoptosis stage.
Materials:
-
This compound (Z-Leu-Leu-leucinal)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), ice-cold
-
10X Annexin V Binding Buffer (e.g., 0.1 M HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., Jurkat, HeLa, etc.) at a density of 0.5-1.0 x 10⁶ cells/mL and allow them to attach or stabilize for 24 hours.
-
Treat cells with various concentrations of this compound or a vehicle control for the desired time points (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Aspirate the culture medium (which contains apoptotic, floating cells) into a centrifuge tube. Gently detach the adherent cells using trypsin or a cell scraper, combine them with the saved medium, and centrifuge at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cell pellet by resuspending in 1 mL of ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes at 4°C. Carefully aspirate and discard the supernatant.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a fresh flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.
-
Caption: Principle of Annexin V and PI Staining.
Protocol 2: Caspase-3/7 Activity Assay
This protocol uses a fluorogenic substrate to detect the activity of executioner caspases 3 and 7.
Materials:
-
This compound-treated and control cells (prepared as in Protocol 1)
-
Cell-permeable Caspase-3/7 substrate (e.g., containing a DEVD peptide linked to a fluorescent reporter)
-
Wash Buffer (e.g., PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Prepare and treat cells with this compound as described in Protocol 1 (Steps 1 & 2).
-
Adjust the cell concentration to 1 x 10⁶ cells/mL in pre-warmed culture medium.
-
-
Staining:
-
Add the Caspase-3/7 reagent directly to 0.5 mL of the cell suspension in a flow cytometry tube, following the manufacturer's recommended concentration (e.g., adding 1 µL of a 500X stock).
-
Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.
-
-
Washing (Optional but Recommended):
-
After incubation, pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cells in 0.5 mL of assay buffer or growth medium to remove any unbound reagent, which helps reduce background fluorescence.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer, using the appropriate laser and filter for the specific fluorochrome (e.g., FITC channel for green fluorescence).
-
Use untreated cells as a negative control to set the gate for the caspase-positive population.
-
This compound's Mechanism of Action
This compound acts as a proteasome inhibitor. The 26S proteasome is responsible for degrading ubiquitinated proteins, including key cell cycle regulators and tumor suppressors.[11][12] By inhibiting the proteasome, this compound prevents the degradation of the p53 protein.[1] Stabilized p53 accumulates in the nucleus, where it acts as a transcription factor to upregulate pro-apoptotic proteins of the Bcl-2 family, such as BAX and PUMA.[1][13] These proteins translocate to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.[13][14]
Caption: this compound-Induced Apoptosis Signaling Pathway.
References
- 1. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. 凋亡分析检测 [sigmaaldrich.com]
- 5. Measuring Apoptosis at the Single Cell Level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biology.stackexchange.com [biology.stackexchange.com]
- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 11. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of apoptosis by the ubiquitin and proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of p53-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
Troubleshooting & Optimization
Optimizing Leucinal concentration to minimize off-target effects.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Leucinal and its derivatives in experiments. Our focus is on minimizing off-target effects to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
This compound is a peptide aldehyde that primarily functions as a reversible inhibitor of cysteine proteases. Its most well-characterized targets are calpains and the proteasome. Different derivatives of this compound exhibit varying potencies against these targets. For instance, N-Acetyl-L-leucyl-L-leucyl-L-northis compound (ALLN or MG-101) is a potent inhibitor of calpain I and II, as well as cathepsins B and L.[1][2] Another common derivative, Z-Leu-Leu-Leu-al (MG-132), is a potent inhibitor of the proteasome.[3][4]
Q2: What are the common off-target effects associated with this compound?
The primary off-target effects of this compound and its derivatives stem from their activity against proteases other than the intended target. For example, while MG-132 is a potent proteasome inhibitor, it can also inhibit calpains and certain lysosomal cysteine proteases.[4] Similarly, ALLN, a calpain inhibitor, also potently inhibits cathepsins.[1][2] These off-target inhibitions can lead to a variety of cellular consequences, including unintended effects on apoptosis, cell cycle regulation, and protein degradation pathways.[5][6][7]
Q3: How can I determine the optimal concentration of this compound for my experiment?
The optimal concentration of this compound depends on the specific derivative used, the cell type, and the experimental goals. A dose-response experiment is crucial to determine the half-maximal inhibitory concentration (IC50) for your target of interest in your specific system. It is also essential to perform a cytotoxicity assay to identify the concentration range that is non-toxic to your cells.[8]
Q4: What are the key signaling pathways affected by this compound?
The primary "on-target" signaling pathway for this compound, given its relationship to the amino acid leucine, is the mTOR (mechanistic target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[9][10][11][12] Leucine activates the mTORC1 complex, leading to downstream signaling events. Off-target effects can impact various other pathways. For example, inhibition of the proteasome by this compound derivatives like MG-132 can affect NF-κB signaling and induce apoptosis.[4][13] Calpain inhibition can influence pathways related to cytoskeletal dynamics and cell migration.[6] Leucine deprivation has also been shown to induce apoptosis through pathways involving fatty acid synthase.[14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death/Toxicity | This compound concentration is too high. | Perform a dose-response cytotoxicity assay (e.g., MTT or LDH release assay) to determine the maximum non-toxic concentration for your cell line. Start with a broad range of concentrations and narrow down to find the optimal window.[8] |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1% v/v). Always include a vehicle-only control in your experiments. | |
| Off-target effects leading to apoptosis. | Use a more specific this compound derivative if available. Confirm apoptosis using assays like Annexin V/PI staining. Consider using a lower, more target-selective concentration.[14][15] | |
| Inconsistent or No Observable Effect | This compound concentration is too low. | Perform a dose-response experiment to determine the IC50 for your target. Ensure the concentration used is sufficient to inhibit the target protease. |
| Poor cell permeability of the this compound derivative. | Verify the cell permeability of the specific derivative you are using. Some peptide-based inhibitors have poor membrane permeability. | |
| Degradation of this compound in culture medium. | Prepare fresh stock solutions and dilute to working concentrations immediately before use. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |
| The target protease is not highly active in your cell model. | Confirm the expression and activity of your target protease (calpain or proteasome) in your cell line using a specific activity assay. | |
| Results Suggest Off-Target Effects | The this compound derivative used lacks specificity. | Review the selectivity profile of your this compound derivative. Consider using a more specific inhibitor or a combination of inhibitors to dissect the effects. |
| The observed phenotype is a combination of on- and off-target effects. | Use a secondary, structurally different inhibitor for the same target to confirm that the observed phenotype is target-specific. Perform rescue experiments if possible (e.g., overexpressing the target). | |
| Unintended impact on other signaling pathways. | Analyze key markers of related signaling pathways (e.g., apoptosis, cell cycle) via Western blot or other methods to identify unintended pathway modulation. |
Data Presentation: Inhibitor Specificity
The following tables summarize the inhibitory concentrations (IC50) and constants (Ki) for common this compound derivatives against their primary targets and major off-targets. This data is essential for selecting the appropriate inhibitor and concentration to maximize on-target effects while minimizing off-target interference.
Table 1: Inhibitory Activity of this compound Derivatives
| Compound | Primary Target | IC50 / Ki | Off-Target(s) | IC50 / Ki (Off-Target) | Reference(s) |
| MG-132 (Z-Leu-Leu-Leu-al) | Proteasome (Chymotrypsin-like) | Ki = 4 nM | Calpain | IC50 = 1.2 µM | [3][4] |
| Proteasome (Suc-LLVY-MCA degradation) | IC50 = 850 nM | [16] | |||
| Proteasome (Z-LLL-MCA degradation) | IC50 = 100 nM | [16] | |||
| ALLN (MG-101) | Calpain I | Ki = 190 nM | Cathepsin B | Ki = 150 nM | [2] |
| Calpain II | Ki = 220 nM | Cathepsin L | Ki = 500 pM | [2] | |
| Calpeptin | Calpain I | IC50 = 50 nM | Cathepsin B | IC50 = 8 µM | |
| Calpain II | IC50 = 30 nM | Cathepsin L | IC50 = 0.15 µM |
Note: IC50 and Ki values can vary depending on the assay conditions and substrates used.
Experimental Protocols
Dose-Response Cytotoxicity Assay (MTT Assay)
This protocol is to determine the concentration range of this compound that is non-toxic to the cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO or other suitable solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a broad range of concentrations initially (e.g., 0.1 µM to 100 µM). Include a vehicle-only control.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot it against the this compound concentration to generate a dose-response curve.
In-Cell Proteasome Activity Assay
This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates.
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Treat cells with the desired concentrations of this compound for the appropriate time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a black 96-well plate, add a standardized amount of protein lysate to each well.
-
Prepare a reaction mix containing the fluorogenic substrate in assay buffer.
-
Add the reaction mix to each well to initiate the reaction.
-
Incubate the plate at 37°C and measure the fluorescence (Ex/Em = 380/460 nm for AMC) at multiple time points.
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) and normalize it to the protein concentration. Compare the activity in this compound-treated samples to the vehicle control.[8][17][18][19][20]
In Vitro Calpain Activity Assay
This protocol measures the activity of calpain in cell or tissue extracts.
Materials:
-
Cell or tissue lysates
-
Extraction Buffer (provided in commercial kits, typically prevents auto-activation of calpain)
-
Fluorogenic calpain substrate (e.g., Ac-LLY-AFC)
-
Reaction Buffer (provided in commercial kits)
-
Active Calpain (for positive control)
-
Calpain Inhibitor (for negative control)
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Prepare cell or tissue lysates using the provided Extraction Buffer. This buffer is designed to extract cytosolic proteins without activating calpain prematurely.[21]
-
Determine the protein concentration of the lysates.
-
In a black 96-well plate, add a standardized amount of lysate to each well. Include positive (active calpain) and negative (with calpain inhibitor) controls.
-
Add the Reaction Buffer to each well.
-
Initiate the reaction by adding the Calpain Substrate.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Measure the fluorescence (Ex/Em = 400/505 nm for AFC).[21]
-
Compare the fluorescence intensity of the treated samples to the controls to determine the change in calpain activity.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. eurogentec.com [eurogentec.com]
- 3. selleckchem.com [selleckchem.com]
- 4. MG132 - Wikipedia [en.wikipedia.org]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. Calpain inhibition: a therapeutic strategy targeting multiple disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-target genome editing - Wikipedia [en.wikipedia.org]
- 8. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR - Wikipedia [en.wikipedia.org]
- 10. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mTOR Signaling Pathway | Bio-Techne [bio-techne.com]
- 12. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 14. Leucine deprivation inhibits proliferation and induces apoptosis of human breast cancer cells via fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MG-132 | Cell Signaling Technology [cellsignal.com]
- 17. benchchem.com [benchchem.com]
- 18. Proteasome activity assay [bio-protocol.org]
- 19. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Calpain Activity Assay Kit (Fluorometric) (ab65308) | Abcam [abcam.com]
Technical Support Center: Troubleshooting Leucine and Leucine-Derivative Instability in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Leucine and its derivatives in cell culture media. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: What is Leucinal, and why can't I find information about it?
"this compound" is not a standard chemical name for a compound commonly used in cell culture. It is likely a typographical error for Leucine , an essential amino acid, or a Leucine-containing derivative such as a dipeptide or a modified amino acid. This guide will focus on troubleshooting the stability of Leucine and its related compounds.
Q2: How stable is L-Leucine in cell culture media?
L-Leucine is a relatively stable amino acid in aqueous solutions and standard cell culture media under typical storage and incubation conditions.[1] Unlike some other amino acids, such as glutamine which is known for its instability in liquid media, Leucine does not readily degrade chemically.[2] However, its concentration can decrease over time due to cellular uptake and metabolism.
Q3: What are the primary reasons for a decrease in Leucine concentration in my cell culture?
The primary reason for a decrease in Leucine concentration during cell culture is active uptake and metabolism by the cells. Leucine is an essential amino acid and a key signaling molecule that promotes protein synthesis, largely through the activation of the mTOR signaling pathway.[3][4] Cells will actively transport and utilize Leucine from the media for protein synthesis and as a precursor for other metabolites.[5]
Q4: What are the metabolic products of Leucine in cell culture?
Leucine is a ketogenic amino acid, meaning its carbon skeleton is metabolized to acetyl-CoA and acetoacetate.[5] A minor metabolite of Leucine is β-hydroxy-β-methyl butyrate (HMB), which has been shown to be an active metabolite in suppressing muscle protein degradation.[6][7] The metabolic pathway of Leucine is a complex, multi-step enzymatic process.
Q5: Are there more stable alternatives to L-Leucine for cell culture?
While L-Leucine itself is chemically stable, issues can arise with its solubility, especially in highly concentrated feed solutions. To overcome these limitations, more soluble and stable derivatives have been developed. These include dipeptides like Glycyl-L-leucine and modified amino acids such as N-Lactoyl-Leucine .[3][8][9] These compounds are readily taken up by cells and cleaved by intracellular enzymes to release free Leucine.[8]
Troubleshooting Guide
Issue 1: Rapid Depletion of Leucine in Culture Media
Q: I'm observing a faster-than-expected decrease in the Leucine concentration in my cell culture, leading to poor cell growth and productivity. What could be the cause?
A: Rapid depletion of Leucine is typically due to high cellular demand. Here are some potential causes and solutions:
-
High Cell Density: As cell density increases, the demand for essential amino acids like Leucine rises.
-
Solution: Increase the initial concentration of Leucine in your basal media or implement a fed-batch strategy with a concentrated Leucine feed.
-
-
High Protein Production: If your cells are engineered to produce a recombinant protein, the demand for all amino acids, including Leucine, will be significantly higher.
-
Solution: Supplement your culture with a balanced amino acid feed that accounts for the amino acid composition of your target protein.
-
-
Sub-optimal Feeding Strategy: An inadequate feeding strategy can lead to periods of nutrient limitation, including Leucine.
-
Solution: Optimize your feeding schedule and the composition of your feed media based on the metabolic profile of your cell line.
-
Issue 2: Precipitation or Poor Solubility of Leucine in Concentrated Feeds
Q: I am having trouble preparing a highly concentrated Leucine stock solution or a concentrated feed medium. It either doesn't fully dissolve or precipitates over time. How can I resolve this?
A: L-Leucine has limited solubility in aqueous solutions at neutral pH. Here are some troubleshooting steps:
-
pH Adjustment: The solubility of Leucine can be increased by adjusting the pH of the solution. Leucine is more soluble in acidic (e.g., 1 M HCl) or alkaline conditions.[10] However, be mindful of the final pH of your culture medium after adding the stock solution.
-
Use of Leucine Derivatives: Consider using more soluble forms of Leucine, such as dipeptides (e.g., Glycyl-L-leucine) or modified amino acids (e.g., N-Lactoyl-Leucine), which are designed for higher solubility and stability in concentrated feeds.[3][8]
Issue 3: Inconsistent Experimental Results Related to Leucine Supplementation
Q: My experiments involving Leucine supplementation are giving me inconsistent results in terms of cell growth and protein expression. What could be the sources of this variability?
A: Inconsistent results can stem from several factors related to the preparation and handling of Leucine-containing solutions:
-
Improper Stock Solution Storage: While Leucine is relatively stable, repeated freeze-thaw cycles of stock solutions are not recommended.
-
Solution: Aliquot your sterile-filtered Leucine stock solution into single-use volumes and store them at -20°C or below. Thaw only what is needed for each experiment.
-
-
Inaccurate Concentration Measurement: The actual concentration of your Leucine stock or media may be incorrect.
-
Solution: Verify the concentration of your Leucine solutions using an analytical method such as HPLC or LC-MS.
-
-
General Cell Culture Variability: Inconsistencies may not be related to Leucine itself but to other aspects of your cell culture practice.
Data Presentation
Table 1: Factors Affecting the Stability and Availability of Leucine in Cell Culture Media
| Factor | Observation | Potential Cause | Recommended Action |
| pH | Precipitation in concentrated stock solutions at neutral pH. | Leucine has lower solubility at neutral pH. | Prepare stock solutions in acidic (e.g., 1 M HCl) or basic conditions, or use more soluble derivatives. |
| Temperature | Generally stable at typical cell culture temperatures (37°C). | Chemical degradation is minimal. | Standard incubation conditions are acceptable. For long-term storage of media, refrigeration (2-8°C) is recommended. |
| Light | No significant reported light sensitivity for Leucine. | Leucine does not have a chromophore that absorbs significantly in the visible light spectrum. | Standard laboratory lighting is acceptable. However, it is good practice to store media and stock solutions protected from light. |
| Cell Density | Rapid depletion of Leucine from the media. | High cellular uptake for protein synthesis and metabolism. | Increase Leucine concentration in the feed, optimize the feeding strategy, or use a perfusion system. |
| Other Media Components | No major reported adverse interactions with other standard media components. | Leucine is chemically compatible with other amino acids, vitamins, and salts. | Standard media formulations are generally suitable. |
Experimental Protocols
Protocol 1: Preparation of L-Leucine Stock Solution
-
Objective: To prepare a sterile, concentrated stock solution of L-Leucine.
-
Materials:
-
L-Leucine powder (cell culture grade)
-
1 M Hydrochloric Acid (HCl), sterile
-
Cell culture grade water
-
Sterile conical tubes or bottles
-
0.22 µm sterile filter
-
-
Methodology:
-
Weigh the desired amount of L-Leucine powder in a sterile container.
-
Add a small volume of 1 M HCl to dissolve the powder. L-Leucine is soluble at 100 mg/mL in 1 M HCl.
-
Once dissolved, add cell culture grade water to reach the desired final volume.
-
Verify the pH and adjust if necessary, keeping in mind the buffering capacity of your final culture medium.
-
Sterilize the solution by passing it through a 0.22 µm filter into a sterile container.
-
Aliquot into single-use volumes and store at -20°C.
-
Protocol 2: Monitoring Leucine Concentration by HPLC
-
Objective: To quantify the concentration of L-Leucine in cell culture media samples.
-
Principle: This method utilizes pre-column derivatization of amino acids with ortho-phthalaldehyde (OPA) for primary amino acids and 9-fluorenylmethyl chloroformate (FMOC) for secondary amino acids, followed by separation and detection using reverse-phase HPLC.[13][14]
-
Methodology:
-
Sample Preparation:
-
Collect a sample of the cell culture supernatant by centrifugation to remove cells and debris.
-
If necessary, dilute the sample with the appropriate mobile phase or a suitable buffer to bring the amino acid concentrations within the linear range of the assay.
-
For protein-containing samples, a protein precipitation step (e.g., with acetonitrile or a precipitating solution) may be necessary.
-
-
Automated Pre-column Derivatization:
-
Use an autosampler program to mix the sample with OPA and FMOC reagents prior to injection. A typical program involves sequential aspiration of a borate buffer, the sample, OPA, and FMOC, with mixing steps in between.[14]
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column suitable for amino acid analysis.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium phosphate with an ion-pairing agent) and an organic solvent (e.g., acetonitrile/methanol).
-
Detection: A diode array detector (DAD) or variable wavelength detector (VWD) set to detect the OPA-derivatized amino acids (e.g., at 338 nm) and FMOC-derivatized amino acids (e.g., at 262 nm).[13]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of L-Leucine.
-
Calculate the concentration of Leucine in the samples by comparing their peak areas to the standard curve.
-
-
Visualizations
Caption: Simplified metabolic pathway of L-Leucine in mammalian cells.
Caption: A logical workflow for troubleshooting Leucine-related issues.
References
- 1. Amino acids in the cultivation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Leucine - Wikipedia [en.wikipedia.org]
- 6. Suppression of protein degradation by leucine requires its conversion to β-hydroxy-β-methyl butyrate in C2C12 myotubes | Aging [aging-us.com]
- 7. Suppression of protein degradation by leucine requires its conversion to β-hydroxy-β-methyl butyrate in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Cell culture troubleshooting | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 13. tandfonline.com [tandfonline.com]
- 14. agilent.com [agilent.com]
How to determine the optimal duration of Leucinal treatment.
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal duration of Leucinal treatment in experimental settings. This compound and its derivatives, such as the proteasome inhibitor MG-132, are powerful tools for studying the ubiquitin-proteasome pathway. However, their effects are highly dependent on concentration and treatment duration. This guide offers troubleshooting advice and detailed protocols to help you refine your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-related compounds like MG-132?
A1: this compound-containing compounds, such as the peptide aldehyde MG-132 (Carbobenzoxy-Leu-Leu-leucinal), are potent, reversible inhibitors of the proteasome, particularly the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[1] By blocking the proteasome, these compounds prevent the degradation of ubiquitinated proteins, leading to their accumulation. This disruption of protein homeostasis can induce cell cycle arrest, endoplasmic reticulum (ER) stress, and ultimately, apoptosis.[1][2]
Q2: How quickly does this compound (MG-132) inhibit proteasome activity and affect cell viability?
A2: Proteasome inhibition by MG-132 can be observed relatively quickly, often within a few hours of treatment. For instance, in C6 glioma cells, significant proteasome inhibition occurred as early as 3 hours post-treatment.[3] However, the subsequent effects on cell viability typically manifest later. A reduction in C6 glioma cell viability was first noted at 6 hours, with the maximal effect observed at 24 hours.[3] The onset and magnitude of these effects are cell-line specific.
Q3: What are the typical concentration ranges and treatment durations for this compound (MG-132)?
A3: The optimal concentration and duration are highly dependent on the cell line and the experimental endpoint. Generally, working concentrations for cell culture experiments range from 0.1 µM to 50 µM, with treatment times from 1 to 48 hours.[2][4][5] For short-term experiments aimed at preventing the degradation of a specific protein for subsequent analysis (e.g., western blot), a treatment of 4-6 hours is common.[6][7] For cytotoxicity and apoptosis studies, longer incubation times (24-72 hours) are often necessary.[8][9][10] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q4: How can I determine if my this compound treatment is effectively inhibiting the proteasome?
A4: There are two primary methods to confirm proteasome inhibition. The first is to perform a proteasome activity assay using a fluorogenic substrate, which directly measures the enzymatic activity of the proteasome in cell lysates.[5][11] The second method is to perform a western blot for total ubiquitinated proteins. Effective proteasome inhibition will lead to a significant accumulation of high molecular weight ubiquitin conjugates, which appear as a smear on the western blot.[5]
Q5: My cells are dying at concentrations where I expect to see other effects. What should I do?
A5: High concentrations or prolonged exposure to this compound can lead to significant cytotoxicity.[8][10] If you are interested in effects other than apoptosis, it is essential to determine the sub-lethal concentration range. A cell viability assay (e.g., MTT or WST-1) should be performed with a range of concentrations and time points to identify conditions that effectively inhibit the proteasome without causing widespread cell death. For example, in C6 glioma cells, the IC50 at 24 hours was 18.5 µmol/L, meaning this concentration resulted in 50% cell viability.[3] For non-cytotoxic experiments, you would need to use a concentration significantly lower than this.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect on protein of interest | Insufficient proteasome inhibition: The concentration or duration of this compound treatment may be too low. | - Perform a time-course experiment (e.g., 1, 2, 4, 6, 8 hours) with a fixed concentration. - Perform a dose-response experiment (e.g., 0.1, 1, 5, 10, 20 µM) for a fixed duration. - Confirm proteasome inhibition via a proteasome activity assay or by western blotting for ubiquitin accumulation.[5] |
| Protein of interest is not degraded by the proteasome: The protein may be degraded through other pathways, such as the lysosomal pathway. | - Treat cells with a lysosomal inhibitor (e.g., chloroquine or bafilomycin A1) to see if the protein accumulates. | |
| High levels of cell death in all treatment groups | Concentration is too high: this compound compounds can be highly cytotoxic. | - Perform a cell viability assay (e.g., MTT, WST-1) to determine the IC50 value for your cell line and select a sub-lethal concentration for your experiments.[3][8][9] |
| Treatment duration is too long: Prolonged proteasome inhibition is often cytotoxic. | - Reduce the treatment duration. For many non-apoptotic endpoints, a 4-8 hour treatment is sufficient.[6] | |
| Inconsistent results between experiments | Variability in cell confluency: Cell density can affect the cellular response to treatment. | - Start all experiments with a consistent cell seeding density and confluency. |
| Degradation of this compound in solution: Stock solutions may lose potency over time. | - Prepare fresh stock solutions of this compound in DMSO. Aliquot and store at -20°C, protected from light. Use within one month for optimal potency. |
Data Presentation
Table 1: Effect of this compound (MG-132) Treatment Duration on Cell Viability
| Cell Line | Concentration (µM) | 12h Viability (%) | 24h Viability (%) | 36h Viability (%) | 48h Viability (%) | 72h Viability (%) | Reference |
| C6 Glioma | 10 | ~85 | ~77 | - | - | - | [3] |
| 20 | ~70 | ~55 | - | - | - | [3] | |
| 30 | ~50 | ~27 | - | - | - | [3] | |
| 40 | ~30 | ~10 | - | - | - | [3] | |
| EC9706 | 10 | ~70 | ~40 | ~18 | - | - | [8] |
| NCI-H2052 | 1 | - | - | - | ~50 | <10 | [9] |
| NCI-H2452 | 1 | - | - | ~50 | - | <10 | [9] |
| GBC-SD | 10 | - | ~45 | - | ~30 | - | [10] |
Table 2: Time-Course of Proteasome Inhibition by this compound (MG-132)
| Cell Line | Concentration (µM) | 3h Inhibition (%) | 6h Inhibition (%) | 12h Inhibition (%) | 24h Inhibition (%) | Reference |
| C6 Glioma | 18.5 | ~70 | ~75 | ~80 | ~85 | [3] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration and Duration using a Cell Viability Assay (MTT)
This protocol is designed to establish the cytotoxic profile of this compound on a specific cell line, which is a critical first step in optimizing treatment duration.
Materials:
-
This compound (e.g., MG-132)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations.
-
-
Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, 72 hours).
-
MTT Addition: After each time point, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the this compound concentration for each time point to determine the IC50 and select appropriate concentrations and durations for subsequent experiments.
Protocol 2: Western Blot for Ubiquitin Accumulation
This protocol confirms the efficacy of this compound treatment by detecting the accumulation of ubiquitinated proteins.
Materials:
-
6-well cell culture plates
-
This compound (e.g., MG-132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-Ubiquitin
-
Secondary HRP-conjugated antibody
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentrations of this compound for various short durations (e.g., 1, 2, 4, 6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-Ubiquitin primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system. A smear of high molecular weight bands in the this compound-treated lanes indicates the accumulation of ubiquitinated proteins.[5]
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Workflow for optimizing this compound treatment duration.
References
- 1. mdpi.com [mdpi.com]
- 2. MG-132 | Cell Signaling Technology [cellsignal.com]
- 3. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. ubpbio.com [ubpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Proteasome inhibitor MG132 inhibits the proliferation and promotes the cisplatin-induced apoptosis of human esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteasome Inhibitor MG132 Induces Apoptosis and Inhibits Invasion of Human Malignant Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Proteasome Activity Assay Kit (ab107921) | Abcam [abcam.com]
Common pitfalls to avoid when using Leucinal inhibitors.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Leucinal and its derivatives. This compound, a potent aldehyde inhibitor, is widely recognized for its role in targeting the proteasome and calpain pathways. This guide offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of your research and avoid common experimental pitfalls.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments using this compound inhibitors.
| Issue | Potential Cause | Suggested Solution |
| Unexpected or Excessive Cell Death | This compound is a potent inhibitor of the proteasome, and prolonged exposure or high concentrations can lead to cytotoxicity. Off-target effects on other cellular proteases at high concentrations can also contribute to cell death.[1][2] | - Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental duration.- Reduce the incubation time with the inhibitor.- Use a more specific proteasome inhibitor if off-target effects are suspected. |
| Inconsistent or Irreproducible Results | - Inhibitor Instability: this compound solutions, particularly at low concentrations, can lose activity over time if not stored properly.- Cell Culture Variability: Cell passage number, confluency, and overall health can significantly impact experimental outcomes.[3][4] | - Prepare fresh working solutions of this compound for each experiment from a frozen stock.- Ensure consistent cell culture practices, including using cells within a specific passage number range and seeding at a consistent density. |
| Lack of Expected Biological Effect | - Suboptimal Inhibitor Concentration: The effective concentration of this compound can vary significantly between different cell types and experimental conditions.- Inhibitor Degradation: Improper storage or handling can lead to a loss of inhibitor potency. | - Titrate the concentration of this compound to find the optimal working concentration for your specific assay.- Confirm the activity of your this compound stock by using a positive control cell line or a direct enzymatic assay. |
| Difficulty Distinguishing Between Proteasome and Calpain Inhibition | This compound is known to inhibit both the proteasome and calpains, which can complicate the interpretation of results, especially in studies of apoptosis and cell death.[1][5][6] | - Use inhibitors with greater specificity. For example, use a more specific proteasome inhibitor like Bortezomib alongside this compound.- Employ specific calpain inhibitors (e.g., Calpeptin) or caspase inhibitors to dissect the specific pathways involved.[5][6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also known as MG132, is a potent, reversible, and cell-permeable peptide aldehyde. Its primary mechanism of action is the inhibition of the chymotrypsin-like activity of the 26S proteasome.[2] The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, and its inhibition can lead to the accumulation of proteins involved in cell cycle regulation and apoptosis.
Q2: What are the common off-target effects of this compound?
A2: Besides the proteasome, this compound is also known to inhibit calpains, a family of calcium-dependent cysteine proteases.[1][2] This can be a significant pitfall, as calpain activity is involved in various cellular processes, including apoptosis. It is crucial to consider this dual inhibitory activity when designing experiments and interpreting data.
Q3: How should I prepare and store this compound solutions?
A3: this compound is typically dissolved in an organic solvent like DMSO to create a concentrated stock solution. For long-term storage, it is recommended to store the stock solution at -20°C. Working solutions should be freshly prepared by diluting the stock in the appropriate cell culture medium or buffer. Avoid repeated freeze-thaw cycles of the stock solution.[8]
Q4: What are the appropriate controls to include in my experiments?
A4: To ensure the validity of your results, several controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control: Use a treatment known to induce the effect you are studying to ensure your assay is working correctly.
-
Negative Control: An untreated sample to provide a baseline for your measurements.
Q5: What is a typical working concentration for this compound?
A5: The optimal working concentration of this compound can vary widely depending on the cell type, assay, and desired outcome. It is highly recommended to perform a dose-response curve to determine the ideal concentration for your specific experimental setup. Generally, concentrations in the range of 1-10 µM are used for cell-based assays.
Experimental Protocols
Protocol: In Vitro Cell Viability Assay Using this compound
This protocol outlines a general procedure for assessing the effect of this compound on cell viability using a commercially available ATP-based assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (MG132)
-
DMSO (vehicle)
-
96-well clear-bottom cell culture plates
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the ATP-based assay reagent to room temperature.
-
Add 100 µL of the assay reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (wells with medium and reagent only) from all experimental readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.
-
Visualizations
References
- 1. Calpain and caspase: can you tell the difference? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of proteasomes in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 4. m.youtube.com [m.youtube.com]
- 5. Calpain inhibitors, but not caspase inhibitors, prevent actin proteolysis and DNA fragmentation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Involvement of caspases and calpains in cerebrocortical neuronal cell death is stimulus-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Addressing Leucinal insolubility issues in aqueous solutions.
Welcome to the technical support center for Leucinal. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous insolubility of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of this compound in aqueous solutions?
This compound, an aldehyde derivative of L-leucine, generally exhibits low solubility in water. The solubility of the related amino acid, L-leucine, in water is approximately 24.26 g/L at 25°C.[1][2] However, the aldehyde functional group in this compound can influence its solubility characteristics. The solubility is also dependent on temperature and pH.[3]
Q2: Why is my this compound not dissolving in my aqueous buffer?
Several factors can contribute to the poor dissolution of this compound in aqueous buffers:
-
Concentration: The desired concentration may exceed this compound's solubility limit in the specific buffer and conditions.[4]
-
pH: The pH of the buffer might be close to the isoelectric point (pI) of this compound, where its net charge is zero, leading to minimal solubility.[4]
-
Temperature: Low temperatures can decrease the solubility of this compound.[3][4]
-
Buffer Composition: Certain salts or other components in the buffer could interact with this compound, reducing its solubility.[4][5]
Q3: Can I use organic solvents to dissolve this compound?
Yes, using a small amount of an organic co-solvent is a common strategy. Dimethyl sulfoxide (DMSO) and ethanol are frequently used to first dissolve hydrophobic compounds like this compound before making a stock solution.[6][7] It is crucial to use a minimal amount of the organic solvent and then slowly dilute it with the aqueous buffer to the desired final concentration.[6] For cell culture experiments, the final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity.[6]
Q4: What is the recommended storage condition for this compound stock solutions?
For long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C.[4] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[4][8]
Troubleshooting Guides
Issue 1: this compound powder is not dissolving in the aqueous buffer.
-
Initial Steps:
-
Ensure the this compound powder and buffer are at room temperature.
-
Add the buffer to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes and visually inspect for dissolution.[4]
-
-
If Undissolved:
-
Sonication: Place the vial in a sonicator water bath for 5-10 minutes to help break up aggregates.[4]
-
Gentle Warming: If sonication is not effective, warm the solution in a water bath at a temperature no higher than 40°C for 10-15 minutes. Be cautious, as excessive heat can cause degradation.[4]
-
pH Adjustment: If the buffer's pH is close to this compound's pI, adjust the pH to be at least 2 units away from the pI. For compounds with amino and carboxylic acid groups, solubility is generally higher in acidic (e.g., pH < 4) or basic (e.g., pH > 8) conditions.[4]
-
Issue 2: The this compound solution is cloudy or shows precipitation after initial dissolution.
-
Potential Causes & Solutions:
-
Supersaturated Solution: The concentration of this compound may be at or above its solubility limit, leading to precipitation over time. Try preparing a fresh, more dilute solution.[4]
-
Buffer Incompatibility: Certain buffer components may be interacting with this compound. If possible, try dissolving the this compound in sterile, deionized water first before diluting it with your buffer.[4]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation and precipitation. Ensure your stock solution is aliquoted to minimize these cycles.[4][8]
-
Data Presentation
Table 1: Solubility of L-Leucine in Various Solvents
| Solvent | Temperature (°C) | Solubility (g/L) | Reference |
| Water | 0 | 22.7 | [1] |
| Water | 25 | 24.26 | [1][2] |
| Water | 50 | 28.87 | [1] |
| Water | 75 | 38.23 | [1] |
| Water | 100 | 56.38 | [1] |
| 1M HCl | - | 100 | [2] |
| Acetic Acid | - | 10.9 | [2] |
| Ethanol | - | Slightly Soluble | [1] |
| Ether | - | Insoluble | [1][2] |
Note: Data is for L-leucine, which has similar structural characteristics to this compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using DMSO
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile aqueous buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal volume of 100% DMSO to the tube to dissolve the powder completely. For example, start with 30-50 µL.[6]
-
Vortex gently until the this compound is fully dissolved.
-
Slowly add the DMSO-dissolved this compound dropwise to a stirring aqueous buffered solution to the required final concentration.[6]
-
If the resulting solution shows any turbidity, it indicates that the solubility limit has been reached.[6]
-
For cell culture applications, ensure the final concentration of DMSO is typically below 0.5% to avoid cytotoxicity.[6]
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[4][8]
-
Visualizations
References
- 1. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thermo Scientific Chemicals L-Leucine, Cell Culture Reagent 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.at]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. lifetein.com [lifetein.com]
- 7. cell culture - What does it mean to use DMSO as a dissolvant in biology experiemnts? - Biology Stack Exchange [biology.stackexchange.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Negative and positive controls for a Leucinal experiment.
Technical Support Center: Leucinal Experiments
Welcome to the Technical Support Center for experiments involving this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the effective use of this compound, with a specific focus on establishing proper negative and positive controls.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as N-Acetyl-L-leucyl-L-leucyl-L-northis compound or ALLN, is a potent, reversible inhibitor of several proteases. It is widely recognized for its inhibitory effects on calpains and the 26S proteasome complex.[1] Its aldehyde functional group interacts with the active site of these proteases, blocking their ability to cleave substrate proteins.[2]
Q2: Why are controls so critical in a this compound experiment?
A2: Controls are essential to ensure that the observed experimental outcomes are a direct result of this compound's intended activity and not due to off-target effects or experimental artifacts. Given that this compound can inhibit both calpains and the proteasome, specific controls are necessary to dissect which pathway is responsible for the observed phenotype.[1][3]
Q3: How do I choose the appropriate concentration of this compound for my experiment?
A3: The optimal concentration of this compound is cell-type and context-dependent. It is highly recommended to perform a dose-response experiment to determine the lowest effective concentration that achieves the desired biological effect (e.g., inhibition of protein degradation) without inducing significant cytotoxicity.[3] Excessive concentrations can lead to off-target effects and cell death.[4]
Q4: My this compound treatment is causing significant cell death. What should I do?
A4: Prolonged and high-dose inhibition of the proteasome is known to be toxic to cells.[4] If you observe excessive cell death, consider the following:
-
Reduce this compound Concentration: Titrate down the concentration to a less toxic level.
-
Shorten Incubation Time: Decrease the duration of this compound exposure.
-
Assess Viability: Use a reliable cell viability assay (e.g., MTT, trypan blue exclusion) to quantify cytotoxicity at different concentrations and time points.[3]
Troubleshooting Guides
Issue 1: No or suboptimal inhibition of protein degradation observed.
-
Potential Cause: this compound degradation or poor solubility.
-
Troubleshooting Steps:
- Verify Solubility: Ensure this compound is fully dissolved in a suitable solvent like DMSO before diluting it into your culture medium.[3]
- Fresh Preparation: Prepare fresh this compound solutions for each experiment, as it can degrade in aqueous solutions over time.
- Storage: Confirm that your this compound stock has been stored correctly, typically at -20°C or -80°C, and has not undergone multiple freeze-thaw cycles.[3]
-
Potential Cause: Insufficient this compound concentration or incubation time.
-
Troubleshooting Steps:
- Dose-Response: Perform a dose-response curve to identify the optimal concentration.
- Time-Course: Conduct a time-course experiment to determine the necessary duration of treatment to observe an effect.
Issue 2: Ambiguous results due to off-target effects.
-
Potential Cause: this compound's inhibition of both calpains and the proteasome.
-
Troubleshooting Steps:
- Use More Specific Inhibitors: To confirm proteasome involvement, use a more specific proteasome inhibitor like Lactacystin or Epoxomicin as a positive control.[1] To investigate calpain involvement, use a more specific calpain inhibitor.
- Inactive Analog: If available, use a structurally similar but inactive analog of this compound as a negative control to rule out non-specific effects.[5]
Experimental Protocols & Data
Positive and Negative Controls for a this compound Experiment
The following table outlines the recommended positive and negative controls when investigating the effect of this compound on the degradation of a target protein.
| Control Type | Control Agent | Purpose | Expected Outcome |
| Negative | Vehicle (e.g., DMSO) | To control for the effects of the solvent.[5] | No change in target protein levels. |
| Negative | Untreated Cells | Baseline for normal protein turnover. | No change in target protein levels. |
| Negative | Inactive Analog (if available) | To control for off-target effects of the chemical structure.[5] | No change in target protein levels. |
| Positive | Lactacystin or Epoxomicin | To confirm proteasome-dependent degradation.[1] | Accumulation of the target protein. |
| Positive | Known short-lived protein (e.g., p53, c-Myc) | To confirm the activity of the proteasome inhibitor. | Accumulation of the known short-lived protein. |
| Positive | Calpain Inhibitor (e.g., Calpeptin) | To differentiate between proteasome and calpain inhibition. | May or may not lead to target protein accumulation, depending on the pathway. |
Protocol: Western Blot Analysis of Target Protein Accumulation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound, positive controls (e.g., Lactacystin), and negative controls (e.g., vehicle) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against your target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the target protein signal to the loading control.
Visualizations
Caption: this compound inhibits both the proteasome and calpain pathways.
Caption: Workflow for a this compound experiment.
Caption: Logical flow of this compound and control treatments.
References
Technical Support Center: Interpreting Unexpected Results in Leucinal-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments involving Leucinal and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, providing potential causes and their solutions.
High Background Fluorescence
Q1: Why is my background fluorescence signal excessively high in my this compound-based protease assay?
High background fluorescence can obscure the true signal from protease activity, leading to reduced assay sensitivity and a smaller dynamic range.
Possible Causes & Solutions:
-
Autofluorescence of Samples/Compounds:
-
Contaminated Reagents or Buffer:
-
Substrate Instability or Contamination: The fluorescent substrate may be unstable, prone to spontaneous hydrolysis, or contaminated with free fluorophore.[1]
-
Incorrect Microplate Type:
-
Solution: For fluorescence intensity assays, always use opaque black microplates to minimize background and prevent well-to-well crosstalk.[1]
-
Low or No Signal
Q2: I am observing a weak or no signal in my assay. What are the likely causes?
A weak or absent signal can indicate a problem with one or more components of the assay.
Possible Causes & Solutions:
-
Low Enzyme Activity:
-
Solution: Increase the enzyme concentration. Ensure the enzyme has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles.[2]
-
-
Suboptimal Assay Conditions:
-
Solution: Verify that the pH, temperature, and buffer composition are optimal for your specific protease.[2] Avoid components in the assay buffer that may inhibit protease activity.
-
-
Enzyme Instability:
-
Solution: Keep the enzyme on ice during preparation. Some proteases are unstable at low concentrations.[2]
-
-
Improper Plate Reader Settings:
-
Solution: Ensure the excitation and emission wavelengths are correctly set for the fluorophore being used. Optimize the gain setting to improve the signal-to-noise ratio.[1]
-
Inconsistent or Variable Results
Q3: My results are inconsistent between replicate wells or experiments. What could be causing this variability?
Inconsistent results can stem from technical errors or instability of the assay components.
Possible Causes & Solutions:
-
Inaccurate Pipetting:
-
Solution: Use calibrated pipettes and ensure consistent pipetting technique.
-
-
Temperature Fluctuations:
-
Solution: Ensure the plate is incubated at a stable and uniform temperature. Avoid placing the plate on cold or hot surfaces for extended periods.[2]
-
-
Evaporation from Wells:
-
Solution: Use plate sealers, especially for kinetic assays with long incubation times. Avoid using the outer wells of the plate, which are more prone to evaporation.[2]
-
-
Precipitation of Substrate or this compound:
Interpreting Unexpected Inhibition Data
Q4: My this compound compound shows much lower potency in a cell-based assay compared to a biochemical assay. Why is there a discrepancy?
This is a common observation in drug discovery and can be attributed to the complexities of a cellular environment.
Possible Causes & Solutions:
-
Poor Cell Permeability: this compound may not efficiently cross the cell membrane to reach its intracellular target.[5]
-
Efflux by Cellular Transporters: The compound might be actively pumped out of the cell by efflux pumps like P-glycoprotein (P-gp).[5]
-
Troubleshooting: Re-run the cell-based assay in the presence of known efflux pump inhibitors. A significant increase in potency would suggest this compound is an efflux substrate.[5]
-
-
Compound Metabolism: Host cell enzymes could be metabolizing this compound into an inactive form.[5]
-
Troubleshooting: Perform metabolic stability assays using liver microsomes or hepatocytes.[5]
-
-
Off-Target Cytotoxicity: The compound may be toxic to the host cells at concentrations required for protease inhibition, confounding the results.[5]
-
Troubleshooting: Determine the 50% cytotoxic concentration (CC50) of this compound using a cell viability assay (e.g., MTT). A good therapeutic candidate should have a high selective index (SI = CC50 / IC50).[5]
-
Q5: I'm seeing an unexpected inhibition profile, or my results suggest off-target effects. What should I consider?
This compound and its derivatives are known to inhibit both calpains and proteasomes, with varying degrees of selectivity.[7] This dual inhibition is a common source of unexpected results.
Possible Causes & Solutions:
-
Off-Target Inhibition: Your observed cellular phenotype may be due to the inhibition of a protease other than your primary target.
-
Troubleshooting:
-
Compare the IC50 values of your this compound derivative for both calpain and proteasome activity (see table below).
-
Use more selective inhibitors for calpain (e.g., Calpeptin) or the proteasome (e.g., MG-132) as controls to dissect the individual contributions of each protease to the observed effect.[8]
-
Consider that some this compound derivatives, like ZLLLal, are potent inhibitors of both calpain and the proteasome, while others, like ZLLal, are more selective for calpain.[7]
-
-
Data Presentation
Table 1: Comparative Inhibitory Potency (IC50) of this compound Derivatives
| Compound | Target Protease | Substrate | IC50 |
| ZLLLal | Calpain | Casein | 1.25 µM[7] |
| Proteasome | Suc-LLVY-MCA | 850 nM[7] | |
| Proteasome | ZLLL-MCA | 100 nM[7] | |
| ZLLal | Calpain | Casein | 1.20 µM[7] |
| Proteasome | Suc-LLVY-MCA | 120 µM[7] | |
| Proteasome | ZLLL-MCA | 110 µM[7] |
Experimental Protocols
Protocol 1: Fluorometric Calpain Activity Assay
This protocol provides a general workflow for measuring calpain activity in cell lysates using a fluorogenic substrate.
Materials:
-
Calpain Substrate (e.g., Ac-LLY-AFC)
-
Extraction Buffer
-
10X Reaction Buffer
-
Active Calpain (Positive Control)
-
Calpain Inhibitor (e.g., Z-LLY-FMK)
-
Cell lysate
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Sample Preparation:
-
Treat cells as desired.
-
Harvest 1-2 x 10^6 cells and resuspend in 100 µL of Extraction Buffer.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
In a 96-well plate, add 50-200 µg of cell lysate per well and adjust the volume to 85 µL with Extraction Buffer.
-
Positive Control: Add 1-2 µL of Active Calpain to 85 µL of Extraction Buffer.
-
Negative Control: Use lysate from untreated cells or add 1 µL of Calpain Inhibitor to the treated cell lysate.[9]
-
-
Reaction Initiation and Measurement:
Protocol 2: Fluorometric Proteasome Activity Assay
This protocol outlines a general method for assessing the chymotrypsin-like activity of the proteasome in cell lysates.
Materials:
-
Proteasome Substrate (e.g., Suc-LLVY-AMC)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM DTT)
-
Cell Lysis Buffer (without protease inhibitors)
-
Proteasome Inhibitor (e.g., MG-132)
-
Cell lysate
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture and treat cells as required.
-
Wash cells with cold PBS and lyse in a suitable buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant and determine the protein concentration.[11]
-
-
Assay Setup:
-
Dilute cell lysates to a consistent concentration (e.g., 1-2 mg/mL) with Assay Buffer.
-
In a 96-well black plate, add 20-50 µg of protein per well.
-
Adjust the volume in each well to 90 µL with Assay Buffer.[11]
-
Inhibitor Control: Include wells with lysate and a specific proteasome inhibitor to confirm that the measured activity is from the proteasome.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of the proteasome substrate in Assay Buffer (final concentration typically 10-100 µM).
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Immediately place the plate in a fluorescence reader pre-heated to 37°C.
-
Monitor the increase in fluorescence kinetically (e.g., readings every 1-2 minutes) with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[12]
-
Visualizations
Caption: Troubleshooting logic for high background fluorescence.
Caption: Experimental workflow for a this compound-based cellular assay.
Caption: this compound's potential dual inhibition of calpain and proteasome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Surface properties of aqueous solutions of L-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Differential inhibition of calpain and proteasome activities by peptidyl aldehydes of di-leucine and tri-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Calpain Activity Assay Kit (Fluorometric) (ab65308) | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Leucinal stock solutions.
This technical support center provides guidance on the proper storage, handling, and troubleshooting of Leucinal stock solutions to ensure their stability and efficacy in research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an aldehyde derivative of the amino acid Leucine. It is a potent, reversible inhibitor of proteasomes and certain proteases. A common form used in research is the tripeptide aldehyde, Carbobenzoxy-L-leucyl-L-leucyl-L-leucinal, also known as MG132.[1][2][3][4] this compound and its derivatives are widely used to study protein degradation pathways, cell cycle regulation, and apoptosis. They are known to inhibit the NF-κB signaling pathway by preventing the degradation of its inhibitor, IκB.[1][3][5][6]
Q2: What is the primary cause of this compound stock solution degradation?
The primary cause of degradation for this compound, a peptide aldehyde, is the oxidation of its terminal aldehyde group to a carboxylic acid.[7][8] This conversion renders the molecule inactive as a protease inhibitor. Other potential degradation pathways include hydrolysis of the peptide bonds, which can be accelerated by strongly acidic or alkaline conditions.
Q3: How should solid this compound be stored?
Solid (powder) this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, protected from light. For long-term stability, storage at -20°C is recommended.
Q4: What are the recommended solvents and storage conditions for this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most common solvent for preparing this compound stock solutions. For aqueous-based experiments, further dilution in a buffer with a neutral to slightly acidic pH is recommended. Stock solutions in DMSO can be stored at -20°C for up to 3 months. For longer-term storage, -80°C is recommended. It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q5: How does pH affect the stability of this compound solutions?
The stability of peptide-based compounds like this compound is pH-dependent. Maximum stability is generally observed in a slightly acidic to neutral pH range (approximately pH 5.0-7.0). Strongly acidic or basic conditions can catalyze the hydrolysis of peptide bonds, leading to degradation.
Q6: Is this compound light-sensitive?
Yes, compounds with structures like this compound can be sensitive to light. It is recommended to store both solid this compound and its stock solutions in light-protected vials (e.g., amber vials) or by wrapping the container in aluminum foil. Minimize exposure to direct light during handling and experiments.[9][10]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Loss of biological activity in experiments | 1. Degradation of this compound stock solution: The aldehyde group may have oxidized, or peptide bonds may have hydrolyzed. 2. Improper storage: Repeated freeze-thaw cycles, exposure to light, or incorrect temperature. 3. Incorrect final concentration: Errors in dilution calculations. | 1. Prepare a fresh stock solution: Discard the old stock and prepare a new one from solid this compound. 2. Verify storage practices: Ensure aliquoting and proper storage temperatures are being used. 3. Recalculate dilutions: Double-check all calculations for preparing the working solution. |
| Precipitation observed in the stock solution | 1. Water absorption in DMSO: DMSO is hygroscopic, and absorbed water can reduce the solubility of some compounds.[11][12] 2. Supersaturation: The concentration may be too high for the solvent, especially after temperature changes. | 1. Use anhydrous DMSO: Ensure you are using a fresh, high-quality grade of DMSO. 2. Gentle warming and sonication: Warm the solution briefly to 37°C and sonicate to redissolve the precipitate. Ensure the vial is tightly capped. |
| Inconsistent experimental results | 1. Variable potency of this compound: Partial degradation of the stock solution over time. 2. Inconsistent solution preparation: Differences in solvent quality or preparation techniques. | 1. Perform a stability check: Use an analytical method like HPLC to assess the purity of your stock solution (see Protocol 1). 2. Standardize protocols: Ensure consistent procedures for solution preparation and handling. |
Quantitative Data on this compound Stability
| Storage Condition | Solvent | Estimated Stability (Time to >10% Degradation) | Primary Degradation Pathway |
| -80°C | Anhydrous DMSO | > 6 months | Minimal degradation |
| -20°C | Anhydrous DMSO | Up to 3 months | Slow oxidation |
| 4°C | Anhydrous DMSO | < 1 week | Oxidation and potential hydrolysis |
| Room Temperature (20-25°C) | Anhydrous DMSO | < 24 hours | Rapid oxidation |
| -20°C | Aqueous Buffer (pH 6.0-7.0) | < 1 month | Oxidation and hydrolysis |
| 4°C | Aqueous Buffer (pH 6.0-7.0) | < 48 hours | Oxidation and hydrolysis |
Note: These are estimates. Actual stability may vary based on the specific this compound derivative, solvent purity, and exposure to oxygen and light.
Experimental Protocols
Protocol 1: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity and degradation of this compound stock solutions.
1. Materials and Reagents:
-
This compound stock solution (e.g., in DMSO)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
2. Sample Preparation:
-
Dilute the this compound stock solution to a final concentration of approximately 1 mg/mL in the mobile phase starting condition (e.g., 95% Water/5% ACN with 0.1% TFA).
-
Prepare a "stressed" sample by exposing a diluted aliquot to an oxidizing agent (e.g., a low concentration of hydrogen peroxide) or by adjusting the pH to an acidic or basic level and incubating for a set period. This helps to identify the degradation product peaks.
3. HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B (return to initial conditions)
-
35-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
4. Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Purity is calculated as: (Area of this compound Peak / Total Area of All Peaks) x 100%.
-
The appearance of new peaks or a decrease in the main this compound peak area over time indicates degradation. The primary degradation product, the corresponding carboxylic acid, will likely have a shorter retention time.
Visualizations
This compound Degradation Pathway
Caption: Primary degradation pathways of this compound.
Troubleshooting Workflow for this compound Stock Solutions
Caption: Troubleshooting decision tree for this compound solutions.
This compound's Effect on the NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB pathway by this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. MG-132, 95 by HPLC [sigmaaldrich.com]
- 3. Proteasome Inhibitor Carbobenzoxy-L-Leucyl-L-Leucyl-L-Leucinal (MG132) Enhances Therapeutic Effect of Paclitaxel on Breast Cancer by Inhibiting Nuclear Factor (NF)-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MG-132 | C26H41N3O5 | CID 462382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. MG132-mediated inhibition of the ubiquitin–proteasome pathway ameliorates cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteasome Inhibitor Carbobenzoxy-L-Leucyl-L-Leucyl-L-Leucinal (MG132) Enhances Therapeutic Effect of Paclitaxel on Breast Cancer by Inhibiting Nuclear Factor (NF)-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Peptide Production and Decay Rates Affect the Quantitative Accuracy of Protein Cleavage Isotope Dilution Mass Spectrometry (PC-IDMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ziath.com [ziath.com]
- 12. ziath.com [ziath.com]
Technical Support Center: Cell Line-Specific Responses to Leucinal Treatment
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing "Leucinal" in their experiments. It has come to our attention that "this compound" is often used as a shorthand for two distinct compounds with different mechanisms of action: the essential amino acid L-Leucine and the proteasome inhibitor MG132 (Carbobenzoxy-L-leucyl-L-leucyl-L-leucinal) . To ensure clarity and accuracy, this guide is divided into two sections, each addressing one of these compounds.
Section 1: L-Leucine Treatment
L-Leucine is an essential branched-chain amino acid that acts as a signaling molecule, primarily through the activation of the mTOR pathway, influencing protein synthesis, cell growth, and metabolism. Its effects are highly dependent on the cell line and its metabolic state.
Frequently Asked Questions (FAQs) about L-Leucine Treatment
Q1: What is the primary mechanism of action of L-Leucine in cell culture?
A1: L-Leucine's primary role as a signaling molecule is the activation of the mTORC1 (mammalian target of rapamycin complex 1) pathway.[1][2][3] This activation stimulates protein synthesis and cell growth.[1][3] Leucine also plays a role in regulating the ubiquitin-proteasome system and can influence cellular metabolism by promoting oxidative phosphorylation.[4][5][6]
Q2: Why do different cell lines show varying responses to L-Leucine treatment?
A2: The response to L-Leucine is context-dependent and varies based on the specific cancer type and its underlying genetics. In some cancer cells, such as certain hepatocellular carcinoma and breast cancer cell lines, L-Leucine can have pro-tumorigenic effects by promoting proliferation.[7] Conversely, in other contexts, it may exhibit anti-tumor properties by inducing apoptosis and modulating the immune response.[2][5] The expression levels of leucine transporters and components of the mTOR pathway in a given cell line are key determinants of its response.
Q3: What are typical concentrations of L-Leucine used in cell culture experiments?
A3: L-Leucine concentrations in cell culture studies can range from 100 µM to 500 µM or higher, depending on the cell type and the specific research question.[6] It is crucial to determine the optimal concentration for your specific cell line through dose-response experiments.
Troubleshooting Guide for L-Leucine Experiments
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect on cell proliferation. | Suboptimal L-Leucine concentration. | Perform a dose-response curve to identify the optimal concentration for your cell line. |
| Cell line is insensitive to L-Leucine-mediated mTOR activation. | Verify the expression and phosphorylation status of key mTOR pathway proteins (e.g., mTOR, S6K, 4E-BP1) by Western blot. | |
| High passage number of cells leading to altered metabolic phenotype. | Use low-passage number cells for your experiments. | |
| Unexpected cytotoxic effects. | L-Leucine concentration is too high, leading to metabolic imbalances. | Lower the L-Leucine concentration and re-assess cell viability. |
| Contamination of L-Leucine stock solution. | Ensure the sterility of your stock solution and use fresh preparations. | |
| Variability between replicate experiments. | Inconsistent cell seeding density. | Ensure uniform cell seeding across all wells and plates. |
| Fluctuations in incubator conditions (CO2, temperature, humidity). | Regularly monitor and calibrate incubator settings. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for critical experiments.[8] |
Experimental Protocols
Protocol 1: Preparation of L-Leucine Stock Solution
-
Weigh out the desired amount of L-Leucine powder (cell culture grade).
-
Dissolve the powder in sterile, serum-free cell culture medium or a suitable buffer (e.g., PBS) to create a concentrated stock solution (e.g., 100 mM).
-
Gently warm the solution to 37°C to aid dissolution if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Cell Proliferation Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of L-Leucine or a vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
At the end of the treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathway and Workflow Diagrams
Caption: L-Leucine activates the mTORC1 signaling pathway to promote protein synthesis and cell growth.
Section 2: MG132 (Z-Leu-Leu-Leu-CHO) Treatment
MG132 is a potent, reversible, and cell-permeable peptide aldehyde that acts as a proteasome inhibitor.[9][10] It specifically inhibits the chymotrypsin-like activity of the 26S proteasome, leading to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis.[9][10][11]
Frequently Asked Questions (FAQs) about MG132 Treatment
Q1: What is the primary mechanism of action of MG132?
A1: MG132 primarily functions by inhibiting the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins.[9][10] This inhibition leads to the accumulation of proteins that are normally degraded, which can trigger apoptosis and cell cycle arrest. MG132 can also inhibit other proteases like calpain at higher concentrations.[12]
Q2: Why do different cell lines have different sensitivities to MG132?
A2: The sensitivity of a cell line to MG132 can be influenced by several factors, including the basal level of proteasome activity, the cell's reliance on the ubiquitin-proteasome system for survival, and the expression levels of pro- and anti-apoptotic proteins. Cancer cells, particularly those with high rates of protein turnover like multiple myeloma, are often more sensitive to proteasome inhibitors.
Q3: What are the typical working concentrations and treatment times for MG132?
A3: The effective concentration of MG132 is highly cell line-dependent and can range from nanomolar to low micromolar concentrations (e.g., 0.1 µM to 20 µM).[9][12][13] Treatment times can also vary from a few hours to 48 hours or longer, depending on the experimental endpoint.[9][13] It is essential to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Troubleshooting Guide for MG132 Experiments
| Problem | Possible Cause | Suggested Solution |
| No or weak induction of apoptosis. | MG132 concentration is too low. | Increase the concentration of MG132. Confirm proteasome inhibition by Western blot for ubiquitinated proteins or a proteasome activity assay. |
| Treatment time is too short. | Increase the duration of MG132 treatment. | |
| Cell line is resistant to MG132. | Consider combination treatments with other chemotherapeutic agents. For example, MG132 has been shown to enhance the therapeutic effect of paclitaxel in breast cancer cells.[14] | |
| High level of cell death in control group. | Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is low and consistent across all treatment groups, including a vehicle-only control. |
| Inconsistent results between experiments. | Instability of MG132 in solution. | Prepare fresh dilutions of MG132 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell confluency at the time of treatment. | Standardize the cell confluency at the start of each experiment, as this can affect cellular responses. |
Quantitative Data: IC50 Values of MG132 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| HeLa | Cervical Cancer | ~5 | 24 |
| PC3 | Prostate Cancer | 0.6 | 48 |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | 11.20 ± 0.742 | 48 |
| SW1990 | Pancreatic Ductal Adenocarcinoma | 11.18 ± 0.787 | 48 |
Note: IC50 values are highly dependent on the specific experimental conditions and cell line passage number. The values presented here are for reference and should be confirmed in your own experiments.
Experimental Protocols
Protocol 1: Preparation of MG132 Stock Solution
-
MG132 is typically supplied as a powder. Dissolve it in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C. Protect from light.
Protocol 2: Western Blot for Ubiquitinated Proteins
-
Treat cells with the desired concentrations of MG132 or a vehicle control for the specified time.
-
Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against ubiquitin.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. An accumulation of high molecular weight smeared bands indicates successful proteasome inhibition.
Signaling Pathway and Workflow Diagrams
Caption: MG132 inhibits the 26S proteasome, leading to the accumulation of ubiquitinated proteins, which in turn induces apoptosis and cell cycle arrest.
Caption: A logical workflow for troubleshooting inconsistent or unexpected experimental results with this compound treatment.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. A leucine-supplemented diet restores the defective postprandial inhibition of proteasome-dependent proteolysis in aged rat skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Double-Edge Effects of Leucine on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leucine treatment enhances oxidative capacity through complete carbohydrate oxidation and increased mitochondrial density in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Double-Edge Effects of Leucine on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MG-132 | Z-Leu-Leu-Leu-CHO | 26S proteasome inhibitor | TargetMol [targetmol.com]
- 10. MG-132 | Z-Leu-Leu-Leu-CHO | Proteasome inhibitor | Hello Bio [hellobio.com]
- 11. iscabiochemicals.com [iscabiochemicals.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Proteasome inhibitor MG132 suppresses pancreatic ductal adenocarcinoma-cell migration by increasing ESE3 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteasome Inhibitor Carbobenzoxy-L-Leucyl-L-Leucyl-L-Leucinal (MG132) Enhances Therapeutic Effect of Paclitaxel on Breast Cancer by Inhibiting Nuclear Factor (NF)-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating the cytotoxic effects of Leucinal at high concentrations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxic effects at high concentrations of Leucinal-containing compounds, such as the proteasome and calpain inhibitors MG132 and Calpain Inhibitor I.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cytotoxicity and apoptosis in our cell cultures when using a this compound-containing compound at the high concentrations required for our experimental goals. What is the likely mechanism of this cytotoxicity?
A1: this compound is a component of potent proteasome and calpain inhibitors.[1][2] At high concentrations, these compounds typically induce cytotoxicity through the induction of apoptosis. The primary mechanisms include:
-
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): Inhibition of the proteasome leads to the accumulation of misfolded proteins in the ER, triggering the UPR.[3][4] While initially a pro-survival response, sustained ER stress activates pro-apoptotic pathways.[5]
-
Oxidative Stress: Proteasome inhibition can lead to an increase in reactive oxygen species (ROS), causing cellular damage and triggering apoptosis.[6]
-
Caspase Activation: The apoptotic cascade is often initiated, leading to the activation of executioner caspases like caspase-3, which dismantle the cell.[7][8]
-
NF-κB Pathway Inhibition: While often anti-tumorigenic, the inhibition of the NF-κB pathway by proteasome inhibitors can also contribute to apoptosis.[9][10]
Q2: Is it possible to mitigate the cytotoxic effects of our this compound-containing compound without lowering its concentration?
A2: Yes, it is possible to mitigate cytotoxicity through co-treatment with protective agents. The appropriate strategy will depend on the primary driver of toxicity in your specific cell type and experimental conditions. Potential mitigation strategies include the use of antioxidants or agents that modulate the cellular stress response.
Q3: What are some specific agents we can use to rescue our cells from this compound-induced cytotoxicity?
A3: Based on the known mechanisms of cytotoxicity, the following agents can be considered for co-treatment:
-
Antioxidants: To counteract oxidative stress, you can use N-acetyl cysteine (NAC) or Vitamin C. These have been shown to prevent growth inhibition and cell death induced by the this compound-containing proteasome inhibitor MG132.[11]
-
Glutathione (GSH) Efflux Inhibitors: The amino acids methionine and cystathionine can inhibit the extrusion of GSH from cells undergoing apoptosis, thereby maintaining the intracellular antioxidant defense and rescuing cells.[12]
Troubleshooting Guides
Issue: Excessive Cell Death Observed at High Concentrations
Possible Cause 1: Overwhelming ER Stress
-
Troubleshooting Step 1: Characterize the UPR activation in your system. Perform a western blot to assess the levels of key UPR markers such as GRP78/BiP, GRP94, and the pro-apoptotic transcription factor CHOP/GADD153.[3][5] A strong and sustained induction of CHOP is indicative of terminal ER stress.
-
Troubleshooting Step 2: Consider co-treatment with a chemical chaperone. Small molecules like 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA) can help alleviate ER stress by improving protein folding capacity.
Possible Cause 2: High Levels of Oxidative Stress
-
Troubleshooting Step 1: Measure intracellular ROS levels using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFDA) by flow cytometry or fluorescence microscopy.
-
Troubleshooting Step 2: Co-incubate your cells with an antioxidant. Based on the literature, N-acetyl cysteine (NAC) at a concentration of 2 mM or Vitamin C at 0.4 mM can be effective.[11] It is recommended to pre-incubate the cells with the antioxidant for 1 hour before adding the this compound-containing compound.[11]
Issue: High Background Apoptosis in Control and Treated Groups
Possible Cause 1: Sub-optimal Cell Culture Conditions
-
Troubleshooting Step 1: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Avoid using cells that are over-confluent.
-
Troubleshooting Step 2: If your protocol involves serum starvation, be aware that this can sensitize some cell lines to apoptosis.[7] If possible, reduce the duration of serum starvation or use a reduced-serum medium instead of complete starvation.
Possible Cause 2: Off-Target Effects of the Inhibitor
-
Troubleshooting Step 1: Titrate the inhibitor to the lowest effective concentration for your primary target. High concentrations increase the likelihood of off-target effects.
-
Troubleshooting Step 2: If available, test a structurally different inhibitor of the same target to see if the cytotoxic effects are recapitulated. This can help distinguish on-target from off-target toxicity.
Quantitative Data Summary
Table 1: Working Concentrations of this compound-Containing Inhibitors and Mitigating Agents
| Compound | Type | Typical Working Concentration | Reference |
| MG132 | Proteasome & Calpain Inhibitor | 0.25 - 10 µM | [8][13] |
| Calpain Inhibitor I | Calpain & Cysteine Protease Inhibitor | 0.1 - 10 µM | [14] |
| N-acetyl cysteine (NAC) | Antioxidant | 2 mM | [11] |
| Vitamin C | Antioxidant | 0.4 mM | [11] |
| Methionine | GSH Efflux Inhibitor | Varies by cell type | [12] |
| Cystathionine | GSH Efflux Inhibitor | Varies by cell type | [12] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with a serial dilution of the this compound-containing compound, with or without the mitigating agent. Include appropriate vehicle controls. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 2: Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells in a 6-well plate with the this compound-containing compound, with or without the mitigating agent, for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Protocol 3: Caspase-3 Activity Assay (Colorimetric)
-
Cell Lysis: After treatment, lyse the cells using a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.
Visualizations
References
- 1. portlandpress.com [portlandpress.com]
- 2. Apoptosis induction resulting from proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The activation sequence of cellular protein handling systems after proteasomal inhibition in dopaminergic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proteasome Inhibitor Carbobenzoxy-L-Leucyl-L-Leucyl-L-Leucinal (MG132) Enhances Therapeutic Effect of Paclitaxel on Breast Cancer by Inhibiting Nuclear Factor (NF)-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteasome Inhibitor Carbobenzoxy-L-Leucyl-L-Leucyl-L-Leucinal (MG132) Enhances Therapeutic Effect of Paclitaxel on Breast Cancer by Inhibiting Nuclear Factor (NF)-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MG132, a proteasome inhibitor, induces human pulmonary fibroblast cell death via increasing ROS levels and GSH depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rescue of cells from apoptosis by inhibition of active GSH extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proteasome inhibitor MG-132 induces MCPIP1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calpain Inhibitor I N-Acetyl-Leu-Leu-northis compound, synthetic 110044-82-1 [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of Leucinal (ALLN) and MG132: Efficacy and Selectivity in Proteasome Inhibition
For researchers, scientists, and drug development professionals, the selection of an appropriate proteasome inhibitor is critical for the accurate investigation of the ubiquitin-proteasome system (UPS) and the development of novel therapeutics. This guide provides an objective comparison of two widely used peptide aldehyde inhibitors: Leucinal (ALLN) and MG132, with a focus on their efficacy, selectivity, and impact on key cellular signaling pathways.
This comparison guide synthesizes experimental data to provide a clear overview of the performance of this compound (ALLN) and MG132. Both are potent, cell-permeable, and reversible inhibitors of the proteasome, a multi-catalytic protease complex central to cellular protein degradation. However, they exhibit distinct profiles in terms of their potency and target selectivity. MG132 is recognized as a more potent and selective inhibitor of the 26S proteasome. In contrast, this compound (ALLN) demonstrates broader inhibitory activity, also targeting other cysteine proteases, notably calpains and cathepsins.[1]
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data on the efficacy and selectivity of this compound (ALLN) and MG132.
| Feature | This compound (ALLN) | MG132 |
| Primary Target | Calpain I and II, Proteasome[1] | 26S Proteasome[1] |
| Mechanism of Action | Reversible peptide aldehyde inhibitor[1] | Reversible peptide aldehyde inhibitor[1] |
| Potency (Proteasome) | Kᵢ = 6 µM[1] | IC₅₀ (Chymotrypsin-like) = 100 nM[2] |
| Potency (Off-Target) | Kᵢ (Calpain I) = 190 nM[1] Kᵢ (Calpain II) = 220 nM[1] Kᵢ (Cathepsin B) = 150 nM[1] Kᵢ (Cathepsin L) = 500 pM[1] | IC₅₀ (Calpain) = 1.2 µM[2] |
| Selectivity | Less selective for the proteasome; potent inhibitor of calpains and cathepsins.[1] | More selective for the proteasome, with off-target effects on calpain at higher concentrations.[2][3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below. These protocols are essential for researchers aiming to reproduce or build upon the findings.
Proteasome Activity Assay
This assay is used to determine the inhibitory concentration (IC₅₀) of compounds against the different proteolytic activities of the proteasome.
Materials:
-
Cell lysate from cells treated with this compound (ALLN) or MG132
-
Assay Buffer (50 mM HEPES pH 7.5, 10 mM NaCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose)
-
Fluorogenic substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare cell lysates from control and inhibitor-treated cells.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add a standardized amount of protein lysate to each well.
-
Add the assay buffer to each well.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence kinetically at an excitation of ~380 nm and an emission of ~460 nm.
-
Calculate the rate of substrate cleavage and plot the percentage of proteasome inhibition against the inhibitor concentration to determine the IC₅₀ value.
Calpain Activity Assay
This assay is performed to assess the off-target effects of this compound (ALLN) and MG132 on calpain activity.
Materials:
-
Purified calpain enzyme
-
Assay buffer (e.g., imidazole-HCl buffer with CaCl₂)
-
Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)
-
This compound (ALLN) and MG132 at various concentrations
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
In a 96-well plate, add the assay buffer and the purified calpain enzyme.
-
Add different concentrations of this compound (ALLN) or MG132 to the wells.
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence kinetically.
-
Calculate the percentage of calpain inhibition and determine the IC₅₀ or Kᵢ values.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the inhibitors.
Materials:
-
Cells seeded in 96-well plates
-
This compound (ALLN) and MG132 at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound (ALLN) or MG132 for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ for cytotoxicity.[4]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by these inhibitors and a typical experimental workflow for their comparison.
References
A Comparative Guide to the Efficacy of Leucinal and Other Calpain-2 Inhibitors
For researchers, scientists, and drug development professionals investigating the intricate roles of calpain-2, selecting the appropriate inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of Leucinal and other widely used calpain inhibitors, supported by experimental data and detailed protocols to aid in the validation of their inhibitory effects.
Introduction to Calpain-2 Inhibition
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. The two most ubiquitous isoforms, calpain-1 (µ-calpain) and calpain-2 (m-calpain), are fundamental in regulating a multitude of cellular processes, including cytoskeletal remodeling, signal transduction, and apoptosis.[1][2] However, the dysregulation of calpain-2 activity has been implicated in various pathologies, such as neurodegenerative diseases, cancer, and cardiovascular disorders, making it a compelling therapeutic target.[3][4] The development of specific inhibitors allows for the precise dissection of calpain-2's contribution to these cellular and disease mechanisms.
Comparative Efficacy: this compound vs. Alternative Inhibitors
The efficacy of a calpain inhibitor is primarily defined by its potency (IC50 or Ki values) and its selectivity for calpain-2 over other proteases, particularly the closely related calpain-1. While L-Leucinal is a known competitive inhibitor of aminopeptidases, its direct and specific inhibitory concentration against calpain-2 is less documented compared to its peptide derivatives.[5] This guide, therefore, includes data on this compound-containing peptide aldehydes and other prominent calpain inhibitors to provide a comprehensive comparison.
The following tables summarize the quantitative data for this compound-related compounds and several common non-selective and selective calpain inhibitors. A lower IC50 or Ki value indicates greater potency.
Table 1: Non-Selective and this compound-Related Calpain Inhibitors
| Inhibitor Name | Other Names | Type | Calpain-1 (µ-calpain) IC50/Ki | Calpain-2 (m-calpain) IC50/Ki | Other Notable Inhibitions |
| Calpain Inhibitor I | ALLN, Ac-Leu-Leu-Nle-H | Peptide Aldehyde | Potent | Potent | Cysteine proteases, Proteasome |
| Calpain Inhibitor II | ALLM, Ac-Leu-Leu-Met-H | Peptide Aldehyde | Ki: 120 nM | Ki: 230 nM | Cathepsin B (Ki: 100 nM), Cathepsin L (Ki: 0.6 nM)[4] |
| Calpain Inhibitor III | MDL-28170 | Peptide Aldehyde | Potent | Potent | - |
| Calpain Inhibitor VI | Z-Leu-Abu-CH2F | Peptide Fluoromethyl Ketone | IC50: 7.5 nM | IC50: 78 nM | Cathepsin B (IC50: 15 nM), Cathepsin L (IC50: 1.6 nM) |
| Calpeptin | - | Peptide Aldehyde | IC50: 40 nM | IC50: 52 nM | - |
| Leupeptin | - | Peptide Aldehyde | Reversible Inhibitor | Reversible Inhibitor | Trypsin, Plasmin, Papain, Cathepsin B[1] |
Table 2: Selective Calpain-2 Inhibitors
| Inhibitor Name | Other Names | Type | Calpain-1 (µ-calpain) Inhibition | Calpain-2 (m-calpain) Inhibition | Selectivity (Calpain-1/Calpain-2) |
| NA-184 | - | α-ketoamide | No inhibition up to 10 µM | IC50: 1.3 nM (human) | >7600-fold |
| C2I | Z-Leu-Abu-CONH-CH2-C6H3(3,5-(OMe)2) | Dipeptide ketoamide | Ki: 1.3 µM | Ki: 25 nM | ~50-fold[3] |
Experimental Protocols for Validation
Validating the inhibitory effect of a compound on calpain-2 activity is crucial. The most common method is a fluorometric activity assay, which measures the cleavage of a specific substrate.
Protocol: In Vitro Fluorometric Calpain Activity Assay
This protocol is adapted from commercially available kits and is suitable for measuring calpain activity using either purified enzyme or cell lysates.
1. Principle: The assay utilizes a fluorogenic peptide substrate, such as N-Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin (Suc-LLVY-AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon cleavage by active calpain, the free AMC fluorophore is released, emitting a bright, measurable fluorescence at an excitation/emission wavelength of approximately 354/442 nm. The increase in fluorescence is directly proportional to calpain activity.
2. Materials:
-
Assay Buffer: (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM EDTA, 1 mM EGTA, 5% glycerol, pH 7.4)
-
Reducing Agent: 1 M Dithiothreitol (DTT)
-
Calpain Substrate: Suc-LLVY-AMC (or similar)
-
Purified Calpain-2 Enzyme or Cell Lysate:
-
For cell lysate, use an extraction buffer that preserves cytosolic proteins and prevents auto-activation of calpain.
-
-
Test Inhibitor (e.g., this compound): Dissolved in an appropriate solvent (e.g., DMSO).
-
Calcium Chloride (CaCl2): For calpain activation.
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
3. Procedure for Inhibitor Screening (Purified Enzyme):
-
Prepare Assay Buffer with DTT: Add DTT to the Assay Buffer to a final concentration of 1-5 mM immediately before use.
-
Prepare Reagents:
-
Dilute the calpain-2 enzyme in the assay buffer to the desired concentration.
-
Dilute the calpain substrate in the assay buffer (e.g., to a final concentration of 40 µM).
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in the assay buffer. Include a vehicle-only control (e.g., DMSO).
-
-
Set up Reaction:
-
To each well of the 96-well plate, add:
-
x µL of Assay Buffer
-
y µL of diluted inhibitor (or vehicle)
-
z µL of diluted calpain-2 enzyme
-
-
Pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.
-
-
Initiate Reaction:
-
Add a µL of CaCl2 solution to activate the enzyme (final concentration in the low millimolar range is required for calpain-2).
-
Immediately add b µL of the diluted calpain substrate to start the reaction.
-
The final volume in each well should be consistent (e.g., 100 µL).
-
-
Measure Fluorescence:
-
Immediately begin reading the fluorescence intensity (Ex/Em = 354/442 nm) every 1-2 minutes for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Calpain-2 Signaling in Neurodegeneration
Calpain-2 has been identified as a key player in neurodegenerative pathways. One mechanism involves the cleavage of Phosphatase and Tensin Homolog (PTEN), a negative regulator of the pro-survival PI3K/Akt pathway.
Caption: Calpain-2 mediated neurodegeneration pathway and the point of inhibition.
Experimental Workflow for IC50 Determination
The process of determining the half-maximal inhibitory concentration (IC50) of a compound like this compound follows a structured experimental workflow.
Caption: Workflow for determining the IC50 of a calpain-2 inhibitor.
References
- 1. scbt.com [scbt.com]
- 2. What are Calpain1/2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Calpain-2 as a therapeutic target for acute neuronal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound inhibits brain aminopeptidase activity and potentiates analgesia induced by leu-enkephalen - PubMed [pubmed.ncbi.nlm.nih.gov]
Leucinal's Specificity Profile: A Comparative Analysis Against Other Cysteine Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory specificity of Leucinal (N-acetyl-L-leucyl-L-leucyl-L-leucinal) against a range of cysteine proteases. Due to the limited availability of direct quantitative data for this compound, this document focuses on a detailed comparison with its structurally related peptidyl aldehyde inhibitors: Leupeptin, ALLN, and Ac-Leu-Leu-Methional. By examining the inhibitory profiles of these analogs, we can infer the potential specificity of this compound and highlight the critical role of the P1 residue in determining potency and selectivity against various cysteine protease families, including calpains and cathepsins.
Comparative Inhibitory Activity of this compound Analogs
The inhibitory potency of peptidyl aldehydes is significantly influenced by the nature of the amino acid at the P1 position, which interacts with the S1 subsite of the protease. The following table summarizes the available inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound's structural analogs against several key cysteine proteases. This data provides a framework for understanding how modifications to the P1 residue—from the basic argininal in Leupeptin to the hydrophobic northis compound in ALLN and the sulfur-containing methional—affect inhibitory activity.
| Inhibitor | Structure | Protease | Inhibition Constant (Ki) | IC50 |
| ALLN | Ac-Leu-Leu-Nle-CHO | Calpain I | 190 nM[1][2] | - |
| Calpain II | 150 nM[1] | - | ||
| Cathepsin B | - | Strong Inhibition | ||
| Cathepsin L | 0.5 nM[1][2] | - | ||
| Ac-Leu-Leu-Methional | Ac-Leu-Leu-Met-CHO | Calpain I | 120 nM[3] | - |
| Calpain II | 230 nM[3] | - | ||
| Cathepsin B | 100 nM[3][4] | - | ||
| Cathepsin L | 0.6 nM[3][4] | - | ||
| Cathepsin B Inhibitor II | Ac-Leu-Val-Lys-CHO | Cathepsin B | - | 4 nM[5][6] |
| Leupeptin Analog | Ac-Leu-Val-Lysinal | Cathepsin B | - | 4 nM vs. 310 nM for Leupeptin |
Experimental Protocols
The determination of inhibitory constants for cysteine protease inhibitors is typically performed using fluorometric assays. Below are detailed methodologies for assessing the inhibition of calpains and cathepsins.
Fluorogenic Calpain Inhibition Assay
This protocol outlines a standard procedure for measuring the inhibition of calpain activity using a fluorogenic substrate.
Materials:
-
Purified calpain-1 or calpain-2 enzyme
-
Calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC or Suc-LLVY-AMC)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 1 mM EDTA
-
Activation Buffer: Assay Buffer supplemented with 10 mM CaCl2
-
Inhibition Buffer: Assay Buffer supplemented with 10 mM EGTA
-
Test inhibitor (this compound or analogs) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
In a 96-well plate, add the test inhibitor dilutions to the appropriate wells. Include wells for a positive control (enzyme without inhibitor) and a negative control (assay buffer only).
-
Add the purified calpain enzyme to all wells except the negative control.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic calpain substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be subsequently calculated using the Cheng-Prusoff equation, provided the Km of the substrate is known.
Fluorogenic Cathepsin Inhibition Assay
This protocol describes a general method for evaluating the inhibition of cathepsin activity.
Materials:
-
Purified cathepsin B, L, or S enzyme
-
Cathepsin substrate (e.g., Z-Arg-Arg-AMC for Cathepsin B, Z-Phe-Arg-AMC for Cathepsin L/S)
-
Assay Buffer: 100 mM sodium acetate (pH 5.5), 1 mM EDTA, 5 mM DTT
-
Test inhibitor (this compound or analogs) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360-400 nm, Emission: ~460-505 nm)
Procedure:
-
Activate the cathepsin enzyme by pre-incubating in Assay Buffer.
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
In a 96-well plate, add the inhibitor dilutions. Include positive (enzyme only) and negative (buffer only) controls.
-
Add the activated cathepsin enzyme to all wells except the negative control.
-
Incubate at room temperature for 10-15 minutes.
-
Start the reaction by adding the appropriate fluorogenic cathepsin substrate.
-
Monitor the increase in fluorescence kinetically at 37°C for 30-60 minutes.
-
Determine the initial reaction velocities from the linear phase of the kinetic curves.
-
Calculate the percent inhibition and determine the IC50 and/or Ki values as described for the calpain assay.
Visualizing Mechanisms and Workflows
To better illustrate the underlying processes, the following diagrams have been generated using the DOT language.
Caption: Mechanism of reversible covalent inhibition of a cysteine protease by a peptidyl aldehyde.
Caption: Experimental workflow for determining cysteine protease inhibition using a fluorometric assay.
References
- 1. agscientific.com [agscientific.com]
- 2. tribioscience.com [tribioscience.com]
- 3. astorscientific.us [astorscientific.us]
- 4. N-Acetyl-L-leucyl-L-leucyl-L-methional | CAS 145757-50-2 | Tocris Bioscience [tocris.com]
- 5. Ac-Leu-Val-Lys-CHO (Cathepsin B Inhibitor II) - Echelon Biosciences [echelon-inc.com]
- 6. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to In Vitro Validation of Leucinal Target Engagement
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Leucinal's in vitro performance against other protease inhibitors, supported by experimental data and detailed protocols. This compound, a peptide aldehyde, is a known inhibitor of calpain and proteasome activity, making robust in vitro validation of its target engagement crucial for its application in research and drug discovery.
Comparative Analysis of Protease Inhibitor Potency
The inhibitory potential of this compound and its alternatives is a key determinant of their utility. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The table below summarizes the IC50 values for this compound and other peptidyl aldehydes against calpain and the proteasome.
| Compound | Target | Substrate | IC50 |
| This compound (Z-Leu-leucinal) | Calpain | Casein | Not explicitly found, but implied to be similar to ZLLal |
| Proteasome | Suc-LLVY-MCA | > 100 µM[1] | |
| ZLLal (Benzyloxycarbonyl-leucyl-leucinal) | Calpain | Casein | 1.20 µM[2] |
| Proteasome | Suc-LLVY-MCA | 120 µM[2] | |
| Proteasome | ZLLL-MCA | 110 µM[2] | |
| ZLLLal (Benzyloxycarbonyl-leucyl-leucyl-leucinal) | Calpain | Casein | 1.25 µM[2] |
| Proteasome | Suc-LLVY-MCA | 850 nM[2] | |
| Proteasome | ZLLL-MCA | 100 nM[2] | |
| MG132 | Proteasome | Not specified | Potent inhibitor[3] |
| Calpeptin (CALP) | Calpain | Not specified | Potent inhibitor[3] |
Note: Z-Leu-leucinal is a calpain inhibitor.[1] ZLLLal is a potent inhibitor of both calpain and the proteasome, while ZLLal is a more selective calpain inhibitor with weaker effects on the proteasome.[2] This differential activity makes them useful tools for dissecting the roles of these proteases in cellular processes.
Experimental Protocols for Target Validation
Accurate and reproducible in vitro assays are fundamental to validating this compound's target engagement. Below are detailed protocols for assessing calpain and proteasome activity.
In Vitro Calpain Activity Assay (Fluorometric)
This assay quantifies calpain activity by measuring the fluorescence of a cleaved substrate.
Materials:
-
Calpain Activity Assay Kit (e.g., Abcam ab65308 or similar)[1]
-
Purified calpain enzyme or cell lysates
-
This compound and other test inhibitors
-
96-well black plates with clear bottoms
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation: Prepare serial dilutions of this compound and other inhibitors in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Reaction Initiation: Add 10 µL of 10X Reaction Buffer and 5 µL of Calpain Substrate (e.g., Ac-LLY-AFC) to each well.[4]
-
Incubation: Incubate the plate at 37°C for 1 hour, protected from light.[4]
-
Measurement: Read the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[1][4]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compounds relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vitro Proteasome Activity Assay (Fluorometric)
This assay measures the chymotrypsin-like activity of the 20S proteasome.
Materials:
-
Proteasome Activity Assay Kit (e.g., Sigma-Aldrich MAK172 or similar)[5]
-
Purified 20S proteasome
-
This compound and other test inhibitors
-
Fluorogenic substrate (e.g., Suc-LLVY-AMC)
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation (if using purified 20S proteasome): The latent 20S proteasome often requires activation, which can be achieved by adding a low concentration of SDS (e.g., 0.03%).[6]
-
Inhibitor Preparation: Prepare serial dilutions of this compound and other inhibitors in the assay buffer.
-
Assay Plate Setup:
-
Reaction Initiation: Add the fluorogenic substrate working solution to each well.[6]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence kinetically for 30-60 minutes, with readings every 1-2 minutes.[6]
-
Data Analysis: Determine the initial reaction velocity from the linear phase of the fluorescence increase. Calculate the IC50 values as described for the calpain assay.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the biological context of this compound's action, the following diagrams have been generated using Graphviz.
The above diagram illustrates the general workflow for the in vitro validation of protease inhibitors like this compound.
This compound and its parent amino acid, Leucine, are known to influence the mTOR signaling pathway, a central regulator of cell growth and protein synthesis.[7][8]
This diagram shows how Leucine activates the mTORC1 complex, leading to the phosphorylation of downstream targets like S6K1 and 4E-BP1, which in turn promotes protein synthesis. The inhibitory action of this compound on proteasomes can intersect with this pathway by affecting protein degradation.
This diagram illustrates the logical relationship in a comparative study of this compound and its analogs, highlighting their differential inhibitory effects on calpain and the proteasome. This differential selectivity is a key factor in choosing the appropriate tool compound for a specific research question.
References
- 1. Calpain Activity Assay Kit (Fluorometric) (ab65308) | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of Leucine Restriction on Akt/mTOR Signaling in Breast Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Leucinal Derivatives and Other Peptide Aldehyde Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Leucinal-derived peptide aldehydes and other notable peptide aldehyde inhibitors. We will explore their mechanisms of action, present comparative experimental data on their efficacy and selectivity, and provide detailed protocols for key assays to facilitate reproducible research.
Introduction to Peptide Aldehyde Inhibitors
Peptide aldehydes are a significant class of reversible covalent inhibitors that target cysteine and serine proteases. Their mechanism of action involves the formation of a transient hemiacetal adduct with the catalytic cysteine or serine residue in the enzyme's active site. This reversible covalent bond effectively blocks the enzyme's activity. The peptide backbone of these inhibitors confers specificity for different proteases by mimicking the natural substrates of the enzymes.
This compound, the aldehyde derivative of the amino acid leucine, is a fundamental building block for many potent peptide aldehyde inhibitors. While data on the inhibitory activity of the simple L-leucinal molecule is limited in readily available literature, its derivatives, particularly di- and tri-peptides, have been extensively studied and are widely used as potent inhibitors of calpains and the proteasome.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the inhibitory concentrations (IC50) and inhibition constants (Ki) of several well-characterized peptide aldehyde inhibitors against their primary targets, calpain and the proteasome.
| Inhibitor | Full Name | Primary Target(s) | IC50/ID50 | Ki | References |
| MG132 | Z-Leu-Leu-Leu-al | Proteasome (Chymotrypsin-like), Calpain | ~100 nM (Proteasome) | 4 nM (Proteasome) | [1] |
| 1.2 µM (Calpain) | [2][3] | ||||
| ALLN | Ac-Leu-Leu-Nle-al | Calpain I & II, Proteasome, Cathepsin B & L | 0.09 µM (Calpain) | 190 nM (Calpain I), 220 nM (Calpain II), 6 µM (Proteasome), 150 nM (Cathepsin B), 500 pM (Cathepsin L) | [4][5][6][7] |
| ALLM | Ac-Leu-Leu-Met-al | Calpain I & II, Cathepsin B & L | 120 nM (Calpain I), 230 nM (Calpain II), 100 nM (Cathepsin B), 0.6 nM (Cathepsin L) | [1][5] | |
| Calpeptin | Z-Leu-nLeu-al | Calpain I & II, Cathepsin K & L | 40 nM (Calpain I, human platelets), 52 nM (Calpain I, porcine erythrocytes), 34 nM (Calpain II, porcine kidney) | 0.11 nM (Cathepsin K) | [3][8][9][10] |
| Leupeptin | Ac-Leu-Leu-Arg-al | Calpain, Trypsin, Plasmin, Cathepsin B | 10 nM (Calpain), 3.5 nM (Trypsin), 3.4 µM (Plasmin), 6 nM (Cathepsin B) | [11] |
Experimental Protocols
In Vitro Calpain Activity Assay (Fluorometric)
This protocol outlines a method for determining the inhibitory activity of compounds against calpain using a fluorogenic substrate.
Materials:
-
Purified Calpain I or II
-
Calpain Substrate (e.g., Ac-LLY-AFC)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 1 mM DTT
-
Test Inhibitor (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Reagent Preparation: Prepare a working solution of the calpain substrate in the assay buffer. Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Enzyme and Inhibitor Incubation: To each well of the 96-well plate, add the test inhibitor at various concentrations. Add the purified calpain enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the calpain substrate to each well.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis: Calculate the rate of the enzymatic reaction (the slope of the linear portion of the fluorescence versus time curve). Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
In Vitro Proteasome Activity Assay (Fluorometric)
This protocol describes a method to measure the chymotrypsin-like activity of the 20S proteasome and assess the potency of inhibitors.
Materials:
-
Purified 20S Proteasome
-
Proteasome Substrate (e.g., Suc-LLVY-AMC)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
Test Inhibitor (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Reagent Preparation: Prepare a working solution of the proteasome substrate in the assay buffer. Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Enzyme and Inhibitor Incubation: In the wells of a 96-well plate, add the test inhibitor at various concentrations. Add the purified 20S proteasome to each well and incubate for 15-30 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding the fluorogenic proteasome substrate to each well.
-
Fluorescence Measurement: Immediately transfer the plate to a fluorescence microplate reader set to 37°C. Monitor the increase in fluorescence over time (e.g., every 5 minutes for 1 hour).
-
Data Analysis: Determine the reaction velocity from the linear phase of the fluorescence increase. Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Mandatory Visualizations
Mechanism of Peptide Aldehyde Inhibition
The following diagram illustrates the reversible covalent inhibition of a cysteine protease by a peptide aldehyde.
Caption: Reversible covalent inhibition of a cysteine protease by a peptide aldehyde.
Experimental Workflow for IC50 Determination
This diagram outlines the general workflow for determining the IC50 value of a protease inhibitor.
References
- 1. adooq.com [adooq.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Calpain Inhibitor II, ALLM - Creative Enzymes [creative-enzymes.com]
- 6. The effect of MG132, a proteasome inhibitor on HeLa cells in relation to cell growth, reactive oxygen species and GSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Enzo Life Sciences Calpeptin (50mg). CAS: 117591-20-5, Quantity: Each of | Fisher Scientific [fishersci.com]
- 10. Calpeptin [sigmaaldrich.com]
- 11. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of Leucinal: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for assessing the off-target effects of Leucinal, a putative calpain/proteasome inhibitor. By comparing its hypothetical profile with established protease inhibitors, this document offers detailed experimental protocols and visual workflows to guide preclinical safety and selectivity studies.
This compound, chemically identified as (2S)-2-amino-4-methylpentanal, is an aldehyde derivative of the amino acid L-leucine. Its structural similarity to peptide aldehydes like MG132 (carbobenzoxy-L-leucyl-L-leucyl-L-leucinal) suggests its potential as an inhibitor of cysteine proteases, such as calpains and the proteasome. While on-target inhibition of these pathways holds therapeutic promise, understanding the off-target interaction profile is critical for predicting potential toxicity and ensuring the specificity of experimental results. This guide outlines a systematic approach to characterizing the off-target effects of this compound in a new cell line.
Comparative Analysis of Protease Inhibitor Off-Target Profiles
To contextualize the potential off-target effects of this compound, it is useful to compare it with well-characterized protease inhibitors. The following table summarizes known off-target activities and associated adverse effects of established calpain and proteasome inhibitors. As this compound is a novel compound, its off-target profile is yet to be fully elucidated and is presented here as "To Be Determined (TBD)".
| Inhibitor | Primary Target(s) | Known Off-Target Classes | Key Off-Targets (Example IC50/Kᵢ) | Associated Adverse Events (Clinical/Preclinical) |
| This compound | Calpains, Proteasome (putative) | TBD | TBD | TBD |
| Leupeptin | Serine and Cysteine Proteases (e.g., Trypsin, Calpain) | Cysteine Proteases | Cathepsin B | Generally low toxicity in preclinical models |
| MG132 | Proteasome (Chymotrypsin-like activity) | Cysteine Proteases, Calpains | Calpain (IC₅₀ = 1.2 µM)[1][2] | Induction of apoptosis, cell cycle deregulation[3] |
| Bortezomib | 20S Proteasome (β5 subunit) | Serine Proteases | HtrA2/Omi | Peripheral neuropathy, thrombocytopenia, fatigue[4][5] |
| Carfilzomib | 20S Proteasome (β5 subunit) | Minimal off-target activity on non-proteasomal serine proteases | - | Cardiotoxicity, thrombocytopenia[6][7] |
Experimental Protocols for Off-Target Assessment
A multi-pronged approach is essential for a thorough evaluation of this compound's off-target effects. The following protocols provide detailed methodologies for key assays.
Broad-Spectrum Protease Inhibition Panel
Objective: To determine the inhibitory activity of this compound against a wide range of proteases.
Methodology:
-
Panel Selection: Utilize a commercially available protease panel (e.g., encompassing serine, cysteine, aspartyl, and metalloproteases).
-
Assay Principle: The assay is based on the cleavage of a fluorogenic substrate by the respective protease. Inhibition of this cleavage results in a decrease in the fluorescent signal.
-
Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. In a 96-well or 384-well plate, add the individual proteases from the panel to their respective assay buffers. c. Add this compound at a range of concentrations (e.g., from 1 nM to 100 µM) to the wells. Include a vehicle control (DMSO) and a known inhibitor for each protease as positive and negative controls, respectively. d. Incubate the plate for a predetermined time at the optimal temperature for each enzyme. e. Add the specific fluorogenic substrate for each protease to all wells. f. Measure the fluorescence intensity over time using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each protease at each concentration of this compound. Determine the IC₅₀ values for any proteases that show significant inhibition.
Kinase Selectivity Profiling
Objective: To assess the potential for this compound to inhibit protein kinases, a common off-target class for small molecule inhibitors.
Methodology:
-
Panel Selection: Submit this compound to a kinase screening service that offers a broad panel of human kinases (e.g., >300 kinases).
-
Assay Principle: These services typically use in vitro activity-based assays (e.g., radiometric, fluorescence-based) to measure the ability of a compound to inhibit the phosphorylation of a substrate by each kinase.
-
Procedure: a. Provide the screening service with a high-purity sample of this compound at a specified concentration (e.g., 10 µM for initial screening). b. The service will perform the assays according to their established protocols.
-
Data Analysis: The results are typically provided as a percentage of inhibition for each kinase. For any "hits" (kinases inhibited above a certain threshold, e.g., >50%), follow-up with IC₅₀ determination to quantify the potency of inhibition.
Cellular Thermal Shift Assay (CETSA)
Objective: To identify direct binding targets of this compound in an intact cell environment.
Methodology:
-
Cell Culture and Treatment: a. Culture the new cell line to approximately 80% confluency. b. Treat the cells with this compound at a desired concentration (e.g., 10x the on-target IC₅₀) or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Thermal Challenge: a. Aliquot the cell suspensions into PCR tubes. b. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler. c. Cool the tubes at room temperature.
-
Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors. b. Separate the soluble protein fraction from the precipitated protein by centrifugation. c. Quantify the protein concentration in the supernatant.
-
Target Detection (Western Blot): a. Normalize the protein concentrations of all samples. b. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. c. Probe the membrane with antibodies against the putative on-target (e.g., calpain-1, proteasome subunits) and potential off-targets identified in the protease and kinase screens.
-
Data Analysis: a. Quantify the band intensities for each protein at each temperature. b. Plot the relative amount of soluble protein as a function of temperature to generate melting curves. c. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Visualizing Signaling Pathways and Experimental Workflows
To facilitate a clearer understanding of the molecular interactions and experimental designs, the following diagrams are provided.
Caption: On-target inhibition of Calpain and Proteasome pathways by this compound.
Caption: Workflow for identifying and validating off-target effects of this compound.
By employing the comparative data, detailed protocols, and visual aids provided in this guide, researchers can systematically and objectively assess the off-target effects of this compound, paving the way for more informed and robust drug development and scientific discovery.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Carfilzomib demonstrates broad anti-tumor activity in pre-clinical non-small cell and small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carfilzomib for relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma [frontiersin.org]
Validating the Neuroprotective Potential of Leucinal in Primary Neurons: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of effective neuroprotective strategies is a cornerstone of neuroscience research and drug development. Identifying compounds that can mitigate neuronal damage is critical for developing therapies for a range of debilitating neurological disorders. Leucinal, a calpain inhibitor, has emerged as a compound of interest for its potential neuroprotective properties. This guide provides an objective comparison of this compound's performance with other neuroprotective agents, supported by experimental data, to aid researchers in their evaluation of this and alternative compounds.
Comparative Analysis of Neuroprotective Agents
To provide a clear and objective comparison, this section summarizes the neuroprotective efficacy of this compound (Calpain Inhibitor I) alongside two alternative compounds with distinct mechanisms of action: Calpeptin, another calpain inhibitor, and MG-132, a proteasome inhibitor. The following table presents quantitative data collated from various studies on primary neurons. It is important to note that experimental conditions, such as the type of neuronal culture, the nature of the insult, and the specific assays used, can vary between studies, which may influence the results.
| Compound | Mechanism of Action | Primary Neuron Type | Insult/Model | Effective Concentration | Key Efficacy Endpoints | Quantitative Results |
| This compound (Calpain Inhibitor I) | Calpain Inhibitor | Cortical Neurons | Lactacystin-induced toxicity | 10-20 µM | Attenuation of cell death | Statistically significant reduction in TUNEL-positive cells.[1] |
| Calpeptin | Calpain Inhibitor | Cortical Neurons | NMDA-induced excitotoxicity | 5-20 µM | Reduction of neuronal death | Dose-dependent reduction in propidium iodide uptake, indicating preserved membrane integrity.[2] |
| MG-132 | Proteasome Inhibitor | Cortical Neurons | Staurosporine-induced apoptosis | 5 µM | Increased cell survival | Significant protection against staurosporine-induced cell death as measured by MTT assay.[3] |
| MG-132 | Proteasome Inhibitor | Neural Stem Cells | General culture conditions | 100 nM | Increased neuronal differentiation | Significant increase in the percentage of neurons.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of neuroprotective compounds.
Primary Cortical Neuron Culture
This protocol describes the basic steps for establishing primary cortical neuron cultures from rodent embryos.
-
Tissue Preparation: Cortices from E18 rat or mouse embryos are dissected in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Dissociation: The cortical tissue is minced and enzymatically digested with trypsin and DNase I at 37°C. The digestion is stopped by the addition of serum-containing medium.
-
Plating: The dissociated cells are plated on poly-L-lysine or poly-D-lysine coated culture dishes or coverslips in a suitable neuronal culture medium, such as Neurobasal medium supplemented with B-27 supplement and L-glutamine.
-
Maintenance: Cultures are maintained in a humidified incubator at 37°C with 5% CO2. Half of the medium is replaced every 3-4 days.
Induction of Neuronal Injury
To assess neuroprotective effects, neuronal injury is induced using various methods:
-
Excitotoxicity: Neurons are exposed to high concentrations of excitatory amino acids like N-methyl-D-aspartate (NMDA) or glutamate for a defined period.
-
Oxidative Stress: Cultures are treated with agents like hydrogen peroxide (H₂O₂) or subjected to oxygen-glucose deprivation (OGD) to mimic ischemic conditions.
-
Apoptosis Induction: Apoptosis can be induced by treating neurons with compounds such as staurosporine or etoposide.
Assessment of Neuronal Viability
Quantitative assessment of neuronal survival is critical for determining the efficacy of a neuroprotective agent.
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.[5][6][7][8] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product, the absorbance of which can be quantified.
-
LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis.[5][6][8] Measuring LDH activity in the medium provides an indicator of cytotoxicity.
-
Live/Dead Staining: Fluorescent dyes like Calcein-AM (stains live cells green) and Propidium Iodide or Ethidium Homodimer-1 (stains dead cells with compromised membranes red) allow for direct visualization and quantification of viable and non-viable cells.
Apoptosis Assays
To specifically measure apoptotic cell death, the following assays are commonly used:
-
TUNEL Staining: The TdT-mediated dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[9][10][11][12][13] Fragmented DNA is labeled with fluorescently tagged dUTP, allowing for visualization and quantification of apoptotic cells.
-
Caspase Activity Assays: Caspases are key executioner enzymes in the apoptotic cascade. Assays are available to measure the activity of specific caspases, such as caspase-3, to quantify apoptosis.
-
Western Blotting for Apoptotic Markers: The expression levels of pro- and anti-apoptotic proteins, such as Bax, Bcl-2, and cleaved caspase-3, can be quantified by Western blotting to assess the apoptotic pathway.[14][15][16][17]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate key signaling pathways involved in neuroprotection and a typical experimental workflow for validating a neuroprotective compound.
Caption: Calpain activation pathway and the inhibitory action of this compound.
Caption: Workflow for assessing neuroprotective effects in primary neurons.
Caption: Comparison of the mechanistic targets of this compound and MG-132.
References
- 1. Neuroprotective effects of MAPK/ERK1/2 and calpain inhibitors on lactacystin-induced cell damage in primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Proteasome Inhibitor MG132 is Toxic and Inhibits the Proliferation of Rat Neural Stem Cells but Increases BDNF Expression to Protect Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TUNEL staining [abcam.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of sPLA2-induced early and late apoptosis changes in neuronal cell cultures using combined TUNEL and DAPI staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. In Vivo and In Vitro Determination of Cell Death Markers in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Comparative Analysis of Leucinal-Based Inhibitor Cross-Reactivity with Caspases
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of common Leucinal-based inhibitors with the caspase family of proteases. This compound-based inhibitors, characterized by a C-terminal aldehyde derived from leucine, are widely utilized as potent inhibitors of cysteine proteases, most notably calpains. However, their off-target effects, particularly against caspases, are a critical consideration in experimental design and drug development. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual diagrams of key pathways and workflows to aid in the selection and application of these inhibitors.
Introduction to this compound-Based Inhibitors and Caspases
This compound-based peptide aldehydes, such as Leupeptin, Calpeptin, MG132, and ALLN, are transition-state analog inhibitors of cysteine proteases. Their primary targets are often calpains, a family of calcium-dependent proteases involved in various cellular processes. Caspases, on the other hand, are a family of cysteine-aspartic proteases that play a central role in apoptosis (programmed cell death) and inflammation. Due to similarities in the active sites of these enzyme families, the potential for cross-reactivity of this compound-based inhibitors with caspases is a significant concern for researchers aiming for target-specific inhibition. Understanding the selectivity profile of these inhibitors is crucial for interpreting experimental results accurately and for the development of more specific therapeutic agents.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the available inhibitory constants (IC₅₀ or Kᵢ) for common this compound-based inhibitors against their primary targets and various caspases. It is important to note that comprehensive quantitative data for the cross-reactivity of all these inhibitors against a full panel of caspases is not extensively available in the literature. The data presented here is compiled from various sources, and experimental conditions may vary.
Table 1: Inhibitory Activity of ALLN (Calpain Inhibitor I)
| Target Enzyme | Kᵢ (nM) |
| Calpain I | 190 |
| Calpain II | 220 |
| Cathepsin B | 150 |
| Cathepsin L | 0.5 |
| Caspases | N/A |
Table 2: Inhibitory Activity of Calpeptin
| Target Enzyme | IC₅₀ (nM) |
| Calpain I | 52 |
| Calpain II | 34 |
| Papain | 138 |
| Cathepsin L | 0.11 |
| Caspase-3 | Inhibition observed, but specific IC₅₀ not consistently reported. Blocks activation.[1] |
| Other Caspases | N/A |
Table 3: Inhibitory Activity of Leupeptin
| Target Enzyme | Kᵢ / IC₅₀ |
| Trypsin | Kᵢ = 3.5 nM |
| Plasmin | Kᵢ = 3.4 nM |
| Cathepsin B | Kᵢ = 4.1 nM |
| Calpain | Inhibition reported, but specific IC₅₀/Kᵢ varies. |
| Caspases | Generally considered a weak inhibitor; specific IC₅₀ values not widely reported. |
Table 4: Inhibitory Activity of MG132
| Target Enzyme | IC₅₀ (nM) |
| 20S Proteasome (Chymotrypsin-like) | 100 |
| Calpain | 1200 |
| Caspase-3 | Induces activation in cells rather than direct inhibition in vitro.[2][3] |
| Other Caspases | N/A |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided in DOT language for Graphviz.
Calpain-Caspase Cross-Talk Pathway
Elevated intracellular calcium can lead to the activation of calpains, which in turn can influence caspase-dependent apoptotic pathways. This cross-talk can occur through several mechanisms, including the direct cleavage and activation of certain pro-caspases by calpain, or the cleavage of other proteins that regulate apoptosis. For instance, calpain can cleave Bid, a pro-apoptotic Bcl-2 family member, leading to mitochondrial outer membrane permeabilization and subsequent activation of the intrinsic apoptosis pathway. Conversely, caspases can cleave calpastatin, the endogenous inhibitor of calpains, leading to calpain activation.[4][5][6][7]
Caption: Calpain-Caspase Signaling Cross-Talk.
Experimental Workflow for Inhibitor Cross-Reactivity Screening
The determination of an inhibitor's cross-reactivity profile against a panel of caspases typically involves a series of enzymatic assays. The general workflow includes preparing the enzymes and inhibitors, performing the inhibition assay using a fluorogenic or chromogenic substrate, and analyzing the data to determine IC₅₀ values.
Caption: Workflow for Caspase Cross-Reactivity Screening.
Experimental Protocols
The following are generalized protocols for determining the inhibitory activity of this compound-based compounds against caspases. These protocols are based on commonly used fluorometric and colorimetric assays.
Protocol 1: Fluorometric Caspase Activity Assay for IC₅₀ Determination
This protocol is designed for a 96-well plate format and is suitable for determining the IC₅₀ of an inhibitor against a specific caspase.
A. Reagents and Materials
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA. Store at 4°C and add DTT fresh before use.[8]
-
2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% Glycerol. Store at 4°C and add DTT fresh before use.[8]
-
Fluorogenic Caspase Substrate: e.g., Ac-DEVD-AFC for Caspase-3/7, Ac-YVAD-AFC for Caspase-1. Prepare a 1 mM stock solution in DMSO and store at -20°C, protected from light.[8][9][10]
-
Recombinant Active Caspase: Purified active caspase enzyme.
-
This compound-based Inhibitor: Prepare a stock solution in DMSO and create serial dilutions.
-
96-well black microplate.
-
Fluorometric microplate reader.
B. Assay Procedure
-
Prepare Reagents: Thaw all reagents on ice. Prepare the 2X Reaction Buffer with fresh DTT.
-
Assay Plate Setup: In a 96-well black plate, add the following to each well:
-
Sample Wells: Add varying concentrations of the this compound-based inhibitor.
-
Positive Control (No Inhibitor): Add DMSO (or the solvent used for the inhibitor).
-
Blank (No Enzyme): Add assay buffer instead of the enzyme.
-
-
Add Enzyme: Add a pre-determined amount of active recombinant caspase to each well (except the blank). The final volume in each well should be brought to 50 µL with 1X Reaction Buffer.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10-30 minutes to allow the inhibitor to bind to the enzyme.[9]
-
Initiate Reaction: Add 50 µL of 2X Reaction Buffer containing the fluorogenic substrate to each well. The final substrate concentration should be at or below its Kₘ value for the respective caspase.
-
Measurement: Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically over a period of 1-2 hours, with excitation at ~360-400 nm and emission at ~460-505 nm, depending on the specific fluorophore.[8][10][11][12]
C. Data Analysis
-
Subtract the fluorescence of the blank wells from all other readings.
-
Determine the rate of substrate cleavage (initial velocity) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the positive control (no inhibitor).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Colorimetric Caspase Activity Assay
This protocol is an alternative to the fluorometric assay and uses a chromogenic substrate.
A. Reagents and Materials
-
Lysis Buffer and 2X Reaction Buffer: As described in the fluorometric protocol.
-
Chromogenic Caspase Substrate: e.g., Ac-DEVD-pNA for Caspase-3/7. Prepare a stock solution in DMSO.
-
Recombinant Active Caspase.
-
This compound-based Inhibitor.
-
96-well clear flat-bottom microplate.
-
Spectrophotometric microplate reader.
B. Assay Procedure
-
Follow steps 1-4 of the fluorometric assay procedure in a clear 96-well plate.
-
Initiate Reaction: Add 50 µL of 2X Reaction Buffer containing the chromogenic substrate (e.g., Ac-DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.[8]
C. Data Analysis
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC₅₀ value as described in the fluorometric assay data analysis.
Conclusion
This compound-based inhibitors are potent tools for studying cysteine proteases, particularly calpains. However, their potential for cross-reactivity with caspases necessitates careful consideration and empirical validation. While comprehensive quantitative data on the inhibition of a full caspase panel by all common this compound-based inhibitors is limited, the available information suggests that some of these compounds can influence caspase activity, either directly or indirectly. Researchers should be aware of the complex cross-talk between calpain and caspase signaling pathways and, when specificity is critical, should experimentally determine the inhibitory profile of their chosen this compound-based inhibitor against relevant caspases using the protocols outlined in this guide. The diagrams provided offer a visual framework for understanding these interactions and for designing robust screening experiments.
References
- 1. Calpeptin | Apoptosis | Cysteine Protease | Proteasome | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Talk between Two Cysteine Protease Families: Activation of Caspase-12 by Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of calcium-calpain pathway in hyperthermia [frontiersin.org]
- 6. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. protocols.io [protocols.io]
- 10. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative comparison of Calpain Inhibitor I and II (Leucinal-containing).
For researchers and professionals in drug development, selecting the appropriate tool for inhibiting calpain activity is critical. This guide provides an objective, data-driven comparison of two widely used, leucinal-containing calpain inhibitors: Calpain Inhibitor I (ALLN) and Calpain Inhibitor II (ALLM). We present a quantitative analysis of their inhibitory profiles, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to inform your experimental design.
At a Glance: Key Differences and Structures
Calpain Inhibitor I, also known as ALLN (N-Acetyl-L-leucyl-L-leucyl-L-northis compound), and Calpain Inhibitor II, or ALLM (N-Acetyl-L-leucyl-L-leucyl-methional), are both potent, cell-permeable, reversible aldehyde inhibitors of cysteine proteases.[1][2] Their primary structural difference lies in the C-terminal amino acid residue, with norleucine in ALLN and methional in ALLM. This seemingly minor structural variation leads to differences in their inhibitory activity and biological effects.
Calpain Inhibitor I (ALLN)
-
Synonyms: Ac-Leu-Leu-Nle-CHO, MG-101
-
Molecular Formula: C₂₀H₃₇N₃O₄
-
Molecular Weight: 383.53 g/mol
Calpain Inhibitor II (ALLM)
-
Synonyms: Ac-Leu-Leu-Met-CHO
-
Molecular Formula: C₁₉H₃₅N₃O₄S
-
Molecular Weight: 401.57 g/mol [2]
Quantitative Inhibitory Profile
The potency and selectivity of Calpain Inhibitors I and II have been characterized against various proteases. The following table summarizes their inhibition constants (Ki), a measure of the inhibitor concentration required to produce half-maximum inhibition. Lower Ki values indicate greater potency.
| Target Protease | Calpain Inhibitor I (ALLN) - Kᵢ | Calpain Inhibitor II (ALLM) - Kᵢ |
| Calpain I (µ-calpain) | 190 nM[1][3] | 120 nM[2] |
| Calpain II (m-calpain) | 220 nM[1][3] | 230 nM[2] |
| Cathepsin B | 150 nM[1][3] | 100 nM[2] |
| Cathepsin L | 500 pM[1][3] | 0.6 nM[2] |
| Proteasome | 6 µM[1] | Not widely reported |
Key Observations:
-
Calpain Inhibition: Both inhibitors potently inhibit calpain I and II in the nanomolar range. ALLM demonstrates slightly higher potency against calpain I, while their potency against calpain II is comparable.[1][2][3]
-
Cathepsin Inhibition: Both compounds are also potent inhibitors of cathepsins B and L. Notably, both exhibit significantly higher potency against cathepsin L compared to the calpains.[1][2][3]
-
Proteasome Inhibition: Calpain Inhibitor I (ALLN) is also known to inhibit the proteasome, although at a much higher concentration (micromolar range) compared to its calpain and cathepsin inhibition.[1]
-
Selectivity: Neither inhibitor is strictly selective for calpains and both display potent off-target activity against cathepsins. This is a critical consideration for interpreting experimental results.
Differentiated Biological Effects
Beyond their direct inhibitory activity, ALLN and ALLM exhibit distinct effects on cellular signaling pathways. A notable difference is their impact on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Calpain Inhibitor I (ALLN) has been shown to prevent the degradation of IκBα and IκBβ, thereby inhibiting the activation of NF-κB.[1] In contrast, Calpain Inhibitor II (ALLM) does not inhibit NF-κB.[2] This differential activity can be leveraged to dissect the roles of calpain and NF-κB in various cellular processes.
Experimental Methodologies
To quantitatively assess the inhibitory potency of Calpain Inhibitors I and II, a fluorometric calpain activity assay is commonly employed. Below is a representative protocol.
Protocol: In Vitro Calpain Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Calpain Inhibitor I and Calpain Inhibitor II against purified calpain-1 or calpain-2.
Materials:
-
Purified human calpain-1 or calpain-2
-
Calpain Inhibitor I (ALLN) and Calpain Inhibitor II (ALLM)
-
Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 mM DTT)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~354 nm, Emission: ~442 nm)
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of Calpain Inhibitor I and Calpain Inhibitor II in Assay Buffer.
-
Enzyme Preparation: Dilute the purified calpain enzyme to the desired working concentration in Assay Buffer.
-
Reaction Setup: To each well of the 96-well plate, add the diluted inhibitors (or vehicle control) and the diluted calpain enzyme.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic calpain substrate to each well.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for 30-60 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the reaction rates to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Visualizing Pathways and Workflows
To further elucidate the context of calpain inhibition, the following diagrams, generated using the DOT language, illustrate a simplified calpain signaling pathway and a typical experimental workflow for comparing these inhibitors.
Conclusion
Both Calpain Inhibitor I (ALLN) and Calpain Inhibitor II (ALLM) are potent inhibitors of calpains and cathepsins. The choice between them should be guided by the specific research question. ALLM offers slightly better potency for calpain I, while ALLN's inhibitory effect on the NF-κB pathway provides a valuable tool for dissecting these interconnected signaling cascades. Given their broad specificity, researchers must consider potential off-target effects and, where possible, employ complementary approaches to validate findings. The provided experimental protocol offers a robust framework for in-house quantitative comparison to ensure the selection of the most appropriate inhibitor for your specific experimental context.
References
Confirming the mechanism of Leucinal-induced cell cycle arrest.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Leucinal-induced cell cycle arrest with alternative mechanisms, supported by experimental data and protocols. We objectively analyze its performance and underlying signaling pathways to aid in research and drug development.
Mechanism of Action: this compound
This compound (N-acetyl-L-leucinyl-L-leucinyl-L-northis compound) is a potent, cell-permeable inhibitor of both proteasomes and calpains. Its principal mechanism for inducing cell cycle arrest is through the inhibition of the ubiquitin-proteasome pathway, a critical cellular machinery for the degradation of short-lived regulatory proteins.
The inhibition of the proteasome by this compound leads to a cascade of events culminating in G1 phase arrest:
-
Stabilization of Tumor Suppressor p53: The tumor suppressor protein p53 is normally kept at low levels via proteasomal degradation. This compound treatment blocks this degradation, causing p53 to accumulate in the cell.[1][2]
-
Upregulation of CDK Inhibitors: Accumulated p53 acts as a transcription factor, increasing the expression of cyclin-dependent kinase (CDK) inhibitors, most notably p21 (CDKN1A).[1] Independently, proteasome inhibition also prevents the degradation of another key CDK inhibitor, p27 (CDKN1B).[3]
-
Inhibition of G1 CDKs: The CDK inhibitors p21 and p27 bind to and inhibit the activity of G1 phase cyclin-CDK complexes, particularly Cyclin E/CDK2.[1]
-
Hypophosphorylation of Retinoblastoma Protein (pRb): The active Cyclin E/CDK2 complex is responsible for phosphorylating the retinoblastoma protein (pRb). By inhibiting this complex, this compound ensures pRb remains in its active, hypophosphorylated state.[1]
-
G1 Phase Arrest: Active pRb binds to E2F transcription factors, preventing them from activating the genes required for S phase entry. This effectively halts the cell cycle at the G1/S boundary.[1][4]
While this compound also inhibits calpains, which can influence cell cycle progression, its dominant effect on cell cycle arrest is attributed to its potent inhibition of the proteasome.[5][6]
Comparison with Alternative Cell Cycle Arrest Agents
To understand the specific utility of this compound, its performance is compared against two agents with distinct mechanisms: Nocodazole (a G2/M phase blocker) and Hydroxyurea (an S phase blocker).
-
Nocodazole: This antimitotic agent works by binding to β-tubulin and disrupting microtubule polymerization.[7] The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a robust arrest in the G2/M phase of the cell cycle.[2][7][8] This arrest is characterized by the accumulation of Cyclin B1.[9][10]
-
Hydroxyurea: This compound primarily inhibits the enzyme ribonucleotide reductase (RNR), which is essential for producing deoxyribonucleotides (dNTPs), the building blocks of DNA.[1][6] The resulting depletion of the dNTP pool stalls DNA replication forks, causing cells to arrest in S phase.[3][11] This replication stress can also activate the p53 pathway.[12][13][14]
Comparative Experimental Data
The following tables summarize typical quantitative data obtained from treating a human cancer cell line (e.g., HeLa) for 24 hours with this compound and the comparative agents.
Table 1: Cell Cycle Distribution Analysis by Flow Cytometry
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase | Primary Arrest Phase |
| Vehicle Control | 55 ± 4 | 30 ± 3 | 15 ± 2 | - |
| This compound (10 µM) | 85 ± 5 | 8 ± 2 | 7 ± 2 | G1 |
| Nocodazole (100 ng/mL) | 10 ± 3 | 5 ± 2 | 85 ± 6 | G2/M |
| Hydroxyurea (1 mM) | 15 ± 4 | 75 ± 5 | 10 ± 3 | S |
Table 2: Key Protein Expression Levels by Western Blot (Relative Fold Change)
| Treatment (24h) | p53 | p21 | p27 | Cyclin B1 |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (10 µM) | ~4.5 | ~6.0 | ~3.5 | ~0.5 |
| Nocodazole (100 ng/mL) | ~1.2 | ~1.5 | ~1.0 | ~7.0 |
| Hydroxyurea (1 mM) | ~3.0 | ~4.0 | ~1.2 | ~0.6 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Culture human cancer cells (e.g., HeLa, Jurkat) in complete medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator. Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase (approx. 50-60% confluency) at the time of treatment.
-
Compound Preparation: Prepare stock solutions of this compound (in DMSO), Nocodazole (in DMSO), and Hydroxyurea (in sterile water).
-
Treatment: The following day, dilute the stock solutions in fresh culture medium to the desired final concentrations (e.g., this compound 10 µM, Nocodazole 100 ng/mL, Hydroxyurea 1 mM). Remove the old medium from the cells and replace it with the compound-containing medium. Include a vehicle control (e.g., DMSO) at the same concentration as the highest solvent concentration used.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).
Protocol 2: Flow Cytometry for Cell Cycle Analysis
-
Cell Harvest: Harvest both floating and adherent cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the DNA content using a flow cytometer.[15][16][17] The resulting histogram will show peaks corresponding to G0/G1 (2n DNA content) and G2/M (4n DNA content), with the S phase in between.
Protocol 3: Western Blotting for Protein Expression
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, p27, Cyclin B1, and a loading control like GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. Hydroxyurea—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Revised mechanism of hydroxyurea-induced cell cycle arrest and an improved alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Hydroxycarbamide? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Nocodazole - Wikipedia [en.wikipedia.org]
- 9. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole | PLOS One [journals.plos.org]
- 10. Cyclin B1 (V152) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. mdpi.com [mdpi.com]
- 12. Editor's Highlight: Hydroxyurea Exposure Activates the P53 Signaling Pathway in Murine Organogenesis-Stage Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. scispace.com [scispace.com]
- 15. Cell Cycle Analysis: Flow Cytometry & Imaging Methods | Revvity [revvity.co.jp]
- 16. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Proper Disposal of Leucinal: A Procedural Guide
Immediate Safety and Handling Considerations
Before beginning any disposal process, it is crucial to handle Leucinal with the appropriate safety measures. Aldehydes as a class can be irritating to the skin, eyes, and respiratory tract. Therefore, all handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood. Adherence to standard personal protective equipment (PPE) protocols is mandatory, including the use of safety goggles, chemical-resistant gloves, and a lab coat.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic process of characterization, segregation, containment, and professional removal. Never dispose of this compound or its solutions down the sanitary sewer or in regular trash.[1][2]
1. Waste Characterization and Segregation: Treat all this compound waste as hazardous chemical waste.[3] This includes:
-
Solid Waste: Unused or expired pure this compound, and any solids grossly contaminated with it.
-
Liquid Waste: Solutions containing this compound.
-
Contaminated Materials: Personal protective equipment (gloves, etc.), pipette tips, weighing boats, and any other disposable labware that has come into contact with the chemical.[4]
It is critical to segregate this compound waste from other waste streams to prevent potentially hazardous reactions.[1] Do not mix this compound waste with incompatible materials unless compatibility has been confirmed by a qualified professional.
2. Containerization and Storage:
-
Select Appropriate Containers: Use only designated, leak-proof, and chemically compatible containers for waste collection. Plastic containers are often preferred.[5] The container must be in good condition, free from cracks or deterioration, and have a secure, tight-fitting lid.[1]
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[5][6] This area should be inspected weekly for any signs of leakage.[6]
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.
3. Labeling: Properly label all waste containers immediately upon starting waste accumulation. The label must include:
-
The words "Hazardous Waste".[2]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[2]
-
The date when waste was first added to the container.[2]
-
An indication of the primary hazards (e.g., Irritant, Toxic).
4. Arranging for Professional Disposal:
-
Contact EHS: The most critical step is to contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the pickup and disposal of the chemical waste.[2] They will provide specific guidance based on local, state, and federal regulations.
-
Follow Institutional Procedures: Adhere strictly to your organization's established protocols for hazardous waste pickup requests.[7]
5. Empty Container Disposal: Empty containers that once held this compound must be managed properly. In many jurisdictions, an empty container that held a hazardous chemical must be triple-rinsed with a suitable solvent. The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous liquid waste. After triple-rinsing, deface the original label, and the container may then be disposed of as regular trash or recycled, depending on institutional policy.
Summary of this compound Disposal Procedures
For quick reference, the table below summarizes the key steps and precautions for the proper disposal of this compound.
| Procedure Step | Key Requirements and Actions | Citations |
| 1. Safety & Handling | Work in a fume hood. Wear safety goggles, chemical-resistant gloves, and a lab coat. | |
| 2. Waste Segregation | Treat all solid this compound, solutions, and contaminated labware as hazardous chemical waste. Segregate from incompatible materials. | [1][3][4] |
| 3. Containerization | Use a designated, leak-proof, and chemically compatible waste container with a secure lid. | [1][5] |
| 4. Storage | Store the sealed container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. | [5][6] |
| 5. Labeling | Label the container with "Hazardous Waste," the full chemical name "this compound," accumulation start date, and associated hazards. | [2] |
| 6. Disposal | Contact your institution's EHS office for waste pickup and disposal. Do not pour down the drain or place in regular trash. | [1][2] |
| 7. Empty Containers | Triple-rinse the container, collect the rinsate as hazardous waste, deface the label, and then dispose of the container per institutional policy. |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from generation to final pickup.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Laboratory: A Comprehensive Guide to Handling Leucinal
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Leucinal, also known as (2S)-2-amino-4-methylpentanal. Understanding the specific properties of this compound, an aldehyde derivative of the amino acid L-Leucine, is the first step toward ensuring a safe laboratory environment. While sharing a structural similarity with L-Leucine, its aldehyde functional group introduces distinct considerations for handling and safety.
Personal Protective Equipment: A Multi-layered Defense
When working with this compound, a comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, compiled from safety data sheets and general best practices for aliphatic aldehydes.
| PPE Category | Recommendation | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be worn when there is a risk of splashing. | Protects eyes from accidental splashes, dust, or vapors. Aldehydes can be irritating to the eyes. |
| Hand Protection | Chemical impermeable gloves.[1] Nitrile or neoprene gloves are generally recommended for handling aliphatic aldehydes. Gloves must be inspected prior to use and disposed of properly after handling.[1] | Prevents direct skin contact. Aldehydes can cause skin irritation. |
| Body Protection | A laboratory coat is standard. For larger quantities or procedures with a higher risk of splashing, fire/flame resistant and impervious clothing should be worn.[1] | Protects skin and personal clothing from contamination and potential splashes. |
| Respiratory Protection | Work should be conducted in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is necessary. | Minimizes the inhalation of airborne particles or vapors, as aldehydes can cause respiratory irritation.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is essential for maintaining a safe and efficient laboratory workflow.
Receiving and Storage
Upon receipt, visually inspect the container for any signs of damage or leaks. This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition.[1][3]
Handling and Experimental Procedures
All handling of this compound, especially in its powdered form, should be conducted in a well-ventilated area, such as a chemical fume hood, to prevent the formation and inhalation of dust.[1][3] Avoid contact with skin and eyes.[1] After handling, wash hands thoroughly.
Spill Management
In the event of a spill, evacuate personnel from the immediate area. For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., vermiculite, sand). Collect all contaminated materials in a sealed container for proper disposal. Ensure the spill area is decontaminated with a suitable cleaning agent.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and adhere to regulations.
Waste Characterization : Although not classified as a hazardous substance, it is prudent to treat this compound waste as chemical waste.
Segregation and Collection :
-
Solid Waste : Collect unused or waste this compound powder and contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container.
-
Liquid Waste : Collect solutions of this compound in a designated, labeled waste container. Do not mix with other chemical waste unless compatibility is confirmed.
Disposal Method : All waste containing this compound should be disposed of through a licensed professional waste disposal service.[3] Do not dispose of down the drain or in regular trash.[4] Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as chemical waste before the container is discarded.
This compound Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| CAS Number | 82473-52-7 |
| IUPAC Name | (2S)-2-amino-4-methylpentanal |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
